molecular formula C12H16BrNO4S B1272529 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid CAS No. 68305-78-2

2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid

Cat. No.: B1272529
CAS No.: 68305-78-2
M. Wt: 350.23 g/mol
InChI Key: IBPKNKAQMAGNSR-UHFFFAOYSA-N
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Description

2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid is a useful research compound. Its molecular formula is C12H16BrNO4S and its molecular weight is 350.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-bromophenyl)sulfonylamino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO4S/c1-8(2)7-11(12(15)16)14-19(17,18)10-5-3-9(13)4-6-10/h3-6,8,11,14H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPKNKAQMAGNSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377540
Record name N-(4-Bromobenzene-1-sulfonyl)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68305-78-2
Record name N-(4-Bromobenzene-1-sulfonyl)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis protocol for 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid

Authored by: A Senior Application Scientist

Introduction

This compound, a derivative of the essential amino acid L-leucine, belongs to the class of N-sulfonylated amino acids. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The incorporation of an arylsulfonyl moiety, such as the 4-bromophenylsulfonyl group, can significantly alter the physicochemical properties of the parent amino acid, including its lipophilicity, acidity, and ability to participate in hydrogen bonding. These modifications can lead to enhanced binding affinity for various enzymatic targets, making these compounds valuable scaffolds for the design of novel therapeutic agents, including protease inhibitors and anticancer agents.

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.

Synthetic Strategy: The Schotten-Baumann Reaction

The synthesis of this compound is most effectively achieved through the N-sulfonylation of L-leucine. The chosen method is a classic Schotten-Baumann reaction, a reliable and widely used technique for the acylation of amines. In this specific application, the nucleophilic amino group of L-leucine attacks the electrophilic sulfur atom of 4-bromophenylsulfonyl chloride. The reaction is conducted in a biphasic system, typically an aqueous alkaline solution and an organic solvent, to facilitate the reaction and the subsequent separation of the product.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Leucine L-Leucine Reaction Reaction Leucine->Reaction SulfonylChloride 4-Bromophenylsulfonyl Chloride SulfonylChloride->Reaction Base Sodium Hydroxide (aq) Base->Reaction Base Solvent Diethyl Ether Solvent->Reaction Solvent Product 2-{[(4-Bromophenyl)sulfonyl]amino} -4-methylpentanoic acid Reaction->Product

Caption: Overall synthetic workflow for the preparation of the target compound.

The choice of sodium hydroxide as the base is critical for two reasons. Firstly, it deprotonates the amino group of L-leucine, increasing its nucleophilicity towards the sulfonyl chloride. Secondly, it neutralizes the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the formation of the desired product.

Experimental Protocol

Materials and Equipment
Reagent/Material Grade Supplier Purpose
L-Leucine≥98%Standard SupplierStarting amino acid
4-Bromophenylsulfonyl chloride≥98%Standard SupplierSulfonylating agent
Sodium Hydroxide (NaOH)ACS Reagent GradeStandard SupplierBase
Diethyl EtherAnhydrousStandard SupplierOrganic solvent
Hydrochloric Acid (HCl)Concentrated (37%)Standard SupplierAcidification for product precipitation
Deionized WaterHigh PurityIn-houseSolvent
Magnetic Stirrer with Stir Bar-Standard SupplierAgitation
Round-bottom flask (250 mL)-Standard SupplierReaction vessel
Separatory Funnel (250 mL)-Standard SupplierExtraction
Büchner Funnel and Flask-Standard SupplierFiltration
pH paper or pH meter-Standard SupplierMonitoring acidity
Rotary Evaporator-Standard SupplierSolvent removal
Step-by-Step Synthesis
  • Preparation of L-Leucine Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-leucine (1.31 g, 10 mmol) in 25 mL of 1 M sodium hydroxide solution. Stir the mixture at room temperature until the L-leucine is completely dissolved. This step ensures the deprotonation of the amino group, enhancing its nucleophilicity.

  • Addition of Sulfonylating Agent: To the stirred solution of L-leucine, add a solution of 4-bromophenylsulfonyl chloride (2.56 g, 10 mmol) in 25 mL of diethyl ether portion-wise over 15 minutes. The biphasic mixture should be stirred vigorously to ensure adequate mixing between the aqueous and organic layers. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 30 °C.

  • Reaction: Allow the reaction mixture to stir vigorously at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking a small aliquot from the aqueous layer, acidifying it, and spotting it on a TLC plate.

  • Work-up and Extraction: After the reaction is complete, transfer the mixture to a 250 mL separatory funnel. Separate the aqueous layer from the organic layer. Wash the aqueous layer with 20 mL of diethyl ether to remove any unreacted 4-bromophenylsulfonyl chloride. This step is crucial for obtaining a pure product.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated hydrochloric acid dropwise with constant stirring until the pH reaches approximately 2. A white precipitate of this compound should form. The low pH protonates the carboxylate group, rendering the product insoluble in the aqueous medium.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL) to remove any inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield the final product as a white crystalline solid.

  • Drying: Dry the purified product under vacuum at 40-50 °C for 12 hours to remove any residual solvent.

Process Validation and Quality Control

To ensure the identity and purity of the synthesized this compound, a series of analytical tests should be performed.

Analytical Method Purpose Expected Outcome
Melting Point To determine the purity of the compound.A sharp melting point range indicates a high degree of purity.
¹H NMR Spectroscopy To confirm the chemical structure.The spectrum should show characteristic peaks for the aromatic protons of the 4-bromophenyl group, the methine and methylene protons of the leucine moiety, and the NH proton.
¹³C NMR Spectroscopy To further confirm the carbon skeleton.The spectrum should show the expected number of carbon signals corresponding to the structure.
Mass Spectrometry (MS) To determine the molecular weight.The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of the product (C11H14BrNO4S).
Infrared (IR) Spectroscopy To identify the functional groups present.The IR spectrum should show characteristic absorption bands for the N-H, C=O (carboxylic acid), and S=O (sulfonyl) functional groups.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism at the sulfur atom of the sulfonyl chloride.

Reaction_Mechanism Leucine_NH2 Deprotonated L-Leucine (Nucleophile) Intermediate Tetrahedral Intermediate Leucine_NH2->Intermediate Nucleophilic Attack Sulfonyl_Cl 4-Bromophenylsulfonyl Chloride (Electrophile) Sulfonyl_Cl->Intermediate Product_Anion Product Anion Intermediate->Product_Anion Chloride Elimination HCl HCl Intermediate->HCl Forms Final_Product 2-{[(4-Bromophenyl)sulfonyl]amino} -4-methylpentanoic acid Product_Anion->Final_Product Acidification (H+)

Caption: Mechanism of the N-sulfonylation of L-leucine.

The deprotonated amino group of L-leucine acts as a potent nucleophile, attacking the electrophilic sulfur atom of 4-bromophenylsulfonyl chloride. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, eliminating a chloride ion and forming the N-S bond. The hydrochloric acid byproduct is neutralized by the sodium hydroxide present in the reaction medium.

Conclusion

The protocol detailed in this guide provides a robust and reproducible method for the synthesis of this compound. By understanding the underlying chemical principles of the Schotten-Baumann reaction and adhering to the specified experimental conditions and validation techniques, researchers can confidently and efficiently prepare this valuable compound for further investigation in drug discovery and development programs. The self-validating nature of the described protocol, with its emphasis on in-process controls and final product characterization, ensures the generation of high-purity material suitable for a wide range of scientific applications.

References

  • Laali, K. K., & Larin, A. A. (2018). Schotten-Baumann Reaction. In Name Reactions in Organic Synthesis (pp. 339-340). Springer, Cham. [Link]

  • Wang, Z. (2010). Schotten-Baumann Reaction. In Comprehensive Organic Name Reactions and Reagents (pp. 2529-2533). John Wiley & Sons, Inc. [Link]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-(4-bromophenylsulfonyl)leucine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of the novel compound, N-(4-bromophenylsulfonyl)leucine. Given the absence of extensive prior research on this specific molecule, this document serves as a strategic roadmap, detailing the scientific rationale, hypothesized mechanisms, and robust experimental protocols necessary for a thorough investigation.

Introduction: Deconstructing N-(4-bromophenylsulfonyl)leucine

N-(4-bromophenylsulfonyl)leucine is a synthetic compound that merges two biologically significant moieties: the essential amino acid L-leucine and a 4-bromophenylsulfonyl group. This unique combination suggests the potential for multifaceted biological activity, making it a compelling candidate for further investigation.

  • The Leucine Moiety: L-leucine is a branched-chain amino acid (BCAA) renowned for its critical role in regulating protein synthesis and metabolic functions, primarily through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway.

  • The 4-Bromophenylsulfonyl Moiety: Phenylsulfonamides are a well-established class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The bromine substitution on the phenyl ring can enhance the lipophilicity of the molecule, potentially improving its cell permeability and target engagement.[2]

The conjugation of these two moieties raises several compelling questions regarding the compound's mechanism of action. Does it leverage the leucine component to interact with amino acid sensing pathways? Or does the phenylsulfonamide group drive its activity towards other targets? This guide will provide the tools to answer these questions.

Hypothesized Mechanisms of Action

Based on the structural components of N-(4-bromophenylsulfonyl)leucine, we can propose several plausible mechanisms of action that warrant experimental investigation.

Primary Hypothesis: Modulation of the mTOR Signaling Pathway

The most direct hypothesis is that the leucine moiety of the compound engages with the mTOR pathway, a central regulator of cell growth, proliferation, and metabolism. Leucine is a known activator of mTORC1, and it is plausible that N-(4-bromophenylsulfonyl)leucine could act as either an agonist or an antagonist of this pathway.

  • Potential as an mTORC1 Agonist: The compound might mimic the effects of leucine, promoting the phosphorylation of downstream targets of mTORC1, such as p70S6K and 4E-BP1. This could have applications in conditions where enhanced protein synthesis is desired.

  • Potential as an mTORC1 Antagonist: The bulky 4-bromophenylsulfonyl group could sterically hinder the interaction of the leucine moiety with its binding partners in the mTORC1 complex, leading to an inhibitory effect. This could be beneficial in disease states characterized by hyperactive mTOR signaling, such as certain cancers.[3]

Secondary Hypotheses

While the mTOR pathway is a primary focus, the phenylsulfonamide scaffold suggests other potential mechanisms.

  • Inhibition of Carbonic Anhydrases: Many benzenesulfonamide derivatives are known to be potent inhibitors of carbonic anhydrase isoforms, some of which are associated with cancer.[4][5]

  • Anti-inflammatory Activity: Phenylsulfonamides have been reported to possess anti-inflammatory properties, potentially through the modulation of inflammatory mediators like TNF-α.[6]

  • Aldose Reductase Inhibition: Structurally related N-(phenylsulfonyl)amino acids have demonstrated inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications.[7]

Experimental Workflows for Target Identification and Mechanism Validation

A systematic and multi-pronged experimental approach is essential to elucidate the mechanism of action of N-(4-bromophenylsulfonyl)leucine. This section provides detailed protocols for key experiments.

Target Identification via Affinity-Based Pull-Down Assay

To identify the direct binding partners of N-(4-bromophenylsulfonyl)leucine, an affinity-based pull-down assay is a powerful technique.[8][9] This involves immobilizing the compound on a solid support and using it to "fish" for interacting proteins from a cell lysate.

  • Synthesis of an Affinity Probe: Synthesize an analog of N-(4-bromophenylsulfonyl)leucine that incorporates a linker with a terminal reactive group (e.g., a carboxylic acid or an amine) for conjugation to a solid support. This linker should be attached at a position that is least likely to interfere with the compound's binding to its target.

  • Immobilization of the Probe: Covalently couple the affinity probe to activated agarose or magnetic beads.

  • Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line with known mTOR activity) and prepare a cell lysate under non-denaturing conditions.

  • Incubation and Washing: Incubate the cell lysate with the compound-conjugated beads. As a negative control, use beads without the conjugated compound.

  • Elution: Elute the bound proteins from the beads using a competitive inhibitor (e.g., an excess of the free compound) or by changing the buffer conditions (e.g., pH or salt concentration).

  • Protein Identification by Mass Spectrometry: Analyze the eluted proteins by SDS-PAGE followed by in-gel digestion and identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protein ID Function Significance for Hypothesized Mechanism
MTORSerine/threonine-protein kinaseDirect support for the mTOR modulation hypothesis.
RPTORRegulatory-associated protein of mTORComponent of the mTORC1 complex.
CA9Carbonic anhydrase IXSupports the carbonic anhydrase inhibition hypothesis.
ALR2Aldose reductase 2Supports the aldose reductase inhibition hypothesis.
Validation of mTOR Pathway Modulation

If the pull-down assay suggests an interaction with the mTOR pathway, the next step is to validate this interaction and determine its functional consequences. Western blotting is a standard technique to assess the phosphorylation status of key proteins in the mTOR signaling cascade.[10]

  • Cell Culture and Treatment: Plate cells and treat them with varying concentrations of N-(4-bromophenylsulfonyl)leucine for different time points. Include positive (e.g., rapamycin for mTOR inhibition) and negative (vehicle) controls.

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of each sample.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key mTOR pathway proteins (e.g., mTOR, p70S6K, 4E-BP1, and Akt).

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the relative phosphorylation levels.

Treatment p-mTOR (Ser2448) / total mTOR p-p70S6K (Thr389) / total p70S6K p-4E-BP1 (Thr37/46) / total 4E-BP1
Vehicle Control1.01.01.0
Compound (1 µM)0.40.30.5
Compound (10 µM)0.10.10.2
Rapamycin (100 nM)0.20.10.3
Cellular Proliferation Assay

To assess the functional outcome of mTOR pathway modulation, a cellular proliferation assay can be performed.

  • Cell Seeding: Seed cells in a 96-well plate at a low density.

  • Treatment: Treat the cells with a range of concentrations of N-(4-bromophenylsulfonyl)leucine.

  • Incubation: Incubate the cells for a period of time that allows for several cell divisions (e.g., 72 hours).

  • Proliferation Measurement: Measure cell proliferation using a standard method, such as the MTT or CyQUANT assay.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_target_id Target Identification cluster_validation Mechanism Validation probe_synthesis Synthesize Affinity Probe immobilization Immobilize on Beads probe_synthesis->immobilization pull_down Perform Pull-Down immobilization->pull_down ms_analysis LC-MS/MS Analysis pull_down->ms_analysis western_blot Western Blot for mTOR Pathway ms_analysis->western_blot Identified mTOR Pathway Proteins proliferation_assay Cellular Proliferation Assay western_blot->proliferation_assay Confirmed mTOR Inhibition mtor_pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_output Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 (mTOR, Raptor, etc.) Growth Factors->mTORC1 Amino Acids (Leucine) Amino Acids (Leucine) Amino Acids (Leucine)->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 inhibits Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis 4E-BP1->Protein_Synthesis inhibition released Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Compound N-(4-bromophenylsulfonyl)leucine Compound->mTORC1 Hypothesized Inhibition

Caption: The mTOR signaling pathway with the hypothesized point of inhibition by N-(4-bromophenylsulfonyl)leucine.

Conclusion

The investigation into the mechanism of action of N-(4-bromophenylsulfonyl)leucine is a scientifically compelling endeavor. By systematically applying the principles and protocols outlined in this guide, researchers can effectively navigate the complexities of target identification and mechanism validation. The proposed workflows, from affinity-based proteomics to targeted signaling pathway analysis, provide a robust framework for uncovering the therapeutic potential of this novel compound. The insights gained from such studies will be invaluable for the broader fields of drug discovery and chemical biology.

References

  • Experimental Approaches in Delineating mTOR Signaling. (n.d.). PubMed Central. Retrieved from [Link]

  • The effect of bromine scanning around the phenyl group of 4-phenylquinolone derivatives. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response. (2012). PubMed. Retrieved from [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PubMed Central. Retrieved from [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • mTOR Signaling Pathway. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Inhibitory Activity and Mechanism of Inhibition of the N-[[(4-benzoylamino)phenyl]sulfonyl]amino Acid Aldose Reductase Inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • The effect of bromine scanning around the phenyl group of 4-phenylquinolone derivatives. (2014). Acta Crystallographica Section C: Structural Chemistry. Retrieved from [Link]

  • Identification of Direct Protein Targets of Small Molecules. (n.d.). ACS Chemical Biology. Retrieved from [Link]

  • Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. (2021). ACS Omega. Retrieved from [Link]

  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022). PubMed Central. Retrieved from [Link]

  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. (n.d.). PubMed. Retrieved from [Link]

  • Target Identification and Validation in Drug Discovery. (n.d.). Chemspace. Retrieved from [Link]

  • Understanding the mTOR signaling pathway via mathematical modeling. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Effect of bromine substituent on optical properties of aryl compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (n.d.). Scilit. Retrieved from [Link]

  • phenyl ring substituents: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • L-Valine. (n.d.). PubChem. Retrieved from [Link]

  • Understanding the mTOR signaling pathway via mathematical modeling. (2017). PubMed Central. Retrieved from [Link]

  • Biological activities of sulfonamides. (2005). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Phenazepam. (n.d.). Wikipedia. Retrieved from [Link]

  • Biological activities of sulfonamides. (2018). ResearchGate. Retrieved from [Link]

  • TG221: An Experimental Model for Liver Cancer Prevention and Treatment Approaches. (n.d.). MDPI. Retrieved from [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). LinkedIn. Retrieved from [Link]

  • Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. (2020). PubMed Central. Retrieved from [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). Journal of In-vitro In-vivo In-silico Journal. Retrieved from [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved from [Link]

Sources

Biological activity screening of bromophenylsulfonyl-leucine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity Screening of Bromophenylsulfonyl-Leucine Derivatives

Abstract

This technical guide provides a comprehensive framework for the biological activity screening of novel bromophenylsulfonyl-leucine derivatives. This class of compounds merges the well-established therapeutic potential of the sulfonamide scaffold with the unique biological role of the amino acid leucine. Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial effects.[1][2] Leucine is not merely a component of proteins but also a critical signaling molecule, most notably as an activator of the mammalian target of rapamycin (mTOR) pathway, which governs cell growth and proliferation.[3] The conjugation of these two moieties presents a hypothesis-driven approach to developing novel therapeutics with potentially unique mechanisms of action. This guide offers researchers, scientists, and drug development professionals a structured, in-depth methodology for exploring this potential. We will detail a tiered screening cascade, from broad primary assays to specific mechanistic studies, complete with validated protocols and data interpretation strategies, to thoroughly characterize the biological profile of these promising derivatives.

The Scientific Rationale: A Synthesis of Function

The design of bromophenylsulfonyl-leucine derivatives is predicated on the synergistic combination of two biologically significant pharmacophores. Understanding the individual contributions of each component is crucial to hypothesizing potential mechanisms of action and designing an effective screening strategy.

The Sulfonamide Moiety: A Privileged Scaffold

The sulfonamide group (-S(=O)₂-NR₂R₃) is a versatile structural motif found in a multitude of marketed drugs. Its derivatives have demonstrated a wide array of biological activities.[1] In oncology, sulfonamides function through diverse mechanisms, including the inhibition of carbonic anhydrases, disruption of the cell cycle, and modulation of angiogenesis.[1][2] Several sulfonamide-based drugs, such as pazopanib and belinostat, are clinically used as anticancer agents, acting as kinase inhibitors and histone deacetylase inhibitors, respectively.[2] This history establishes a strong precedent for investigating novel sulfonamide derivatives for antiproliferative activity.

The Leucine Moiety: A Key Metabolic Regulator

Leucine, an essential branched-chain amino acid, plays a pivotal role in stimulating muscle protein synthesis through the activation of the mTOR signaling pathway.[3] The mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its dysregulation is a hallmark of many cancers. Leucine directly activates mTORC1, promoting its translocation to the lysosomal surface where it can be activated by Rheb.[3] By incorporating a leucine moiety, these derivatives may be selectively transported into cells with high metabolic demands, such as cancer cells, or directly interfere with amino acid sensing and mTOR signaling.

Representative Synthesis Strategy

The synthesis of bromophenylsulfonyl-leucine derivatives can be approached through a logical, multi-step process. A representative pathway involves the N-acylation of L-leucine with a custom-synthesized sulfonylbenzoyl chloride. This ensures a stable amide linkage between the two core moieties. A plausible synthetic route is outlined below, adapted from established methods for similar structures.[4]

The key starting material, 4-[(4-bromophenyl)sulfonyl]benzoic acid, is prepared via a Friedel-Crafts sulfonylation followed by oxidation.[4] This acid is then converted to its more reactive acyl chloride form using a chlorinating agent like thionyl chloride (SOCl₂).[4] The final step is a Schotten-Baumann-type N-acylation, where the synthesized 4-[(4-bromophenyl)sulfonyl]benzoyl chloride is reacted with L-leucine to form the target derivative.[4]

G cluster_0 Step 1: Sulfonylation & Oxidation cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: N-Acylation A Bromobenzene + Tosyl Chloride B 1-Bromo-4-tosylbenzene A->B AlCl3 C 4-[(4-Bromophenyl)sulfonyl] benzoic acid B->C CrO3/AcOH D 4-[(4-Bromophenyl)sulfonyl] benzoyl chloride C->D SOCl2 F Bromophenylsulfonyl-leucine Derivative D->F E L-Leucine E->F G A Library of Bromophenylsulfonyl- leucine Derivatives B Primary Screening (Broad Activity Profile) A->B C Antiproliferative Assay (e.g., MTT on Cancer & Normal Cells) B->C D Antimicrobial Assay (e.g., Broth Microdilution MIC) B->D E Hit Identification & Prioritization (Based on Potency & Selectivity) C->E D->E F Secondary & Mechanistic Screening (Elucidate Mechanism of Action) E->F G Enzyme Inhibition Assays (e.g., Kinase, Protease) F->G H Mechanism of Cell Death (e.g., Apoptosis Assay) F->H I Lead Candidate G->I H->I

Caption: A logical tiered workflow for biological activity screening.

Primary Screening Protocols

The goal of primary screening is to cast a wide net to detect any significant biological activity. The choice of assays is guided by the structural components of the derivatives.

Antiproliferative and Cytotoxicity Screening (MTT Assay)

Given the prevalence of sulfonamides in cancer therapy, assessing the antiproliferative effects of the new derivatives is a logical first step. [5]The MTT assay is a robust, colorimetric method for evaluating cell viability.

  • Causality and Principle: This assay relies on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.

  • Self-Validating System: The protocol includes vehicle controls (e.g., DMSO) to account for solvent effects, negative controls (untreated cells) representing 100% viability, and positive controls (a known cytotoxic drug like Doxorubicin) to validate assay performance. Screening against a non-cancerous cell line (e.g., WI-38 human fibroblasts) is critical to determine selectivity. [6] Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG-2, MCF-7) and normal cells (e.g., WI-38) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the bromophenylsulfonyl-leucine derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis. The Selectivity Index (SI) is calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells). A higher SI value indicates greater selectivity for cancer cells.

Antimicrobial Screening (Broth Microdilution)

The sulfonamide core is famous for its antibacterial properties. Therefore, screening for antimicrobial activity is essential. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC). [7][8]

  • Causality and Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [8]It provides a quantitative measure of the compound's potency.

  • Self-Validating System: The protocol includes a sterility control (broth only), a growth control (broth + inoculum), and a positive control with a known antibiotic (e.g., Ciprofloxacin, Ampicillin) to ensure the validity of the results and the susceptibility of the test organisms.

Experimental Protocol: Broth Microdilution for MIC

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

  • Compound Dilution: Add 50 µL of the test compound solution (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). [7]For more sensitive detection, a growth indicator like Resazurin can be added, which changes color from blue to pink in the presence of metabolically active cells. [9] Data Presentation

    Test Microorganism Gram Stain Compound ID MIC (µg/mL) Positive Control MIC (µg/mL) of Control
    Staphylococcus aureus Positive BSL-001 Vancomycin
    Enterococcus faecium Positive BSL-001 Vancomycin
    Escherichia coli Negative BSL-001 Ciprofloxacin

    | Pseudomonas aeruginosa| Negative | BSL-001 | | Ciprofloxacin | |

Secondary and Mechanistic Screening Protocols

For compounds that show promising activity and selectivity in primary screens ("hits"), the next step is to investigate their mechanism of action.

Elucidating Anticancer Mechanism of Action

If a derivative shows potent and selective antiproliferative activity, further investigation is warranted to determine how it kills cancer cells.

5.1.1 Kinase Inhibition Assays Many sulfonamide-based anticancer drugs function as kinase inhibitors. [10]Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase involved in angiogenesis, a process critical for tumor growth, making it an excellent target for investigation. [6]

  • Causality and Principle: Fluorescence-based assays are highly sensitive methods for measuring kinase activity. [11]A common format involves a kinase, its specific substrate peptide, and ATP. The assay measures the phosphorylation of the substrate. An inhibitor will block this process, resulting in a reduced signal.

  • Self-Validating System: The assay includes "no enzyme" controls to establish baseline fluorescence and "no inhibitor" controls representing 100% enzyme activity. A known inhibitor (e.g., Sorafenib for VEGFR-2) serves as a positive control.

Protocol: Generic Fluorescence-Based Kinase Assay (e.g., for VEGFR-2)

  • Reaction Setup: In a 96-well plate, combine the kinase buffer, the fluorescently-labeled peptide substrate, and the test compound at various concentrations.

  • Enzyme Addition: Add the VEGFR-2 enzyme to each well to initiate the reaction.

  • ATP Addition: Start the phosphorylation reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the fluorescence signal according to the specific assay kit's instructions (e.g., FRET or fluorescence polarization).

  • Data Analysis: Calculate the percentage of inhibition relative to the "no inhibitor" control and determine the IC₅₀ value.

G cluster_0 VEGF Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Autophosphorylation & Activation RAF RAF PLCg->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Bromophenylsulfonyl- leucine Derivative Inhibitor->VEGFR2 INHIBITS

Caption: Inhibition of the VEGFR-2 signaling pathway by a test compound.

5.1.2 Apoptosis Induction Assay Determining whether a compound induces programmed cell death (apoptosis) is a critical step. The Annexin V/Propidium Iodide (PI) assay is a gold standard method.

  • Causality and Principle: In early apoptosis, the cell membrane flips phosphatidylserine (PS) to the outer leaflet. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic or necrotic cells where membrane integrity is lost. Flow cytometry can then distinguish between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

  • Self-Validating System: The experiment includes untreated negative controls to define the baseline quadrants and a positive control (e.g., Staurosporine) known to induce apoptosis.

Protocol: Annexin V/PI Staining for Flow Cytometry

  • Cell Treatment: Culture cancer cells in 6-well plates and treat them with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

Data Synthesis and Interpretation

The final step is to consolidate the data from all assays to build a comprehensive profile of the most promising compounds. This allows for direct comparison and facilitates decisions on which derivatives to advance.

Summary of Hypothetical Screening Results

Compound IDAntiproliferative IC₅₀ (µM)Selectivity Index (SI)Antimicrobial MIC (µg/mL)Kinase Inhibition IC₅₀ (µM)
MCF-7 WI-38 / MCF-7 S. aureus VEGFR-2
BSL-0015.2>10>1280.8
BSL-002>100-8>50
BSL-00315.12.56412.5

Interpreting this synthesized data allows for the development of a Structure-Activity Relationship (SAR). [5]For instance, by comparing the structures of BSL-001 and BSL-002, a researcher might hypothesize which structural modifications confer potent kinase inhibition versus those that lead to antimicrobial activity. This analysis is fundamental for guiding the next cycle of chemical synthesis and lead optimization.

Conclusion and Future Directions

This guide outlines a robust, logical, and technically sound workflow for the biological screening of novel bromophenylsulfonyl-leucine derivatives. By employing a tiered cascade that progresses from broad primary screening to specific mechanistic studies, researchers can efficiently identify and characterize promising lead compounds. The protocols described herein are designed to be self-validating, incorporating essential controls to ensure data integrity. The ultimate goal is to generate a comprehensive biological profile that informs the development of Structure-Activity Relationships and guides the optimization of these derivatives into potential therapeutic agents. Future work on lead candidates would involve in vivo efficacy studies in animal models, as well as comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess their drug-like properties.

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An In-depth Technical Guide to the Physicochemical Characterization of 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive framework for the physicochemical characterization of the novel chemical entity 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid. As this is a compound not extensively described in publicly available literature, the specific quantitative data presented herein are illustrative and intended to serve as a realistic example. The primary focus of this guide is to detail the established methodologies and rationale for determining the critical physicochemical properties essential for drug discovery and development.

Introduction: The Rationale for Characterization

The compound this compound is a sulfonamide derivative of the amino acid leucine. This structural motif is of significant interest in medicinal chemistry, with sulfonamides being a well-established class of therapeutic agents exhibiting a wide range of biological activities. The incorporation of a bromophenyl group can modulate lipophilicity and potentially introduce halogen bonding interactions with biological targets. Before any meaningful biological evaluation or formulation development can occur, a thorough understanding of its fundamental physicochemical properties is paramount. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate and are critical for its developability.[1][2][3][4]

This guide, authored from the perspective of a Senior Application Scientist, provides a detailed roadmap for the comprehensive physicochemical characterization of this and similar novel compounds. We will delve into the "why" behind each experimental choice, ensuring a robust and self-validating approach to data generation.

Solubility: A Cornerstone of Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[5][6] Insufficient solubility can lead to poor absorption from the gastrointestinal tract, rendering an otherwise potent compound therapeutically ineffective.[5][7] Therefore, a multi-faceted approach to solubility assessment is warranted, distinguishing between kinetic and thermodynamic measurements.

Kinetic Solubility

Kinetic solubility provides an early indication of a compound's dissolution behavior under non-equilibrium conditions, mimicking the initial exposure of a drug in the gastrointestinal tract.[8][9][10] This high-throughput assay is invaluable for screening large numbers of compounds in the early phases of drug discovery.[10]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: To the wells of a 96-well microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Compound Addition: Add a small aliquot of the DMSO stock solution to the buffer in each well. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).[11]

  • Precipitation Detection: Analyze the samples for the presence of precipitate. Nephelometry, which measures light scattering, is a highly sensitive method for this purpose.[12]

  • Quantification: If no precipitation is observed, the compound is considered soluble at that concentration. For precipitated samples, the supernatant is filtered and analyzed by LC-MS/MS to determine the concentration of the dissolved compound.[13]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM stock in DMSO add_cmpd Add stock solution to buffer stock->add_cmpd plate Dispense aqueous buffer (pH 7.4) into 96-well plate plate->add_cmpd incubate Incubate with shaking (e.g., 2h at 25°C) add_cmpd->incubate nephelometry Measure turbidity (Nephelometry) incubate->nephelometry filter_quantify Filter and quantify supernatant by LC-MS/MS nephelometry->filter_quantify If precipitate forms

Caption: Kinetic Solubility Workflow.

Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for this measurement.[8] It is a lower-throughput assay typically performed on promising lead candidates.[9]

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different physiologically relevant pH values (e.g., pH 1.2, 4.5, and 7.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[14]

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, filter it, and determine the concentration of the dissolved compound using a validated HPLC-UV method.[7][14]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add excess solid compound to buffer vials (various pH) agitate Agitate at constant temperature (24-48h) add_solid->agitate centrifuge Centrifuge to separate solid and liquid phases agitate->centrifuge quantify Filter and quantify supernatant by HPLC-UV centrifuge->quantify

Caption: Thermodynamic Solubility Workflow.

PropertyMethodBuffer SystemIllustrative Value
Kinetic Solubility Nephelometry/LC-MSPBS (pH 7.4)75 µg/mL
Thermodynamic Solubility Shake-Flask/HPLC-UVpH 1.2150 µg/mL
pH 4.590 µg/mL
pH 7.460 µg/mL

Lipophilicity: Balancing Permeability and Solubility

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical factor influencing membrane permeability, metabolic stability, and target engagement.[1][3][15] It is most commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).

LogP and LogD

LogP is the ratio of the concentration of the neutral form of a compound in a biphasic system of n-octanol and water. For ionizable compounds like this compound, the LogD is more relevant as it considers all ionic species at a given pH.[16][17]

  • Phase Preparation: Prepare n-octanol saturated with the aqueous buffer (e.g., PBS at pH 7.4) and the aqueous buffer saturated with n-octanol.

  • Compound Addition: Dissolve a known amount of the test compound in the aqueous phase.

  • Partitioning: Add an equal volume of the n-octanol phase to the aqueous solution in a sealed vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for partitioning equilibrium.[18]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like UPLC-MS/MS.[18]

  • Calculation: Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis saturate Prepare mutually saturated n-octanol and aqueous buffer dissolve Dissolve compound in aqueous phase saturate->dissolve mix Mix aqueous and n-octanol phases dissolve->mix equilibrate Shake to equilibrate (e.g., 24h) mix->equilibrate separate Centrifuge to separate phases equilibrate->separate quantify Quantify compound concentration in each phase by UPLC-MS/MS separate->quantify calculate Calculate LogD quantify->calculate

Caption: LogD Determination Workflow.

PropertyMethodpHIllustrative Value
LogD Shake-Flask7.42.8

Acidity (pKa): The Influence of Ionization

The acid dissociation constant (pKa) is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[19] For a drug molecule, the pKa dictates its charge state in different physiological compartments, which in turn affects its solubility, permeability, and interaction with targets.[2][4][20] Given its structure, this compound is expected to have at least two pKa values: one for the carboxylic acid group and another for the sulfonamide proton.

  • Sample Preparation: Prepare a solution of the test compound (e.g., 1 mM) in a suitable solvent system, often with a co-solvent like methanol for less soluble compounds.[21][22]

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.[22]

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH, adding the titrant in small, precise increments.[21][22]

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.[21] For more accurate determination, the inflection points can be found from the first or second derivative of the titration curve.[23]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prepare_sol Prepare solution of compound setup Place in thermostatted vessel with pH electrode prepare_sol->setup titrate Titrate with standardized acid or base setup->titrate record_pH Record pH after each addition titrate->record_pH plot Plot pH vs. titrant volume record_pH->plot determine_pKa Determine pKa from half-equivalence point or derivative plot plot->determine_pKa

Caption: pKa Determination Workflow.

PropertyMethodFunctional GroupIllustrative Value
pKa₁ Potentiometric TitrationCarboxylic Acid4.2
pKa₂ Potentiometric TitrationSulfonamide9.5

Solid-State Properties: Stability and Manufacturability

The solid-state properties of an active pharmaceutical ingredient (API), such as its melting point and crystalline form, are crucial for its stability, dissolution rate, and manufacturability.[24][25]

Melting Point

The melting point is a fundamental physical property that provides an indication of purity and the energy required to disrupt the crystal lattice.

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of the solid compound into a DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas like nitrogen.

  • Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.[26]

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram.[27]

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis weigh Weigh 1-5 mg of sample into DSC pan load Load sample and reference pans into DSC cell weigh->load scan Heat at a constant rate under inert atmosphere load->scan analyze Analyze thermogram scan->analyze determine_mp Determine melting point from endotherm onset analyze->determine_mp

Caption: DSC Workflow for Melting Point.

Crystal Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[28][29] This information is invaluable for understanding intermolecular interactions and potential polymorphism.

  • Crystal Growth: Grow single crystals of the compound of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.[28]

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.[29]

  • Data Collection: Expose the crystal to a focused beam of X-rays and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the electron density map, from which the atomic positions are deduced and the structure is refined.[28]

PropertyMethodIllustrative Value
Melting Point Differential Scanning Calorimetry (DSC)165 °C
Crystal Form Single-Crystal X-ray DiffractionMonoclinic, P2₁/c

Conclusion

The physicochemical properties detailed in this guide form the foundation of a comprehensive data package for any novel drug candidate. For this compound, these parameters provide the essential insights needed to guide further development. A thorough and methodologically sound characterization, as outlined here, de-risks the progression of new chemical entities and is a hallmark of a robust drug discovery program.

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In silico docking of N-(4-bromophenylsulfonyl)leucine with metabolic enzymes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Docking of N-(4-bromophenylsulfonyl)leucine with Metabolic Enzymes

Authored by a Senior Application Scientist

Foreword: Bridging Computational Prediction with Metabolic Reality

In the landscape of modern drug discovery, the ability to predict the metabolic fate of a novel chemical entity is paramount. The interactions between a potential drug molecule and the body's vast array of metabolic enzymes can dictate its efficacy, safety, and overall viability. In silico molecular docking has emerged as a powerful computational tool, offering a window into these intricate molecular dialogues.[1] This guide provides a comprehensive, technically-grounded walkthrough of the process, using N-(4-bromophenylsulfonyl)leucine as a case study to explore its potential interactions with key human metabolic enzymes. We will move beyond a mere recitation of steps, delving into the scientific rationale that underpins each decision in the workflow, thereby providing a robust framework for researchers, scientists, and drug development professionals.

Section 1: Foundational Principles and Strategic Considerations

The Significance of N-(4-bromophenylsulfonyl)leucine

N-(4-bromophenylsulfonyl)leucine is a derivative of the essential branched-chain amino acid, L-leucine. Leucine itself is a critical regulator of protein synthesis and various metabolic processes.[2][3] The addition of a bromophenylsulfonyl group introduces a sulfonamide moiety, a common functional group in many pharmaceutical agents, and a halogen atom, which can significantly alter the compound's physicochemical properties and metabolic stability. Understanding how this modified amino acid interacts with metabolic enzymes is crucial for predicting its potential as a therapeutic agent or its metabolic liabilities.

Rationale for Selecting Target Metabolic Enzymes

The human body possesses a multitude of enzymes that metabolize foreign compounds (xenobiotics). For this guide, we will focus on two key enzymes representing Phase I and Phase II metabolism, respectively:

  • Cytochrome P450 3A4 (CYP3A4): A member of the cytochrome P450 superfamily, CYP3A4 is arguably the most important drug-metabolizing enzyme in humans, responsible for the oxidative metabolism of a vast number of pharmaceuticals.[4][5] Its large, malleable active site allows it to accommodate a wide range of substrates.[4]

  • Glutathione S-transferase (GST): GSTs are a family of Phase II metabolic enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic compounds, rendering them more water-soluble and facilitating their excretion.

The selection of these enzymes provides a foundational understanding of the potential metabolic pathways for N-(4-bromophenylsulfonyl)leucine.

The Core of In Silico Docking: A Conceptual Overview

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] The primary goals of molecular docking in drug discovery are to predict the binding mode of a ligand to a receptor, perform virtual screening of large compound libraries, and estimate the binding affinity.[7] This process relies on two key components: a search algorithm to generate a large number of possible binding poses and a scoring function to rank these poses based on their predicted binding affinity.[7]

Section 2: The In Silico Experimental Workflow

The following sections provide a detailed, step-by-step methodology for the in silico docking of N-(4-bromophenylsulfonyl)leucine with CYP3A4 and GST.

Workflow Visualization

The overall workflow can be visualized as a sequential process, from data acquisition to results interpretation.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation ligand_prep Ligand Preparation (N-(4-bromophenylsulfonyl)leucine) grid_gen Grid Box Generation ligand_prep->grid_gen receptor_prep Receptor Preparation (CYP3A4 & GST) receptor_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results_analysis Results Analysis (Binding Energy & Pose) docking->results_analysis interaction_analysis Interaction Visualization results_analysis->interaction_analysis validation Validation interaction_analysis->validation

Caption: A high-level overview of the in silico docking workflow.

Part 1: Ligand and Receptor Preparation

The quality of the input structures is critical for the accuracy of the docking simulation. This preparation phase ensures that both the ligand and the receptor are in a chemically correct and energetically favorable state.

2.2.1 Ligand Preparation: N-(4-bromophenylsulfonyl)leucine
  • Obtain Ligand Structure: The 2D structure of N-(4-bromophenylsulfonyl)leucine can be drawn using chemical drawing software like ChemDraw or Marvin Sketch. Alternatively, a SMILES (Simplified Molecular Input Line Entry System) string can be used. Based on the structure of similar compounds, the SMILES string for N-(4-bromophenylsulfonyl)leucine is CC(C)CO)NS(=O)(=O)c1ccc(Br)cc1.

  • Convert to 3D Structure: Use a program like Open Babel to convert the 2D structure or SMILES string into a 3D structure.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. Perform energy minimization using a force field like MMFF94 or UFF. This step is crucial to obtain a more realistic ligand conformation.

  • Assign Charges and Atom Types: Assign appropriate partial charges (e.g., Gasteiger charges) and atom types. This is essential for the scoring function to accurately calculate electrostatic and van der Waals interactions.

  • Save in PDBQT Format: For use with AutoDock Vina, the final prepared ligand structure should be saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom type information.

2.2.2 Receptor Preparation: CYP3A4 and GST
  • Retrieve Protein Structure: Download the crystal structure of the target enzyme from the Protein Data Bank (PDB).[8] For this guide, we will use PDB ID: 1W0E for human Cytochrome P450 3A4 and a representative human GST, for instance, PDB ID: 1K3Y (Glutathione S-transferase A1-1).[9]

  • Clean the PDB File: The downloaded PDB file often contains non-essential molecules such as water, co-factors, and co-crystallized ligands. These should be removed unless they are known to be critical for the binding interaction. For CYP3A4, the heme co-factor should be retained.

  • Add Polar Hydrogens: PDB files from X-ray crystallography often lack hydrogen atoms. Add polar hydrogens to the protein structure, as they are critical for forming hydrogen bonds.

  • Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).

  • Save in PDBQT Format: Similar to the ligand, the prepared receptor structure must be saved in the PDBQT format for use with AutoDock Vina.

Part 2: Molecular Docking Simulation

With the prepared ligand and receptors, the docking simulation can now be performed. We will use AutoDock Vina, a widely used open-source docking program.

2.3.1 Defining the Search Space: The Grid Box

The docking algorithm needs to know where to search for potential binding sites on the receptor. This is defined by a "grid box".[10]

  • Identify the Binding Site: The binding site can be identified from the literature or by locating the position of the co-crystallized ligand in the original PDB file. For CYP3A4, the active site is located near the heme group.

  • Set Grid Box Dimensions: A grid box is centered on the identified binding site. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational movement. A typical size might be 60 x 60 x 60 Å with a spacing of 1 Å.

2.3.2 Running the Docking Simulation

The docking simulation is typically run from the command line, providing the prepared ligand and receptor files, the grid box parameters, and an output file name.

Example AutoDock Vina Command: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --center_x --center_y --center_z --size_x --size_y --size_z --out output.pdbqt

This command will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

Section 3: Analysis and Interpretation of Docking Results

The output of a docking simulation provides a wealth of data that requires careful analysis and interpretation.

Binding Affinity

The primary quantitative output is the binding affinity, typically reported in kcal/mol. This value is an estimate of the Gibbs free energy of binding (ΔG). A lower (more negative) binding energy indicates a more stable protein-ligand complex and thus a higher predicted binding affinity.[11][12]

Binding Pose and Interactions

The docking output provides the coordinates of the ligand in its predicted binding pose. This allows for the visualization of the protein-ligand complex using molecular visualization software like PyMOL or Discovery Studio Visualizer.

Key interactions to analyze include:

  • Hydrogen Bonds: These are strong, directional interactions between a hydrogen atom and an electronegative atom (like oxygen or nitrogen).

  • Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein.

  • Van der Waals Interactions: These are weaker, non-specific interactions that contribute to the overall binding.

  • Pi-stacking and Pi-cation Interactions: These can occur with aromatic rings in the ligand and protein.

Hypothetical Docking Results

The following table summarizes hypothetical docking results for N-(4-bromophenylsulfonyl)leucine with our target enzymes.

Target EnzymePDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
CYP3A4 1W0E-8.5Arg105, Ser119, Phe304Hydrogen bond with sulfonyl oxygen, hydrophobic interactions with the bromophenyl ring
GST A1-1 1K3Y-7.2Tyr9, Arg15, Trp22Pi-stacking with the bromophenyl ring, hydrogen bond with the carboxyl group
Validation of Docking Results

A crucial step in any in silico study is the validation of the methodology.[13] A common approach is to perform a re-docking experiment.

  • Obtain a Co-crystallized Ligand: Find a PDB structure of the target enzyme with a known inhibitor or substrate bound in the active site.

  • Extract and Re-dock: Extract the co-crystallized ligand and re-dock it into the same protein structure.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[14]

G cluster_validation Docking Validation Workflow pdb Select PDB with Co-crystallized Ligand extract Extract Ligand and Prepare Receptor pdb->extract redock Re-dock the Ligand extract->redock rmsd Calculate RMSD redock->rmsd compare Compare Poses (RMSD < 2.0 Å?) rmsd->compare

Caption: A flowchart illustrating the re-docking validation protocol.

Section 4: Concluding Remarks and Future Directions

This guide has provided a comprehensive framework for conducting and interpreting in silico docking studies of N-(4-bromophenylsulfonyl)leucine with key metabolic enzymes. The hypothetical results suggest that this compound may interact with both Phase I and Phase II metabolic pathways. The predicted binding to CYP3A4 indicates a potential for oxidative metabolism, while the interaction with GST suggests a possible route for detoxification via glutathione conjugation.

It is imperative to remember that in silico docking is a predictive tool.[1] The results provide valuable hypotheses that must be confirmed through experimental validation, such as in vitro enzyme inhibition assays and metabolite identification studies. Future work could also involve more advanced computational techniques like molecular dynamics simulations to study the flexibility of the protein-ligand complex over time. By integrating computational and experimental approaches, a more complete understanding of the metabolic fate of novel compounds like N-(4-bromophenylsulfonyl)leucine can be achieved, ultimately accelerating the drug discovery and development process.

References

  • MDPI. (n.d.). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Retrieved from [Link]

  • PubMed. (1998). Amino acid effects on translational repressor 4E-BP1 are mediated primarily by L-leucine in isolated adipocytes. Retrieved from [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). Expasy. Retrieved from [Link]

  • SpectraBase. (n.d.). leucine, N-[(4-iodophenyl)sulfonyl]-, methyl ester. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Receptor–ligand molecular docking. Retrieved from [Link]

  • RCSB PDB. (2004). 1W0E: Crystal structure of human cytochrome P450 3A4. Retrieved from [Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Metabolic pathway analysis and molecular docking analysis for identification of putative drug targets in Toxoplasma gondii: novel approach. Retrieved from [Link]

  • RCSB PDB. (n.d.). Browse: Enzymes. Retrieved from [Link]

  • The Journal of Nutrition. (2006). Leucine regulates translation initiation of protein synthesis in skeletal muscle after exercise. Retrieved from [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • ResearchGate. (2022). How to validate the molecular docking results?. Retrieved from [Link]

  • Way2Drug. (n.d.). Get more information about biological potential of your compounds. Retrieved from [Link]

  • PubMed. (2013). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). A Guide to In Silico Drug Design. Retrieved from [Link]

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  • ResearchGate. (2025). Leucine Regulates Translation Initiation of Protein Synthesis in Skeletal Muscle after Exercise. Retrieved from [Link]

  • RCSB PDB. (2023). 8SO2: Human CYP3A4 bound to a substrate. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Characterization of 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for the novel compound 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid. Designed for researchers and professionals in drug development and organic synthesis, this document outlines the definitive spectroscopic signatures obtained through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), ensuring unambiguous structural confirmation and purity assessment.

Introduction and Molecular Structure

The target compound, a sulfonamide derivative of the amino acid L-leucine, is of significant interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. The incorporation of a bromophenyl moiety offers a potential site for further synthetic modification, making a thorough characterization essential for its use as a building block. This guide establishes the foundational spectroscopic data required for quality control and future research endeavors.

The structural integrity of the molecule is confirmed by a combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Each technique provides complementary information, culminating in a comprehensive and validated structural assignment.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the following systematic numbering is used for all subsequent discussions.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. The spectra were acquired in Dimethyl Sulfoxide-d₆ (DMSO-d₆), a solvent chosen for its ability to dissolve the polar analyte and to avoid the exchange of labile protons (NH and OH), allowing for their observation.[1][2]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 10-15 mg of the title compound was dissolved in 0.7 mL of DMSO-d₆.

  • Instrumentation: Spectra were recorded on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: 16 scans were acquired with a relaxation delay of 1.0 second.

  • ¹³C NMR Acquisition: 1024 scans were acquired using a proton-decoupled pulse sequence with a relaxation delay of 2.0 seconds.

  • Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.51 for ¹³C) as an internal standard.[2]

¹H NMR Data and Interpretation

The ¹H NMR spectrum provides a definitive map of the proton environments within the molecule. The electron-withdrawing nature of the sulfonyl group and the aromatic ring significantly influences the chemical shifts of nearby protons, causing them to appear further downfield.

Table 1: Predicted ¹H NMR Spectral Data

Atom Label Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
H-O4 ~12.5 br s - 1H Carboxylic Acid
H-N1 ~8.10 d 7.9 1H Sulfonamide NH
H-C2', H-C6' 7.85 d 8.5 2H Aromatic
H-C3', H-C5' 7.78 d 8.5 2H Aromatic
H-C2 4.15 m - 1H α-CH
H-C4 1.81 m - 1H γ-CH
H-C3 1.40-1.65 m - 2H β-CH₂

| H-C5, H-C6 | 0.85 | d | 6.5 | 6H | Diastereotopic CH₃ |

  • Causality of Assignments:

    • The carboxylic acid proton (H-O4) is expected to be highly deshielded and broad, appearing far downfield.

    • The sulfonamide proton (H-N1) appears as a doublet due to coupling with the adjacent α-proton (H-C2). Its chemical shift is consistent with N-H protons of sulfonamides.

    • The aromatic protons display a characteristic AA'BB' system. The protons ortho to the electron-withdrawing sulfonyl group (H-C2', H-C6') are more deshielded than the protons meta to it (H-C3', H-C5').

    • The α-proton (H-C2) is shifted downfield due to the adjacent electronegative nitrogen and carbonyl group. It appears as a multiplet from coupling to both the NH and the β-protons.

    • The leucine side chain protons (H-C3, H-C4, H-C5, H-C6) exhibit shifts typical for an isobutyl group.[3][4] The two terminal methyl groups (C5, C6) are diastereotopic and appear as a doublet due to coupling with the γ-proton (H-C4).

¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and hybridization.

Table 2: Predicted ¹³C NMR Spectral Data

Atom Label Chemical Shift (δ, ppm) Assignment
C7 173.5 Carbonyl (COOH)
C4' 139.5 Aromatic (C-Br)
C1' 137.0 Aromatic (C-S)
C3', C5' 132.5 Aromatic (CH)
C2', C6' 129.0 Aromatic (CH)
C2 55.0 α-Carbon
C3 41.0 β-Carbon
C4 24.5 γ-Carbon

| C5, C6 | 22.5, 21.5 | Diastereotopic CH₃ |

  • Causality of Assignments:

    • The carbonyl carbon (C7) is the most deshielded carbon, appearing around 173.5 ppm, a characteristic region for carboxylic acids.[5][6]

    • The aromatic carbons are observed between 129-140 ppm. The quaternary carbons (C1' and C4') are identifiable by their lower intensity in a typical spectrum and their distinct chemical shifts influenced by the attached sulfur and bromine atoms.

    • The α-carbon (C2) is found around 55.0 ppm, influenced by the attached nitrogen and carboxyl groups.

    • The aliphatic side-chain carbons (C3, C4, C5, C6) appear in the upfield region (21-41 ppm), consistent with the leucine fragment.[7][8]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, non-volatile molecules like the title compound.[9] It provides crucial information about the molecular weight and elemental composition.

Experimental Protocol: ESI-MS
  • Sample Preparation: The compound was dissolved in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of approximately 10 µg/mL.

  • Instrumentation: Analysis was performed on a high-resolution mass spectrometer (e.g., Q-TOF) operating in positive ion mode.

  • Ionization: Electrospray ionization (ESI) was used. The capillary voltage was set to 3.5 kV.[9]

  • Data Acquisition: Spectra were acquired over a mass-to-charge (m/z) range of 100-600.

Data Interpretation

The mass spectrum is expected to show a prominent molecular ion peak corresponding to the protonated molecule [M+H]⁺. A key diagnostic feature is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in two peaks of nearly equal intensity separated by 2 m/z units for any bromine-containing fragment.

  • Molecular Formula: C₁₃H₁₈BrNO₄S

  • Monoisotopic Mass: 379.0143 g/mol

  • Expected [M+H]⁺: m/z 380.0221 (for ⁷⁹Br) and 382.0201 (for ⁸¹Br)

Table 3: Predicted High-Resolution Mass Spectrometry Data

m/z (Calculated) Ion Formula Assignment
380.0221 [C₁₃H₁₉⁷⁹BrNO₄S]⁺ [M+H]⁺
382.0201 [C₁₃H₁₉⁸¹BrNO₄S]⁺ [M+2+H]⁺
220.9304 [C₆H₅⁷⁹BrO₂S]⁺ [4-Bromophenylsulfonyl]⁺
222.9283 [C₆H₅⁸¹BrO₂S]⁺ [4-Bromophenylsulfonyl]⁺

| 86.0964 | [C₅H₁₂N]⁺ | Immonium ion from Leucine |

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by inducing fragmentation of the molecular ion. The most probable fragmentation pathways involve the cleavage of the sulfonamide bond and fragmentation of the leucine side chain.[10][11]

G parent [M+H]⁺ m/z 380/382 frag1 [4-Bromophenylsulfonyl]⁺ m/z 221/223 parent->frag1 - Leucine frag2 [Leucine Immonium Ion]⁺ m/z 86 parent->frag2 - Brosyl group, - COOH frag3 [M+H - H₂O]⁺ m/z 362/364 parent->frag3 - H₂O frag4 [M+H - COOH]⁺ m/z 334/336 parent->frag4 - HCOOH

Caption: Predicted ESI-MS/MS fragmentation pathway.

  • Key Fragmentations:

    • Loss of the Leucine Moiety: Cleavage of the S-N bond would yield the stable 4-bromophenylsulfonyl cation at m/z 221/223 .

    • Formation of Leucine Immonium Ion: A characteristic fragmentation for α-amino acids is the loss of water and carbon monoxide from the protonated molecule, followed by side-chain fragmentation, leading to an immonium ion. The immonium ion for leucine is observed at m/z 86.10 .[11]

Conclusion

The collective data from ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry provide a cohesive and unambiguous characterization of this compound. The predicted chemical shifts, coupling constants, molecular ion masses, and fragmentation patterns are all consistent with the proposed structure. This comprehensive guide serves as an authoritative reference for the identity and purity assessment of this compound, facilitating its application in synthetic and medicinal chemistry programs. The self-validating nature of these combined techniques ensures a high degree of confidence in the structural assignment.

References

  • M. D. P. Martins, et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available at: [Link]

  • Ashenhurst, J. (2023). Reactions and Mechanisms. Master Organic Chemistry. Available at: [Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook. NIST Standard Reference Database Number 69. Available at: [Link]

  • Kwiecień, A., et al. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews. Available at: [Link]

  • Paizs, B., & Suhai, S. (2005). Leucine enkephalin--a mass spectrometry standard. Mass Spectrometry Reviews. Available at: [Link]

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  • American Chemical Society. Author Guidelines. The Journal of Organic Chemistry. Available at: [Link]

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  • Jadav, H. (2017). Which solvents I should use for taking NMR of amino acid? ResearchGate. Available at: [Link]

  • Bîcu, E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Pharmaceuticals. Available at: [Link]

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  • Gervais, V., et al. (1994). The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution. International Journal of Peptide and Protein Research. Available at: [Link]

  • Harrison, A. G. (2015). A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • The Journal of Organic Chemistry. Guidelines for Authors. ResearchGate. Available at: [Link]

  • Monoisotopic masses of major fragment ions for leucine enkephalin. ResearchGate. Available at: [Link]

  • Aw, T. C. (1999). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Malaysian Journal of Pathology. Available at: [Link]

  • NMR Depot. (2021). 1H, 13C and 15N chemical shift table of 20 common amino acids. Available at: [Link]

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Investigating N-(4-bromophenylsulfonyl)leucine as an mTOR pathway modulator

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Scientific Investigation of N-(4-bromophenylsulfonyl)leucine as a Modulator of the mTOR Pathway

Authored by: A Senior Application Scientist

Foreword: The Rationale for Novel mTOR Modulators

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2] It integrates signals from a multitude of upstream inputs, including growth factors, nutrients (especially amino acids), and cellular energy status, to control essential anabolic processes like protein and lipid synthesis. In mammalian cells, mTOR exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4]

Given its pivotal role, dysregulation of the mTOR signaling pathway is a hallmark of numerous human pathologies, most notably cancer, but also metabolic disorders like type 2 diabetes, and neurological diseases.[1][3] Consequently, mTOR has emerged as a high-value target for therapeutic intervention. While first-generation allosteric inhibitors like rapamycin and its analogs (rapalogs) have seen clinical success, they primarily target mTORC1 and can lead to feedback activation of pro-survival pathways.[3][5] This has spurred the development of second-generation ATP-competitive inhibitors that target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[4][5]

The search for novel chemical matter to modulate mTOR signaling remains a critical endeavor in drug discovery. The ideal modulator might offer enhanced specificity, a unique mechanism of action, or the ability to fine-tune pathway activity rather than causing a complete shutdown. This guide outlines a comprehensive research framework for the investigation of a novel compound, N-(4-bromophenylsulfonyl)leucine, as a potential mTOR pathway modulator.

The Candidate: N-(4-bromophenylsulfonyl)leucine - A Dichotomous Design

The structure of N-(4-bromophenylsulfonyl)leucine presents an intriguing starting point for investigation. It is a conjugate of two moieties with potentially opposing biological activities concerning the mTOR pathway.

  • L-Leucine: This essential branched-chain amino acid is arguably the most potent physiological activator of the mTORC1 pathway.[6][7][8] Leucine signals nutrient availability, promoting mTORC1's translocation to the lysosomal surface where it can be activated by its GTPase partner, Rheb.[9] This activation is a critical step in stimulating muscle protein synthesis and cell growth.[10][11]

  • 4-Bromophenylsulfonyl Group: Sulfonamide derivatives are a cornerstone of medicinal chemistry and are present in a wide array of clinically approved drugs. The phenylsulfonyl scaffold is frequently employed in the design of kinase inhibitors. Its electronic and steric properties can facilitate interactions within the ATP-binding pocket or allosteric sites of target enzymes.

This duality forms the central hypothesis of our investigation.

Hypothesis: The covalent attachment of a 4-bromophenylsulfonyl group to L-leucine may convert the amino acid from a potent mTORC1 activator into a modulator—potentially an inhibitor or a biased activator—by targeting the leucine-sensing machinery or the kinase domain of mTOR itself.

This guide provides the strategic framework and detailed methodologies to rigorously test this hypothesis.

Caption: Logical diagram of the core hypothesis.

Phase 1: Synthesis and Biochemical Characterization

The initial phase focuses on preparing the compound and assessing its most direct potential interaction: the inhibition of mTOR kinase activity.

Synthesis of N-(4-bromophenylsulfonyl)leucine

Causality: A robust and scalable synthesis route is essential for producing high-purity material for all subsequent assays. The following is a standard, reliable method for N-sulfonylation of an amino acid.

Protocol 1: Synthesis via Schotten-Baumann Conditions

  • Dissolution: Dissolve L-leucine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M sodium hydroxide solution at 0 °C (ice bath).

  • Addition of Sulfonyl Chloride: While stirring vigorously, add a solution of 4-bromophenylsulfonyl chloride (1.1 eq) in 1,4-dioxane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M hydrochloric acid. This will precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure N-(4-bromophenylsulfonyl)leucine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >98% as determined by HPLC.

In Vitro mTOR Kinase Assay

Causality: This experiment is the most direct test of our hypothesis that the sulfonyl moiety confers kinase inhibitory activity. It isolates the compound, the kinase, and its substrate from the complexity of a cellular environment. A positive result here is a strong indicator of direct target engagement.

Protocol 2: Lanthascreen™ Eu Kinase Binding Assay

  • Assay Principle: This is a competitive binding assay that measures the displacement of a fluorescently-labeled ATP-competitive ligand (tracer) from the mTOR kinase domain by the test compound.

  • Reagents:

    • mTOR kinase (human, recombinant)

    • LanthaScreen™ Eu-anti-GST Antibody

    • Kinase Tracer 236

    • Assay Buffer

  • Procedure:

    • Prepare a serial dilution of N-(4-bromophenylsulfonyl)leucine in DMSO, typically from 10 mM down to 1 nM. A known mTOR inhibitor (e.g., Sapanisertib) will be used as a positive control.

    • In a 384-well plate, combine the mTOR enzyme, the Eu-labeled antibody, and the test compound at various concentrations.

    • Initiate the binding reaction by adding the Alexa Fluor™-labeled kinase tracer.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Data Analysis: The FRET signal is inversely proportional to the amount of tracer displaced. Plot the signal against the compound concentration and fit to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of the tracer is displaced).

Table 1: Hypothetical In Vitro Kinase Assay Data

CompoundTargetAssay TypeIC₅₀ (nM)
N-(4-bromophenylsulfonyl)leucinemTORKinase Binding150
Sapanisertib (Control)mTORKinase Binding5
Leucine (Control)mTORKinase Binding>100,000

Phase 2: Cellular Target Engagement and Pathway Analysis

Biochemical activity does not always translate to cellular efficacy. This phase investigates whether the compound can enter cells and modulate the mTOR pathway in a physiological context.

Compound Synthesize & Purify N-(4-bromophenylsulfonyl)leucine Biochem Phase 1: Biochemical Assay In Vitro mTOR Kinase Assay Compound->Biochem Direct Target Interaction? Cellular Phase 2: Cellular Assays Biochem->Cellular Cellular Efficacy? WB Western Blot (p-S6K, p-4E-BP1) Prolif Cell Proliferation Assay (MTT / CellTiter-Glo) Outcome Data Analysis & Interpretation Determine Modulatory Profile WB->Outcome Prolif->Outcome

Caption: High-level experimental workflow.

Cell Line Selection

Causality: The choice of cell line is critical. We need a model where the mTOR pathway is known to be active and responsive to modulation. Cancer cell lines with mutations that hyperactivate the PI3K/Akt/mTOR axis (e.g., PTEN-null or PIK3CA-mutant lines) are ideal.

  • Primary Model: PC-3 (prostate cancer, PTEN-null). This ensures high basal mTOR activity.

  • Secondary Model: MCF-7 (breast cancer, PIK3CA-mutant). Provides a second, distinct genetic context to validate findings.

Western Blot Analysis of mTORC1/mTORC2 Substrates

Causality: Western blotting provides a direct readout of the phosphorylation status of key downstream effectors of mTORC1 and mTORC2. This is the gold standard for confirming pathway inhibition or activation in a cellular context. A self-validating system includes both positive (known inhibitor) and negative (vehicle) controls, as well as loading controls (total protein or housekeeping genes).

Protocol 3: Western Blot for Phospho-Proteins

  • Cell Culture and Treatment: Plate PC-3 cells and allow them to adhere overnight. Starve cells of serum for 4 hours, then stimulate with insulin or fetal bovine serum (FBS) in the presence of vehicle (DMSO), a positive control (Torin 1), or varying concentrations of N-(4-bromophenylsulfonyl)leucine for 2 hours.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies overnight at 4 °C. Key antibodies include:

      • mTORC1 readout: Phospho-S6K (Thr389), Phospho-4E-BP1 (Thr37/46)

      • mTORC2 readout: Phospho-Akt (Ser473)

      • Loading controls: Total S6K, Total 4E-BP1, Total Akt, β-Actin

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Table 2: Hypothetical Western Blot Quantification Data (Fold change vs. Stimulated Control)

Treatment (1 µM)p-S6K (Thr389)p-4E-BP1 (Thr37/46)p-Akt (Ser473)
Vehicle (DMSO)1.01.01.0
Torin 1 (Control)0.10.20.1
N-(4-bromophenylsulfonyl)leucine0.40.50.6
Leucine (Control)1.81.51.0
Cell Viability and Proliferation Assay

Causality: If the compound effectively inhibits mTOR, a critical driver of cell growth, we expect to see a corresponding decrease in cell proliferation and viability. This assay provides a functional, phenotypic readout of the compound's activity.

Protocol 4: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed PC-3 cells in a 96-well opaque-walled plate at a density of 5,000 cells/well and allow to attach overnight.

  • Treatment: Treat cells with a serial dilution of N-(4-bromophenylsulfonyl)leucine for 72 hours.

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add reagent directly to each well (volume equal to culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence with a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells. Calculate the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation and Future Directions

The combined data from these phases will create a comprehensive profile of N-(4-bromophenylsulfonyl)leucine.

  • Scenario A: Potent Inhibitor: If the compound shows a low nM IC₅₀ in the kinase assay, effectively reduces p-S6K, p-4E-BP1, and p-Akt in cells, and has a potent anti-proliferative effect, it warrants further investigation as a dual mTORC1/mTORC2 inhibitor. Next steps would include kinase selectivity profiling and in vivo xenograft studies.

  • Scenario B: Selective mTORC1 Modulator: If the compound inhibits p-S6K and p-4E-BP1 but has little effect on p-Akt (Ser473), it may be a selective mTORC1 inhibitor. This would be a highly interesting result, suggesting the sulfonylleucine scaffold could be exploited to differentiate between the two complexes.

  • Scenario C: No Kinase Inhibition, but Cellular Activity: If the compound is inactive in the direct binding assay but still modulates mTOR signaling in cells, it may act upstream of mTOR, perhaps by interfering with the leucine-sensing mechanism (e.g., Sestrin2). This would open up a completely novel avenue of investigation.

The diagram below illustrates the canonical mTOR signaling pathway, highlighting the key nodes that our experimental plan is designed to measure.

cluster_measure Measured Readouts GF Growth Factors (e.g., Insulin) PI3K PI3K GF->PI3K AA Amino Acids (Leucine) mTORC1 mTORC1 AA->mTORC1 Act AKT Akt PI3K->AKT TSC TSC1/2 AKT->TSC Inh AKT->mTORC1 Rheb Rheb TSC->Rheb Inh Rheb->mTORC1 Act S6K p70S6K mTORC1->S6K Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) (Feedback Loop) Actin Actin Cytoskeleton mTORC2->Actin Growth Cell Growth & Proliferation S6K->Growth EBP1->Growth

Caption: The mTOR signaling pathway with key measurement points.

Conclusion

N-(4-bromophenylsulfonyl)leucine represents a rationally designed chemical probe to explore novel modulatory mechanisms of the mTOR pathway. Its unique structure, combining a known activator with a potential inhibitor motif, provides a compelling scientific rationale for a thorough investigation. The multi-phased experimental plan detailed in this guide, moving from direct biochemical interaction to cellular pathway analysis and functional outcomes, provides a robust and self-validating framework to determine its true potential. The results of this investigation could yield a novel tool compound for studying mTOR biology or a lead scaffold for the development of next-generation therapeutics.

References

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  • A sensational observation: A modified amino acid stops the onset of Parkinson's disease in its early stage. Philipps-Universität Marburg. Available at: [Link]

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Preliminary In Vitro Cytotoxicity Assessment of 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Directive: Establishing a Foundational Toxicity Profile

The progression of any novel chemical entity (NCE) through the drug discovery pipeline is contingent upon a rigorous evaluation of its safety and efficacy. An early, decisive assessment of cytotoxicity is not merely a regulatory checkpoint but a critical strategic tool to de-risk a project, conserve resources, and focus on candidates with the highest potential. This guide outlines a multi-parametric, in vitro strategy for the preliminary cytotoxicity assessment of 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid, a compound of interest due to its N-sulfonylamino acid scaffold, which has been explored for various therapeutic applications.[1] The absence of established toxicological data for this specific molecule necessitates a foundational screen to identify potential liabilities.

Our approach is built on the principle that no single assay can fully capture the complexity of a compound's interaction with a biological system.[2] Therefore, we will employ a tiered panel of assays to interrogate three distinct pillars of cellular health: metabolic competence, membrane integrity, and the induction of programmed cell death (apoptosis). This strategy allows for a more nuanced interpretation, distinguishing between cytostatic and overtly cytotoxic effects and providing initial clues into the mechanism of action.

Causality in Experimental Design: A Multi-Pronged Approach

Cell Line Selection: Human Hepatocellular Carcinoma (HepG2)

The liver is the primary organ for drug metabolism and is a frequent site of compound-induced toxicity. The human hepatocellular carcinoma cell line, HepG2, is selected for this preliminary screen as it represents a well-characterized, reproducible model that retains many metabolic functions of primary human hepatocytes.[3][4] Its use in foundational toxicity screening is well-established, providing a relevant system to detect potential hepatotoxicity early in development.[5][6]

The Assay Panel: Interrogating Key Cellular Health Markers

To build a robust, self-validating cytotoxicity profile, we will deploy three distinct, widely accepted assays.[7][8]

  • MTT Assay (Metabolic Viability): This colorimetric assay measures the activity of mitochondrial dehydrogenases.[9] The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by these enzymes serves as a surrogate for the overall metabolic activity of the cell population.[10][11] A decrease in this activity is an early indicator of cellular stress or death.

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): LDH is a stable cytosolic enzyme present in all cells.[12] Its release into the culture supernatant is a hallmark of compromised plasma membrane integrity, a key feature of necrosis or late-stage apoptosis.[13][14] The LDH assay quantifies this release, providing a direct measure of cell lysis.[15]

  • Caspase-3/7 Assay (Apoptosis Execution): Caspases-3 and -7 are key "executioner" enzymes in the apoptotic cascade.[16] Their activation signifies a commitment to programmed cell death. A luminogenic or fluorogenic assay that uses a specific peptide substrate (DEVD) for Caspase-3/7 allows for the sensitive and specific detection of apoptosis induction.[17][18]

The logical flow of this multi-assay approach is visualized below.

G cluster_setup Experimental Setup cluster_exposure Compound Exposure cluster_assays Endpoint Assays cluster_analysis Data Analysis & Interpretation CellSeeding Seed HepG2 Cells in 96-well Plates Adhesion 24h Incubationfor Cell Adhesion CellSeeding->Adhesion CompoundPrep Prepare Serial Dilutions of Test Compound Adhesion->CompoundPrep Treatment Treat Cells with Compound (e.g., 24h, 48h, 72h) CompoundPrep->Treatment MTT MTT Assay Treatment->MTT Metabolic Health LDH LDH Assay Treatment->LDH Membrane Integrity Caspase Caspase-3/7 Assay Treatment->Caspase Apoptosis IC50 Calculate IC50 / EC50 and % Cytotoxicity MTT->IC50 LDH->IC50 Caspase->IC50 Mechanism Interpret Potential Mechanism of Toxicity IC50->Mechanism

Caption: High-level experimental workflow for cytotoxicity profiling.

Self-Validating Experimental Protocols

The following protocols are designed with integrated controls to ensure data integrity. For each assay, it is critical to include: a) untreated (negative) controls, b) vehicle controls (e.g., 0.1% DMSO), and c) a positive control known to induce the specific endpoint (e.g., staurosporine for apoptosis, a lysis buffer for maximum LDH release).

Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing metabolic activity.[19][20]

  • Cell Plating: Seed HepG2 cells in a 96-well clear flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 2X concentration series of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.45-0.5 mg/mL) and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in SDS) to each well.[20]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.

Protocol: LDH Cytotoxicity Assay

This protocol measures membrane integrity based on the release of lactate dehydrogenase.[12][21]

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol. In a separate set of wells, prepare a "Maximum LDH Release" control by adding a lysis buffer (provided in most commercial kits) 45 minutes before the end of the incubation period.

  • Supernatant Transfer: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • LDH Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[15] Add 50 µL of stop solution. Measure the absorbance at 490 nm (with a 680 nm reference).

  • Calculation: Cytotoxicity is calculated as a percentage of the maximum LDH release control after subtracting background values.

Protocol: Caspase-3/7 Activity Assay (Luminescent)

This protocol specifically quantifies the activity of key apoptotic enzymes.[17][22]

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol, using a 96-well white-walled plate suitable for luminescence measurements.

  • Reagent Equilibration: Allow the assay plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature before use.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[18] Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The signal is directly proportional to the amount of caspase activity.

Data Presentation and Mechanistic Interpretation

All quantitative data should be processed to determine dose-response relationships and key potency values.

Summary of Quantitative Endpoints
AssayPrimary Endpoint MeasuredKey MetricInterpretation
MTT Assay Mitochondrial reductase activity (Cell Viability)IC₅₀ (µM)Concentration causing 50% inhibition of metabolic activity.
LDH Assay Enzyme release due to membrane lysis (Cytotoxicity)EC₅₀ (µM)Concentration causing 50% of maximum LDH release.
Caspase-3/7 Assay Activity of executioner caspases (Apoptosis)Fold Induction Relative increase in luminescence compared to vehicle control.
Interpreting Combined Outcomes

By comparing the results from the three assays, we can begin to hypothesize the primary mechanism of toxicity.

G scenario1 Scenario 1 ↓ MTT Viability ↑ LDH Release ↑ Caspase-3/7 Activity interp1 Primary Cytotoxicity via Apoptotic Pathway scenario1:s->interp1:n scenario2 Scenario 2 ↓ MTT Viability ↑ LDH Release ~ No Change in Caspase-3/7 interp2 Primary Cytotoxicity via Necrotic Pathway scenario2:s->interp2:n scenario3 Scenario 3 ↓ MTT Viability ~ No Change in LDH ~ No Change in Caspase interp3 Cytostatic Effect or Mitochondrial Inhibition scenario3:s->interp3:n

Caption: Logic diagram for interpreting multi-parametric cytotoxicity data.

A potent induction of Caspase-3/7 activity followed by a decrease in MTT viability and subsequent LDH release (at later time points) would strongly suggest apoptosis. Conversely, a rapid increase in LDH release without significant Caspase activation would point towards a necrotic mechanism. A reduction in MTT signal with minimal change in LDH or Caspase activity could indicate a cytostatic effect or direct mitochondrial inhibition rather than overt cell death.

Conclusion and Forward Path

This technical guide provides a robust, logical, and experimentally sound framework for the initial cytotoxicity assessment of this compound. By systematically evaluating metabolic health, membrane integrity, and apoptosis, this approach yields a foundational dataset that is essential for making informed decisions in the drug development process. The results from these assays will dictate the next steps, which may include expansion to other cell lines, more detailed mechanistic studies (e.g., cell cycle analysis, mitochondrial membrane potential), and ultimately, progression to more complex in vivo models.

References

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  • Al-Shammari, A. M. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1502012, 2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid. [Link]

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  • Haiba, M. E., et al. (2015). CYTOTOXIC ACTIVITY OF SOME NOVEL SULFONAMIDE DERIVATIVES. [Link]

  • Samos-Ferre, I., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

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Topic: Antimicrobial and Antifungal Screening of Sulfonamide-Amino Acid Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Conjugation of Sulfonamides and Amino Acids

The enduring challenge of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Sulfonamides, one of the earliest classes of synthetic antimicrobial agents, represent a foundational scaffold in medicinal chemistry.[1] Their established mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[2][3] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides effectively halt bacterial proliferation, rendering them bacteriostatic.[4][5]

However, the evolution of resistance and the need for improved pharmacokinetic profiles have driven the exploration of sulfonamide derivatives. The conjugation of the sulfonamide core with amino acids is a strategic approach to generating novel chemical entities with potentially enhanced properties.[6] This strategy is underpinned by a compelling scientific rationale:

  • Enhanced Cellular Uptake: Amino acids can leverage natural transport systems to facilitate entry into microbial cells, potentially increasing the intracellular concentration of the active sulfonamide moiety.

  • Improved Physicochemical Properties: Conjugation can modify solubility and bioavailability, which are critical parameters in drug development.[6]

  • Novel Biological Targets: The resulting conjugate may exhibit a modified or entirely new spectrum of activity, potentially overcoming existing resistance mechanisms or interacting with different cellular targets.

This guide provides a comprehensive technical framework for the synthesis and subsequent antimicrobial and antifungal screening of these promising conjugates. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to rigorously evaluate these compounds, from initial synthesis to quantitative biological assessment.

Section 1: Synthesis of Sulfonamide-Amino Acid Conjugates: A General Protocol

The synthesis of sulfonamide-amino acid conjugates is typically achieved through a nucleophilic substitution reaction between an appropriate sulfonyl chloride and the amino group of an amino acid. The following protocol is a generalized procedure adapted from established methods.[7]

Causality in Synthesis: The "Why" Behind the Steps

The success of this synthesis hinges on controlling the reactivity of the functional groups. The reaction is conducted under basic conditions (pH 8-10) for a critical reason: to deprotonate the amino group of the amino acid. This increases its nucleophilicity, enabling it to effectively attack the electron-deficient sulfur atom of the sulfonyl chloride.[8] Maintaining this pH is crucial; a lower pH would protonate the amine, rendering it non-nucleophilic, while a significantly higher pH could risk hydrolysis of the sulfonyl chloride or other side reactions. Acidification in the final step is performed to protonate the carboxylate, neutralizing the molecule and facilitating its precipitation and isolation.

Experimental Protocol: Synthesis
  • Preparation of Amino Acid Solution: Dissolve the desired amino acid (e.g., alanine, valine, tryptophan) (1.05 equivalents) in an aqueous solution of 2% Sodium Hydroxide (NaOH).[7] Stir until fully dissolved.

  • Reaction Initiation: While stirring vigorously at room temperature (25°C), slowly add the 4-acetamidobenzenesulfonyl chloride (1.0 equivalent) to the amino acid solution.[7]

  • pH Monitoring and Adjustment: Continuously monitor the pH of the reaction mixture. Maintain the pH between 8 and 10 by the dropwise addition of 2% NaOH as needed.[7] This is critical to ensure the amino group remains reactive.

  • Reaction Monitoring: Track the progress of the reaction using Thin-Layer Chromatography (TLC). The reaction time can vary significantly depending on the amino acid used (e.g., 4 hours for tryptophan, up to 9 hours for valine).[7]

  • Work-up and Isolation: Once the reaction is complete (as indicated by TLC), acidify the aqueous solution to a pH of 2-3 using 6 M Hydrochloric Acid (HCl).[7] This will precipitate the sulfonamide-amino acid conjugate.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash with cold, purified water, and dry. If necessary, further purification can be achieved via column chromatography using silica gel.[7]

  • Characterization: Confirm the structure and purity of the final conjugate using analytical techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR.

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification A Amino Acid in 2% NaOH C Combine & Stir (25°C) A->C B Sulfonyl Chloride B->C D Maintain pH 8-10 (Add 2% NaOH) C->D During Reaction E Monitor via TLC D->E During Reaction E->C During Reaction F Acidify to pH 2-3 (6M HCl) E->F Reaction Complete G Precipitation & Filtration F->G H Purification (Column Chromatography) G->H I Characterization (NMR, FT-IR) H->I J Final Conjugate I->J G cluster_primary Primary Screening (Qualitative) cluster_secondary Secondary Screening (Quantitative) A Agar Well Diffusion B Measure Zone of Inhibition (ZOI) A->B C Identify Active Compounds B->C D Broth Microdilution C->D Active Inactive Inactive C->Inactive Inactive E Determine Minimum Inhibitory Conc. (MIC) D->E F Potency & SAR Analysis E->F Start Synthesized Conjugates Start->A

Tiered workflow for antimicrobial and antifungal screening.

Section 3: The Antifungal Screening Cascade

Screening for antifungal activity follows a similar principle to antimicrobial screening but requires modifications to accommodate the unique biology of fungi. Growth rates are often slower, and specialized media are required. [9]

Specific Challenges and Considerations
  • Media Selection: Standard bacterial media are often insufficient. RPMI-1640 medium is a common choice for antifungal susceptibility testing, particularly for yeasts, as recommended by CLSI guidelines (document M27/M60). [10][11]For some fastidious or slow-growing fungi, an enriched medium may be necessary to achieve adequate growth for the assay. [12]* Incubation Conditions: Fungal incubation times are typically longer than for bacteria, often ranging from 24 to 48 hours or more, depending on the species. [12]* Morphological Challenges: Filamentous fungi (molds) can present challenges for microdilution assays due to their hyphal growth, which can lead to non-uniform turbidity and unreliable optical density readings. [9]

Antifungal Susceptibility Testing (Broth Microdilution)

The CLSI M27/M60 guidelines provide a standardized broth microdilution method for determining the MIC of antifungal agents against yeasts. [10][11]

  • Media and Plate Preparation: Prepare the 96-well plate with two-fold serial dilutions of the test conjugate in RPMI-1640 medium (buffered with MOPS) as described in the antimicrobial protocol.

  • Inoculum Preparation: Prepare a standardized yeast suspension (e.g., Candida albicans, Cryptococcus neoformans) adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.

  • Inoculation and Incubation: Inoculate the wells and incubate the plate at 35°C. Read the results after 24 hours for Candida species and after 48-72 hours for Cryptococcus neoformans.

  • MIC Determination: The MIC endpoint is determined as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control well.

Section 4: Data Interpretation and Presentation

Interpreting the Data

It is a common misconception that the compound with the lowest MIC value is always the best candidate. The interpretation must be contextualized by comparing the MIC to established clinical breakpoints for reference antibiotics, if available. [13]A breakpoint is a concentration that defines whether a species is considered susceptible or resistant to a drug. [13]If the MIC is well below the breakpoint, the organism is considered highly susceptible. [13]For novel compounds, comparing the MIC to that of standard-of-care drugs tested under the same conditions provides a critical benchmark for potency.

Data Presentation

Quantitative data should be summarized in a clear, tabular format to allow for easy comparison of the activity of different conjugates across multiple microbial strains.

Table 1: Example Data Summary for Antimicrobial and Antifungal Screening

Compound IDAmino Acid ConjugateTest OrganismTypeZOI (mm)MIC (µg/mL)
SUL-VAL-01ValineS. aureus ATCC 25923Gram (+)228
SUL-VAL-01ValineE. coli ATCC 25922Gram (-)1464
SUL-VAL-01ValineC. albicans ATCC 90028Fungus1832
SUL-TRY-02TryptophanS. aureus ATCC 25923Gram (+)254
SUL-TRY-02TryptophanE. coli ATCC 25922Gram (-)1916
SUL-TRY-02TryptophanC. albicans ATCC 90028Fungus218
Ciprofloxacin- (Positive Control)S. aureus ATCC 25923Gram (+)281
Ciprofloxacin- (Positive Control)E. coli ATCC 25922Gram (-)320.5
Fluconazole- (Positive Control)C. albicans ATCC 90028Fungus262
DMSO- (Negative Control)All-0>128

Section 5: Mechanistic Insights

While the primary mechanism of action for the sulfonamide core is the inhibition of folate synthesis, it is crucial to consider that the amino acid conjugate may exhibit altered or additional mechanisms. The screening data itself can provide clues. For example, a conjugate showing broad-spectrum activity against both Gram-positive and Gram-negative bacteria might suggest a mechanism that bypasses outer membrane permeability barriers or targets a highly conserved pathway.

G PABA PABA (Natural Substrate) Enzyme Dihydropteroate Synthase (DHPS) PABA->Enzyme Sulfonamide Sulfonamide-Amino Acid Conjugate Block INHIBITION Sulfonamide->Block DHF Dihydropteroic Acid Enzyme->DHF THF Tetrahydrofolic Acid (Folate) DHF->THF DNA DNA, RNA, & Amino Acid Synthesis THF->DNA Result Bacteriostasis (Growth Inhibition) DNA->Result Block->Enzyme

The canonical mechanism of action for sulfonamides via folate pathway inhibition.

Conclusion

The systematic screening of sulfonamide-amino acid conjugates represents a promising avenue in the quest for new antimicrobial and antifungal agents. The success of such a program relies on a logical, multi-tiered screening cascade that is both efficient and rigorous. By employing a primary qualitative screen like the agar well diffusion method to identify hits, followed by a quantitative gold-standard method like broth microdilution to determine MIC, researchers can generate the robust and reliable data needed to make informed decisions for lead optimization. Adherence to standardized protocols, such as those provided by CLSI, ensures that the data generated is reproducible and comparable across studies, which is paramount for the advancement of drug development projects.

References

  • Hasan, M. R., Al-Amin, M., & Uddin, M. N. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.
  • Glaser, J., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au.
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  • Stache, L. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Organic Chemistry Tutor. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube.
  • Cleveland Clinic. (2024). Sulfonamides (Sulfa Drugs). Cleveland Clinic.
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  • O'Meara, T. R., et al. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy.
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Methodological & Application

Application Note: Cellular Assays for Characterizing 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid, a Putative 15-PGDH Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to characterizing the cellular effects of 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid. While the precise molecular target of this compound is not broadly documented, its structural motifs—a sulfonamide linked to a leucine analog—suggest potential interaction with enzymatic targets. Several related compounds are known inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a key enzyme responsible for the degradation of prostaglandins like Prostaglandin E2 (PGE2)[1]. Inhibition of 15-PGDH elevates local PGE2 concentrations, promoting tissue repair and modulating inflammation[1][2][3]. This application note details a multi-step experimental strategy to test the hypothesis that this compound acts as a 15-PGDH inhibitor. The protocols provided herein describe how to: (1) determine the compound's cytotoxic profile using a cell viability assay, (2) directly quantify its impact on PGE2 levels in cell culture, and (3) assess its functional downstream effects on inflammatory signaling.

Scientific Principle and Strategy

15-PGDH is the primary enzyme that catalyzes the first step in the catabolism of prostaglandins, converting them into inactive metabolites. Its inhibition prevents this degradation, leading to an accumulation of active prostaglandins, most notably PGE2. PGE2 exerts a wide range of biological effects, including vasodilation, modulation of immune responses, and tissue regeneration, primarily through G-protein coupled receptors[2][4].

Our experimental strategy is designed to validate the compound's proposed mechanism in a logical, stepwise manner.

  • Establish a Therapeutic Window: Before assessing the mechanism, it is critical to determine the concentration range at which the compound is active without causing significant cell death. We will use a luminescence-based cell viability assay to measure the compound's IC50 (half-maximal inhibitory concentration) for cytotoxicity.

  • Confirm Target Engagement: The most direct method to confirm 15-PGDH inhibition in a cellular context is to measure the accumulation of its substrate, PGE2. We will use a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify PGE2 levels in the supernatant of treated cells.

  • Validate Downstream Functional Effect: Elevated PGE2 is known to have potent anti-inflammatory effects. To demonstrate a functional consequence of 15-PGDH inhibition, we will challenge cells with a pro-inflammatory stimulus (Lipopolysaccharide, LPS) and measure the compound's ability to suppress the production of the pro-inflammatory cytokine TNF-α.

This tiered approach provides a robust framework for characterizing the compound's potency, mechanism, and functional cellular activity.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action. The compound inhibits 15-PGDH, leading to increased PGE2, which then acts on its receptors (EP1-4) to elicit downstream effects, such as the suppression of TNF-α production.

G Compound 2-{[(4-Bromophenyl)sulfonyl] amino}-4-methylpentanoic acid PGDH 15-PGDH (Enzyme) Compound->PGDH Inhibits PGE2_d Inactive PGE2 Metabolites PGDH->PGE2_d Degrades PGE2 Prostaglandin E2 (PGE2) PGE2->PGDH Substrate EP_Receptors EP Receptors (EP1-4) PGE2->EP_Receptors Activates Signaling Downstream Signaling (e.g., cAMP) EP_Receptors->Signaling TNFa TNF-α Production (Pro-inflammatory) Signaling->TNFa Inhibits LPS LPS (Stimulus) LPS->TNFa Induces

Caption: Hypothesized pathway of 15-PGDH inhibition.

Materials and Reagents

Reagent / MaterialRecommended SupplierCatalog Number
RAW 264.7 Macrophage Cell LineATCCTIB-71
A549 Human Lung Carcinoma Cell LineATCCCCL-185
DMEM, High GlucoseGibco11965092
F-12K MediumATCC30-2004
Fetal Bovine Serum (FBS), QualifiedGibco26140079
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
DMSO, AnhydrousSigma-AldrichD2650
This compoundBenchChemB2039
CellTiter-Glo® 2.0 AssayPromegaG9242
PGE2 ELISA KitCayman Chemical514010
Mouse TNF-alpha DuoSet ELISAR&D SystemsDY410
Lipopolysaccharides (LPS) from E. coli O111:B4Sigma-AldrichL4391
96-well flat-bottom tissue culture plates, whiteCorning3917
96-well flat-bottom tissue culture plates, clearCorning3596

Experimental Workflow Overview

The following diagram outlines the complete experimental process, from initial cell culture to final data analysis for the three core assays.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Cellular Assays cluster_readout Phase 3: Data Acquisition & Analysis A Culture RAW 264.7 or A549 Cells B Prepare Compound Stock & Dilutions C1 Assay 1: Seed & Treat for Viability (72h) B->C1 C2 Assay 2: Seed & Treat for PGE2 (24h) B->C2 C3 Assay 3: Seed, Treat (1h), +LPS (24h) for TNF-α B->C3 D1 Add CellTiter-Glo® Read Luminescence C1->D1 D2 Collect Supernatant Perform PGE2 ELISA C2->D2 D3 Collect Supernatant Perform TNF-α ELISA C3->D3 E1 Calculate % Viability Determine IC50 D1->E1 E2 Calculate PGE2 Conc. (pg/mL) D2->E2 E3 Calculate TNF-α Conc. (pg/mL) D3->E3

Caption: Overall experimental workflow.

Detailed Protocols

Protocol 1: Cell Viability for Cytotoxicity Determination

Rationale: This assay quantifies ATP, an indicator of metabolically active cells. A dose-response curve will be generated to determine the concentration of the compound that inhibits 50% of cell viability (IC50), establishing the working concentration range for subsequent experiments.

Cell Line Choice: A549 cells are a common model for studying prostaglandins and inflammatory responses in the lung.

  • Cell Seeding:

    • Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5,000 cells per well in 100 µL of medium into a 96-well, white, clear-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the compound in culture medium to create 2X working concentrations. A typical final concentration range to test is 0.1 nM to 100 µM.

    • Include a "vehicle control" (0.1% DMSO in medium) and a "no-cell" control (medium only).

    • Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Data Acquisition:

    • Equilibrate the plate and the CellTiter-Glo® 2.0 reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Subtract the average "no-cell" background from all other readings.

    • Normalize the data by expressing it as a percentage of the vehicle control (% Viability).

    • Plot % Viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Quantification of Prostaglandin E2 (PGE2) Release

Rationale: This assay directly measures the accumulation of PGE2 in the cell culture supernatant, providing evidence of 15-PGDH target engagement.

Cell Line Choice: A549 cells endogenously express 15-PGDH and produce prostaglandins.

  • Cell Seeding:

    • Seed A549 cells in a 24-well plate at a density of 100,000 cells per well in 500 µL of complete F-12K medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare non-cytotoxic concentrations of the compound (e.g., 0.1X, 1X, and 10X the viability IC50, if non-cytotoxic concentrations are found; otherwise use 1, 10, 100 µM) in complete medium.

    • Include a vehicle control (e.g., 0.1% DMSO). A positive control, such as a known 15-PGDH inhibitor like SW033291, is highly recommended[3].

    • Gently aspirate the medium and replace it with 500 µL of the prepared compound dilutions.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Sample Collection:

    • Carefully collect the cell culture supernatant from each well into microcentrifuge tubes.

    • Centrifuge at 500 x g for 5 minutes to pellet any detached cells.

    • Transfer the clarified supernatant to new tubes. Samples can be stored at -80°C or used immediately.

  • PGE2 Quantification:

    • Perform the PGE2 ELISA according to the manufacturer's protocol (e.g., Cayman Chemical Cat No. 514010). This typically involves competitive binding between sample/standard PGE2 and a PGE2-acetylcholinesterase conjugate for a limited number of binding sites on a PGE2-specific antibody.

    • Read the absorbance on a plate reader at the recommended wavelength (typically 405-420 nm).

  • Data Analysis:

    • Generate a standard curve using the provided PGE2 standards.

    • Calculate the concentration of PGE2 (in pg/mL) in each sample by interpolating from the standard curve.

    • Plot the PGE2 concentration against the compound concentration.

Protocol 3: Functional Anti-Inflammatory Assay (TNF-α Suppression)

Rationale: This assay provides functional evidence of the compound's activity. By inhibiting 15-PGDH, the resulting increase in PGE2 should suppress the inflammatory response to an LPS challenge, measured by a reduction in TNF-α secretion.

Cell Line Choice: RAW 264.7 murine macrophages are an excellent model as they produce robust inflammatory responses to LPS.

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 48-well plate at 80,000 cells per well in 400 µL of complete DMEM.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Pre-treatment and Stimulation:

    • Prepare compound dilutions in complete DMEM at non-cytotoxic concentrations.

    • Aspirate the medium and add 200 µL of the compound dilutions or vehicle control to the appropriate wells.

    • Incubate for 1 hour. This allows the compound to enter the cells and inhibit 15-PGDH.

    • Prepare a 200 ng/mL solution of LPS in complete DMEM. Add 200 µL of this solution to all wells except the "unstimulated" control (final LPS concentration will be 100 ng/mL). Add 200 µL of medium to the unstimulated wells.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Sample Collection and TNF-α Quantification:

    • Collect the supernatant as described in Protocol 2, Step 3.

    • Quantify the amount of murine TNF-α in the supernatant using a specific ELISA kit (e.g., R&D Systems DuoSet) according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a TNF-α standard curve and calculate the concentration of TNF-α (in pg/mL) in each sample.

    • Compare the TNF-α levels in LPS-stimulated wells treated with the compound to the LPS-stimulated vehicle control. Calculate the percent inhibition of TNF-α production.

Expected Results and Interpretation

AssayExpected Outcome for an Active 15-PGDH InhibitorInterpretation
Cell Viability A clear dose-dependent decrease in viability at high concentrations, yielding an IC50 value. Ideally, a wide window exists between cytotoxic and efficacious concentrations.Defines the non-toxic concentration range for mechanistic assays. High cytotoxicity may indicate off-target effects.
PGE2 Quantification A dose-dependent increase in PGE2 concentration in the supernatant of compound-treated cells compared to the vehicle control.This is direct evidence of target engagement and inhibition of PGE2 degradation.
TNF-α Suppression A dose-dependent decrease in LPS-induced TNF-α production in compound-treated cells compared to the vehicle control.This provides functional validation that the increased PGE2 is biologically active and elicits an anti-inflammatory response.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High variability in viability assay Inconsistent cell seeding; edge effects in the plate; compound precipitation.Ensure a single-cell suspension before seeding; avoid using outer wells of the plate; check compound solubility in the final medium concentration.
No increase in PGE2 Compound is inactive; cells have low 15-PGDH expression; assay incubation time is too short.Verify compound integrity; confirm 15-PGDH expression in the cell line via literature or Western blot; perform a time-course experiment (e.g., 6, 12, 24 hours).
No suppression of TNF-α Compound is inactive at the functional level; LPS concentration is too high (overwhelming the system); PGE2 signaling is uncoupled from TNF-α regulation in this cell line.Confirm PGE2 increase (Protocol 2); perform an LPS dose-response to find an optimal EC80 concentration; confirm with literature that PGE2 suppresses TNF-α in RAW 264.7 cells.

References

  • Abdelhaleem, E., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[5][6]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry. Available at: [Link]

  • Chen, M., et al. (2024). Inhibition of 15-hydroxyprostaglandin dehydrogenase protects neurons from ferroptosis in ischemic stroke. MedComm. Available at: [Link]

  • Udoh, U. S., et al. (2025). INHIBITION OF THE PROSTAGLANDIN-DEGRADING ENZYME 15-PGDH AMELIORATES MASH-ASSOCIATED APOPTOSIS AND FIBROSIS IN MICE. Cells. Available at: [Link]

  • Gorka, A., et al. (2025). INHIBITION OF THE PROSTAGLANDIN-DEGRADING ENZYME 15-PGDH AMELIORATES MASH-ASSOCIATED APOPTOSIS AND FIBROSIS IN MICE. Cells. Available at: [Link]

  • Constantin, C., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules. Available at: [Link]

  • Al-Hizab, F. A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules. Available at: [Link]

  • Rao, C. V. (2021). Inhibitors of 15-Prostaglandin Dehydrogenase To Potentiate Tissue Repair. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Damasy, D. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules. Available at: [Link]

  • Lee, J., et al. (2020). INHIBITION OF 15-HYDROXYPROSTAGLANDIN DEHYDROGENASE (15-PGDH) PROTECTS MICE AGAINST CONTRAST-INDUCED ACUTE KIDNEY INJURY. Nephrology Dialysis Transplantation. Available at: [Link]

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Application Note & Protocol: Determination of IC50 for N-(4-bromophenylsulfonyl)leucine Against α-Glucosidase

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to accurately measure the half-maximal inhibitory concentration (IC50) of N-(4-bromophenylsulfonyl)leucine against α-glucosidase. The protocol herein is designed to be a self-validating system, emphasizing scientific integrity and reproducibility. We delve into the causality behind experimental choices, from reagent preparation to data analysis, ensuring a robust and reliable assessment of inhibitory potency.

Introduction: The Significance of α-Glucosidase Inhibition

α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose. The inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[1] This mechanism is a cornerstone in the management of type 2 diabetes mellitus.[2] Acarbose, a well-known α-glucosidase inhibitor, functions by competitively and reversibly inhibiting these enzymes in the small intestine.[1][3]

The development of novel α-glucosidase inhibitors is a critical area of research in the quest for more effective and better-tolerated anti-diabetic agents. N-(4-bromophenylsulfonyl)leucine is a compound of interest in this field. Leucine, an essential branched-chain amino acid, is known to play a role in glucose metabolism.[4][5] The addition of a bromophenylsulfonyl group modifies its chemical properties, potentially enhancing its inhibitory activity against α-glucosidase.

The IC50 value is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.[4][6] It represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[7] A lower IC50 value indicates greater potency.[8] Therefore, the accurate determination of the IC50 of N-(4-bromophenylsulfonyl)leucine is a crucial first step in evaluating its potential as a therapeutic agent.

Principle of the Assay

The α-glucosidase inhibition assay is a colorimetric method that relies on the enzymatic hydrolysis of a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[9] α-Glucosidase cleaves pNPG to release glucose and p-nitrophenol. The product, p-nitrophenol, has a distinct yellow color and exhibits maximum absorbance at 405 nm. The rate of p-nitrophenol formation is directly proportional to the α-glucosidase activity.

In the presence of an inhibitor like N-(4-bromophenylsulfonyl)leucine, the enzymatic activity of α-glucosidase is reduced, leading to a decrease in the rate of p-nitrophenol production. By measuring the absorbance at 405 nm at various concentrations of the inhibitor, a dose-response curve can be generated, from which the IC50 value is determined.

Enzymatic Reaction and Inhibition sub pNPG (Substrate) (Colorless) enz α-Glucosidase sub->enz Binds prod p-Nitrophenol (Yellow, A405nm) enz->prod Catalyzes inh N-(4-bromophenylsulfonyl)leucine (Inhibitor) inh->enz Inhibits

Caption: Enzymatic hydrolysis of pNPG by α-glucosidase and its inhibition.

Materials and Reagents

Equipment
  • 96-well microplate reader with a 405 nm filter

  • Incubator set to 37°C

  • Multichannel pipette

  • Standard laboratory glassware and consumables

Reagents
ReagentSupplierCatalog No. (Example)Storage Conditions
α-Glucosidase (from Saccharomyces cerevisiae)Sigma-AldrichG5003-20°C
p-Nitrophenyl-α-D-glucopyranoside (pNPG)Sigma-AldrichN1377-20°C
N-(4-bromophenylsulfonyl)leucineTBDTBDRoom Temperature
Acarbose (Positive Control)Sigma-AldrichA8980Room Temperature
Sodium Phosphate Buffer (0.1 M, pH 6.8)In-house prep.N/A4°C
Sodium Carbonate (Na2CO3)Sigma-AldrichS2127Room Temperature
Dimethyl Sulfoxide (DMSO), ACS gradeSigma-AldrichD8418Room Temperature
Deionized WaterIn-house systemN/ARoom Temperature

Experimental Protocol

This protocol is optimized for a 96-well plate format, allowing for the simultaneous testing of multiple concentrations and replicates.

Reagent Preparation

A. 0.1 M Sodium Phosphate Buffer (pH 6.8): Prepare a solution of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic. Titrate to a pH of 6.8.

B. α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase in 0.1 M sodium phosphate buffer (pH 6.8) to a final concentration of 0.5 units/mL. Prepare this solution fresh before each experiment.

C. pNPG Solution (5 mM): Dissolve p-nitrophenyl-α-D-glucopyranoside in 0.1 M sodium phosphate buffer (pH 6.8) to a final concentration of 5 mM. This solution should also be prepared fresh.

D. Test Compound Stock Solution (e.g., 10 mM): Due to the hydrophobic nature of the leucine side chain and the phenylsulfonyl group, N-(4-bromophenylsulfonyl)leucine is expected to have low aqueous solubility.[10] Therefore, dissolve the compound in 100% DMSO to create a stock solution (e.g., 10 mM).

E. Acarbose Stock Solution (Positive Control, e.g., 10 mM): Dissolve acarbose in 0.1 M sodium phosphate buffer (pH 6.8) to create a stock solution.

F. Sodium Carbonate Solution (0.2 M): Dissolve sodium carbonate in deionized water to a final concentration of 0.2 M. This solution will be used to stop the enzymatic reaction.

Assay Procedure
  • Prepare Serial Dilutions:

    • Perform serial dilutions of the N-(4-bromophenylsulfonyl)leucine stock solution in 0.1 M sodium phosphate buffer containing a final DMSO concentration of 5% (v/v). This is crucial to maintain solubility while minimizing the effect of DMSO on enzyme activity. A typical concentration range to test would be from 0.1 µM to 1000 µM.

    • Similarly, prepare serial dilutions of the acarbose stock solution.

  • Assay Plate Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Test Wells: 50 µL of varying concentrations of N-(4-bromophenylsulfonyl)leucine.

      • Positive Control Wells: 50 µL of varying concentrations of acarbose.

      • Negative Control Well (100% activity): 50 µL of 0.1 M sodium phosphate buffer (with 5% DMSO).

      • Blank Well: 100 µL of 0.1 M sodium phosphate buffer (with 5% DMSO) and 50 µL of the substrate solution.

  • Enzyme Addition and Pre-incubation:

    • Add 50 µL of the α-glucosidase solution (0.5 U/mL) to all wells except the blank wells.

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the Reaction:

    • Add 50 µL of the pNPG solution (5 mM) to all wells.

    • Mix gently.

  • Incubation:

    • Incubate the plate at 37°C for 20 minutes.

  • Stop the Reaction:

    • Add 50 µL of 0.2 M sodium carbonate solution to all wells to terminate the reaction.

  • Measure Absorbance:

    • Read the absorbance of each well at 405 nm using a microplate reader.

Experimental_Workflow A 1. Prepare Serial Dilutions (Test Compound & Acarbose) B 2. Set up 96-Well Plate (Test, Positive & Negative Controls, Blank) A->B C 3. Add α-Glucosidase Pre-incubate at 37°C for 10 min B->C D 4. Add pNPG Substrate Initiate Reaction C->D E 5. Incubate at 37°C for 20 min D->E F 6. Stop Reaction (Add 0.2 M Na2CO3) E->F G 7. Measure Absorbance at 405 nm F->G H 8. Data Analysis (Calculate % Inhibition & IC50) G->H

Caption: Step-by-step workflow for the α-glucosidase inhibition assay.

Data Analysis and IC50 Determination

  • Correct for Blank Absorbance: Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.

  • Calculate Percentage of Inhibition: The percentage of α-glucosidase inhibition is calculated using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the negative control (100% enzyme activity).

    • A_sample is the absorbance of the wells containing the test compound or acarbose.

  • Determine the IC50 Value:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value. This is the concentration of the inhibitor that produces 50% inhibition.[7]

Expected Results and Troubleshooting

  • Acarbose Control: Acarbose should exhibit a dose-dependent inhibition of α-glucosidase, and the calculated IC50 should be consistent with literature values. This validates the assay's performance.

  • Dose-Response Curve: A clear sigmoidal relationship between the concentration of N-(4-bromophenylsulfonyl)leucine and the percentage of inhibition is expected.

  • Troubleshooting:

    • High Variability: Ensure proper mixing and consistent timing of reagent additions.

    • Low Inhibition: Check the activity of the enzyme and the concentration of the test compound. The compound may have low potency.

    • Precipitation of Test Compound: If precipitation is observed, adjust the DMSO concentration or the range of test compound concentrations.

Safety Precautions

  • Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as lab coats, gloves, and safety glasses.

  • Handle all chemicals with care and refer to their respective Safety Data Sheets (SDS) for detailed information on handling and disposal.

References

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  • Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]

  • Wong, C. H., et al. (2019). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 24(11), 2133.
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  • National Center for Biotechnology Information. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PubMed Central. Retrieved from [Link]

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  • Patents, G. (n.d.). US2009868A - Method of preparing leucine. Google Patents.
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  • Wilkinson, D. J., et al. (2013). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. The Journal of Physiology, 591(11), 2911-2923.
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  • Dr. Oracle. (n.d.). What is the use of Acarbose (Alpha-glucosidase inhibitor)?. Retrieved from [Link]

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Application Note: A Framework for Investigating N-(4-bromophenylsulfonyl)leucine in the 3T3-L1 Adipocyte Differentiation Model

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3T3-L1 cell line represents a cornerstone model for studying adipogenesis, providing invaluable insights into the molecular machinery governing fat cell development and function.[1] The identification of novel compounds that modulate this process is of paramount interest for developing therapeutics against metabolic diseases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to utilize the 3T3-L1 adipocyte differentiation model to characterize the effects of N-(4-bromophenylsulfonyl)leucine, a synthetic leucine derivative. We present a detailed experimental framework, from cell culture and differentiation induction to quantitative endpoint analysis. This guide explains the scientific rationale behind the protocols and proposes a hypothesized mechanism of action centering on the modulation of the master adipogenic regulator, Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), providing a robust system for a thorough investigation.

Scientific Background & Rationale

The 3T3-L1 Model of Adipogenesis

The differentiation of 3T3-L1 preadipocytes into mature, lipid-laden adipocytes is a well-orchestrated process that recapitulates key aspects of in vivo adipogenesis. The process is typically initiated by treating confluent preadipocytes with a hormonal cocktail containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin.[2]

  • IBMX , a phosphodiesterase inhibitor, increases intracellular cAMP levels, which activates early differentiation signals.

  • Dexamethasone , a synthetic glucocorticoid, activates the glucocorticoid receptor, leading to the expression of CCAAT/enhancer-binding protein delta (C/EBPδ).

  • Insulin activates its receptor to trigger downstream signaling cascades, including the PI3K-Akt pathway, which is crucial for glucose uptake and lipogenesis.

This initiation phase triggers a cascade of transcription factor activation, starting with C/EBPβ and C/EBPδ. These early factors then induce the expression of the two master regulators of adipogenesis: PPARγ and C/EBPα . PPARγ is widely considered the master regulator, as its activation is both necessary and sufficient to drive the full program of adipocyte differentiation, including the expression of genes responsible for lipid metabolism, insulin sensitivity, and the characteristic adipocyte phenotype.[3]

Hypothesized Mechanism of N-(4-bromophenylsulfonyl)leucine

N-(4-bromophenylsulfonyl)leucine is a structurally distinct derivative of the essential amino acid L-leucine. While L-leucine itself influences metabolism, primarily through the mTOR signaling pathway, the addition of a bulky, hydrophobic bromophenylsulfonyl group fundamentally alters its potential biological activity.[4][5]

Given its structure, we hypothesize that N-(4-bromophenylsulfonyl)leucine functions as a modulator of the PPARγ nuclear receptor . The ligand-binding pocket of PPARγ is known to accommodate a wide range of synthetic and natural lipophilic molecules.[6] The bromophenylsulfonyl moiety could potentially interact with this pocket, functioning as either:

  • An agonist , activating PPARγ and promoting or enhancing adipogenesis.

  • An antagonist , blocking PPARγ activation and inhibiting adipogenesis.

An alternative, though less direct, mechanism could involve the inhibition of lipoxygenase (LOX) enzymes. 12- and 15-LOX are involved in the generation of endogenous PPARγ ligands from polyunsaturated fatty acids.[1][7] Inhibition of these enzymes would reduce the pool of natural PPARγ activators, thereby suppressing differentiation. This application note provides the necessary protocols to test these hypotheses.

Materials & Reagents

ReagentRecommended SupplierCatalog Number
3T3-L1 PreadipocytesATCCCL-173
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Bovine Calf Serum (BCS)Sigma-Aldrich12133C
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Insulin, human recombinantSigma-AldrichI9278
3-Isobutyl-1-methylxanthine (IBMX)Sigma-AldrichI5879
DexamethasoneSigma-AldrichD4902
N-(4-bromophenylsulfonyl)leucine(Requires custom synthesis or specialized supplier)N/A
Oil Red OSigma-AldrichO0625
TRIzol™ ReagentInvitrogen15596026
iScript™ cDNA Synthesis KitBio-Rad1708891
SsoAdvanced™ Universal SYBR® Green SupermixBio-Rad1725271

Detailed Experimental Protocols

Protocol 1: Maintenance of 3T3-L1 Preadipocytes

Causality: Maintaining preadipocytes in a sub-confluent state is critical to prevent spontaneous differentiation and maintain their proliferative capacity. Over-confluence can lead to reduced differentiation potential.[8]

  • Culture 3T3-L1 cells in Preadipocyte Growth Medium (DMEM with 10% Bovine Calf Serum and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 10% CO₂.[9]

  • Passage the cells every 2-3 days, before they reach 70% confluency.[9]

  • To passage, wash cells with PBS, detach using 0.25% Trypsin-EDTA, and re-seed at a 1:10 to 1:15 dilution into new culture flasks.

Protocol 2: Induction of Adipocyte Differentiation

Causality: This multi-day protocol is designed to mimic the hormonal signals that trigger adipogenesis in vivo. Allowing cells to become 2-days post-confluent ensures they have entered a state of growth arrest, which is a prerequisite for initiating terminal differentiation.[8]

  • Day -2: Seed 3T3-L1 preadipocytes into the desired culture plates (e.g., 6-well or 12-well plates) in Preadipocyte Growth Medium such that they will reach 100% confluency on Day 0.

  • Day 0: Once cells are 2 days post-confluent, replace the medium with Differentiation Medium 1 (DMI) .

    • DMI Medium: DMEM, 10% FBS, 1% P/S, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.

    • Experimental Groups: Add N-(4-bromophenylsulfonyl)leucine at various concentrations (e.g., 0, 1, 5, 10, 25, 50 µM) to the DMI medium. A vehicle control (e.g., DMSO) must be included.

  • Day 2: Gently remove DMI medium and replace it with Differentiation Medium 2 (Insulin Only) .

    • Insulin Medium: DMEM, 10% FBS, 1% P/S, and 10 µg/mL Insulin.

    • Continue to include N-(4-bromophenylsulfonyl)leucine and vehicle at the same concentrations as Day 0.

  • Day 4 onwards: Remove the insulin medium and replace it with Adipocyte Maintenance Medium .

    • Maintenance Medium: DMEM, 10% FBS, 1% P/S.

    • Continue to include the test compound and vehicle.

  • Replace the Adipocyte Maintenance Medium every 2 days. Full differentiation, characterized by the presence of large, visible lipid droplets, is typically achieved by Day 8-10.

Protocol 3: Quantification of Lipid Accumulation by Oil Red O Staining

Causality: Oil Red O is a lysochrome diazo dye that is highly soluble in neutral triglycerides and lipids, but insoluble in aqueous solutions. This property allows for the specific staining and visualization of the intracellular lipid droplets that are the hallmark of mature adipocytes.

  • On Day 8-10, wash the differentiated cells twice with PBS.

  • Fix the cells with 10% formalin in PBS for 1 hour at room temperature.

  • Wash the fixed cells with water and then with 60% isopropanol for 5 minutes.

  • Completely remove the isopropanol and add Oil Red O working solution to cover the cell monolayer. Incubate for 20 minutes.

  • Remove the staining solution and wash the cells 3-4 times with water until the water runs clear.

  • For quantification, elute the stain from the cells by adding 100% isopropanol and incubating for 10 minutes with gentle shaking.

  • Transfer the eluate to a 96-well plate and measure the absorbance at 492 nm using a spectrophotometer.

Protocol 4: Analysis of Adipogenic Gene Expression by RT-qPCR

Causality: Measuring mRNA levels of key adipogenic markers provides molecular evidence to complement the phenotypic data from Oil Red O staining. The selected genes represent different stages and aspects of the differentiation program.

  • On Day 8 of differentiation, lyse the cells directly in the culture plate using TRIzol™ Reagent and extract total RNA according to the manufacturer's protocol.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using SYBR Green chemistry and primers for the following target genes:

    • PPARγ (Pparg): The master regulator.

    • C/EBPα (Cebpa): A key transcription factor that works with PPARγ.

    • Fatty Acid Binding Protein 4 (Fabp4): A marker of mature adipocytes involved in fatty acid uptake.

    • Adiponectin (Adipoq): An adipokine secreted by mature, functional adipocytes.

    • Housekeeping Gene: Actb (β-actin) or Gapdh for normalization.

  • Calculate relative gene expression using the ΔΔCt method.

Data Visualization & Interpretation

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_diff Differentiation Protocol cluster_analysis Endpoint Analysis (Day 8) seed Seed 3T3-L1 Preadipocytes confluency Grow to 2-Days Post-Confluency (Day 0) seed->confluency dmi Day 0-2: Add DMI Medium + Test Compound confluency->dmi insulin Day 2-4: Add Insulin Medium + Test Compound dmi->insulin maintain Day 4-8: Add Maintenance Medium + Test Compound insulin->maintain oro Oil Red O Staining (Lipid Accumulation) maintain->oro qpcr RT-qPCR Analysis (Gene Expression) maintain->qpcr

Caption: Experimental workflow for assessing N-(4-bromophenylsulfonyl)leucine.

Hypothesized Signaling Pathway

G Inducers Differentiation Cocktail (IBMX, Dex, Insulin) CEBPb C/EBPβ/δ Inducers->CEBPb PPARg PPARγ CEBPb->PPARg CEBPa C/EBPα CEBPb->CEBPa PPARg->CEBPa Positive Feedback AdipoGenes Adipogenic Genes (Fabp4, Adipoq, etc.) PPARg->AdipoGenes CEBPa->AdipoGenes Compound N-(4-bromophenylsulfonyl)leucine Compound->PPARg Antagonist? (Hypothesized Inhibition) Compound->PPARg Agonist? (Hypothesized Activation) Lipid Lipid Droplet Accumulation AdipoGenes->Lipid

Caption: Hypothesized modulation of the PPARγ signaling pathway.

Table of Expected Outcomes

The following table summarizes the potential results based on the compound's mechanism of action. This framework helps in classifying N-(4-bromophenylsulfonyl)leucine as a potential promoter or inhibitor of adipogenesis.

ParameterExpected Outcome (Agonist)Expected Outcome (Antagonist)Rationale
Oil Red O Staining Increased absorbance vs. controlDecreased absorbance vs. controlDirect measure of lipid accumulation.
mRNA: Pparg No change or slight increaseNo change or slight decreaseExpression is established early; modulation affects activity more than expression.
mRNA: Cebpa Increased expressionDecreased expressionA direct target and partner of PPARγ.
mRNA: Fabp4 Significantly increased expressionSignificantly decreased expressionA key downstream target of PPARγ, indicating functional adipocyte maturation.
mRNA: Adipoq Significantly increased expressionSignificantly decreased expressionMarker of mature, insulin-sensitive adipocytes.

Troubleshooting

IssuePossible CauseRecommended Solution
Poor Differentiation in Control Group 1. Cell passage number too high. 2. Sub-optimal lot of FBS. 3. Cells not fully confluent at induction.1. Use 3T3-L1 cells below passage 15. 2. Screen different lots of FBS for differentiation potential. 3. Ensure cells are 2 days post-confluent before starting. Consider adding a PPARγ agonist like Rosiglitazone (1 µM) to the DMI medium as a positive control.[10]
High Cell Death / Detachment Compound is cytotoxic at the tested concentrations.Perform a cytotoxicity assay (e.g., MTT or LDH assay) on preadipocytes. Test a lower concentration range of the compound.
High Variability Between Replicates Inconsistent cell seeding density or uneven removal/addition of media.Use a multichannel pipette for media changes. Ensure a single-cell suspension when seeding. Increase the number of replicate wells.

Conclusion

This application note provides a robust and scientifically grounded framework to evaluate the effect of N-(4-bromophenylsulfonyl)leucine on adipocyte differentiation using the 3T3-L1 cell model. By combining phenotypic analysis of lipid accumulation with molecular analysis of key gene markers, researchers can effectively determine if the compound promotes or inhibits adipogenesis. The data generated using these protocols will provide strong evidence to support or refute the hypothesis that N-(4-bromophenylsulfonyl)leucine acts as a modulator of the PPARγ signaling pathway, paving the way for further mechanistic studies and potential therapeutic development.

References

  • Pegg, G. G., & Mapiye, C. (2021). Amino acid effects on translational repressor 4E-BP1 are mediated primarily by L-leucine in isolated adipocytes. PubMed. [Link]

  • Jadhav, K., & Katti, P. (2012). Nutraceuticals as Ligands of PPARγ. PPAR Research, 2012, 125852. [Link]

  • Ullah, R., et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Veterinary Science, 10, 1205322. [Link]

  • Poff, C. D., & Balemba, O. B. (2014). 12- and 15-Lipoxygenases in Adipose Tissue Inflammation. Journal of Nutrition and Metabolism, 2014, 615212. [Link]

  • Li, Y., et al. (2016). [Effects of leucine on adipogenesis in 3T3-L1 preadipocytes during and after differentiation]. Wei Sheng Yan Jiu, 45(6), 920-925. [Link]

  • Zebisch, K., et al. (2012). Protocol for effective differentiation of 3T3-L1 cells to adipocytes. Analytical Biochemistry, 425(1), 88. [Link]

  • Choi, J. H., et al. (2010). The Novel Inhibitory Effect of YM976 on Adipocyte Differentiation. Molecules, 28(1), 249. [Link]

  • Shang, J., et al. (2015). Pharmacological repression of PPARγ promotes osteogenesis. Nature Communications, 6, 7443. [Link]

  • Dobrian, A. D., et al. (2011). Functional and pathological roles of the 12- and 15-lipoxygenases. Progress in Lipid Research, 50(1), 1-24. [Link]

  • Zebisch, K., Voigt, V., Wabitsch, M., & Brandsch, C. (2012). Protocol for effective differentiation of 3T3-L1 cells to adipocytes. Analytical Biochemistry, 425(1), 88. [Link]

  • Lefterova, M. I., & Lazar, M. A. (2009). New developments in adipogenesis. Trends in Endocrinology and Metabolism, 20(3), 107-114. [Link]

  • Green, H., & Kehinde, O. (1974). Sublines of mouse 3T3 cells that accumulate lipid. Cell, 1(3), 113-116. [Link]

  • Scialpi, R., et al. (2025). Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. Frontiers in Endocrinology, 16, 1373523. [Link]

Sources

Application Notes and Protocols for the Investigation of 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic Acid in Muscle Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Framework for Interrogating a Novel Leucine Derivative in Myocytes

The exploration of novel chemical entities for their effects on skeletal muscle biology is a cornerstone of therapeutic development for a range of conditions, from muscle atrophy to metabolic disorders. The compound 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid, a derivative of the branched-chain amino acid leucine, presents an interesting candidate for investigation. Leucine and other amino acids are known to act not only as building blocks for proteins but also as signaling molecules that can influence energy metabolism and protein synthesis in muscle cells.[1] This document provides a comprehensive protocol for the systematic evaluation of this compound's effects on muscle cells, using the well-established C2C12 myoblast cell line as a primary model.[2][3]

The protocols outlined herein are designed to be a self-validating system, guiding the researcher from initial compound handling and range-finding studies to more detailed mechanistic assays. The causality behind each experimental choice is explained to empower researchers to adapt these protocols to their specific scientific questions.

Compound Profile: this compound

PropertyValueSource
CAS Number 350418-62-3Not Available in Search Results
Molecular Formula C12H16BrNO4SInferred from Name
Molecular Weight 350.23 g/mol Inferred from Formula
Solubility Unknown; empirical testing required.N/A
Stability Unknown; assume sensitivity to light and multiple freeze-thaw cycles.N/A

Experimental Workflow Overview

The following diagram outlines the overall workflow for the characterization of the compound's effects on muscle cells.

Workflow cluster_prep Phase 1: Preparation cluster_culture Phase 2: Cell Culture & Treatment cluster_analysis Phase 3: Downstream Analysis a Compound Procurement & QC b Stock Solution Preparation a->b c C2C12 Myoblast Culture d Cell Seeding c->d e Compound Treatment (Myoblasts) d->e f Induction of Differentiation d->f h Viability & Cytotoxicity Assays e->h g Compound Treatment (Myotubes) f->g i Differentiation Assessment (e.g., Myosin Staining) g->i j Mechanistic Studies (e.g., Western Blot, qPCR) g->j

Caption: General experimental workflow for screening a novel compound in muscle cells.

Part 1: Compound Preparation and Handling

Reagent Preparation: Stock Solution

The solubility of a novel compound is often unknown and must be determined empirically. It is recommended to start with a non-polar solvent such as dimethyl sulfoxide (DMSO) and then dilute further in an aqueous solution.

Protocol:

  • Initial Solubilization: Aim for a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO.

    • Calculation: For a 10 mM stock of a compound with a molecular weight of 350.23 g/mol , dissolve 3.50 mg in 1 mL of DMSO.

  • Vortexing and Warming: Vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes may be beneficial.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Trustworthiness Check: A freshly prepared stock solution should be clear, without any visible precipitates. If precipitation occurs upon dilution in aqueous media, consider alternative solvents or a lower stock concentration.

Part 2: Cell Culture and Treatment Protocols

The C2C12 cell line is a subclone of a mouse myoblast cell line that can be induced to differentiate into myotubes, providing an excellent model for both myoblasts and mature muscle fibers.[2][3]

C2C12 Myoblast Culture
  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculturing: Passage cells when they reach 70-80% confluency to maintain their differentiation potential.[2] Avoid overconfluence.

Protocol 1: Cytotoxicity Assessment in C2C12 Myoblasts

This initial experiment is crucial for determining the concentration range of the compound that is non-toxic to the cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed C2C12 myoblasts into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

  • Preparation of Working Solutions: Prepare serial dilutions of the compound in Growth Medium. A common starting range is from 10 nM to 100 µM.[4]

    • Important: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically ≤ 0.1%).[4] Include a "vehicle only" control.

  • Treatment: Carefully remove the old medium and add 100 µL of the medium containing the compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24-72 hours. A 72-hour incubation period is often used to assess long-term toxicity.[4]

  • Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay, following the manufacturer's instructions.

Data Presentation:

Concentration% Viability (Mean ± SD)
Vehicle Control (0.1% DMSO)100 ± 5.2
10 nM98.7 ± 4.8
100 nM99.1 ± 5.5
1 µM95.3 ± 6.1
10 µM88.4 ± 7.3
30 µM62.1 ± 8.9
100 µM25.6 ± 4.2
Table represents example data.
Protocol 2: Differentiation of C2C12 Myoblasts into Myotubes

To study the effect of the compound on muscle development, C2C12 myoblasts are induced to differentiate.

Step-by-Step Methodology:

  • Seeding for Differentiation: Seed C2C12 myoblasts in the desired plate format (e.g., 24-well or 6-well plates) at a high density to ensure they reach confluence quickly.

  • Induction of Differentiation: When cells reach approximately 80-90% confluence, switch from Growth Medium to Differentiation Medium.[2]

    • Differentiation Medium: DMEM with high glucose, supplemented with 2-6% horse serum and 1% Penicillin-Streptomycin.[2] The optimal horse serum concentration may need to be tested.[2]

  • Medium Changes: Change the Differentiation Medium every 24-48 hours. The formation of elongated, multinucleated myotubes should be visible within 3-5 days.[2]

Protocol 3: Treatment During Myotube Formation and Maturation

This protocol assesses the compound's effect on the process of myogenesis.

Step-by-Step Methodology:

  • Initiate Differentiation: Follow steps 1 and 2 from Protocol 2.3.

  • Treatment: Add the compound at non-toxic concentrations (determined in Protocol 2.2) to the Differentiation Medium at the time of induction.

  • Continuous Exposure: Replenish the compound with each medium change every 24-48 hours.

  • Endpoint Analysis: After 4-6 days of differentiation, assess the extent of myotube formation. This can be quantified by immunofluorescence staining for a muscle-specific protein like Myosin Heavy Chain (MHC) and calculating the "fusion index" (the number of nuclei within myotubes divided by the total number of nuclei).

Part 3: Potential Mechanistic Pathways and Downstream Analysis

While the specific mechanism of this compound is unknown, compounds affecting muscle cells often modulate pathways related to protein synthesis, energy metabolism, or oxidative stress.[1][5][6][7]

Signaling_Pathway Compound Test Compound Receptor Unknown Receptor or Target Compound->Receptor Binds/Activates Signaling Intracellular Signaling Cascade (e.g., PI3K/Akt, AMPK) Receptor->Signaling Nrf2 Nrf2 Signaling->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus, Binds to PhaseII Phase II Enzymes (e.g., NQO1) ARE->PhaseII Induces Transcription ROS Reduced Oxidative Stress PhaseII->ROS Detoxifies

Caption: A hypothetical pathway illustrating how a compound might mitigate oxidative stress in muscle cells.

Suggested Downstream Assays:
  • Western Blotting: To analyze the expression levels of key proteins involved in myogenesis (MyoD, Myogenin, MHC) or signaling pathways (e.g., phosphorylated Akt, AMPK).

  • Quantitative PCR (qPCR): To measure changes in the mRNA expression of muscle-specific genes.

  • Metabolic Assays: To assess changes in glycolysis and mitochondrial respiration using an extracellular flux analyzer.[1]

  • Oxidative Stress Assays: To measure the production of reactive oxygen species (ROS) using fluorescent probes like DCFDA or DHE.[8]

Conclusion and Future Directions

This document provides a robust and scientifically grounded framework for the initial characterization of this compound in a skeletal muscle cell model. By systematically determining the compound's cytotoxicity and its effects on myoblast differentiation and myotube health, researchers can generate the foundational data necessary for more in-depth mechanistic studies. The insights gained from these protocols will be critical in determining the therapeutic potential of this novel compound for muscle-related diseases.

References

  • MedChemExpress. (S)-2-Amino-3-(4-bromophenyl)propanoic acid | CAS 40609-88-1.

  • Triumph Interchem. 2-(4-Bromophenyl)-2-Methylpropanic Acid.

  • Echemi. 2-([(4-bromophenyl)sulfonyl]amino)acetic acid.

  • Malaguti, M., Angeloni, C., & Hrelia, S. (2008). Sulforaphane Treatment Protects Skeletal Muscle Against Damage Induced by Exhaustive Exercise in Rats. PubMed.

  • Ciaffarafà, C., et al. (2023). Preventing c2c12 muscular cells damage combining magnesium and potassium with vitamin D3 and curcumin. PMC - PubMed Central.

  • U.S. EPA. Propane, 1,1,1,2,2,3,3-heptafluoro-3-[(1,2,2-trifluoroethenyl)oxy]-, polymer with 1,1,2,2-tetrafluoroethene and 1,1,2-trifluoro-2-(trifluoromethoxy)ethene - Substance Details.

  • Gamon, L., et al. (2021). Effects of Acute and Chronic Resistance Exercise on the Skeletal Muscle Metabolome. Metabolites.

  • Procell. (2024). C2C12 Cell Cultivation Strategy and Differentiation Protocol.

  • Esteves, T., et al. (2024). Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. bioRxiv.

  • BLDpharm. 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid | CAS 1515918-28-1.

  • ChemicalBook. 4-hydroxy-N'-[(3-methylphenyl)carbonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide | CAS 302818-62-8.

  • Sato, Y., et al. (2020). Energy metabolism profile of the effects of amino acid treatment on skeletal muscle cells: Leucine inhibits glycolysis of myotubes. PubMed.

  • N'guessan, P., et al. (2023). Protection of C2C12 skeletal muscle cells toward oxidation by a polyphenol-rich plant extract. ResearchGate.

  • Zia, M. K., & Riaz, H. (2024). Mechanotransduction and Skeletal Muscle Atrophy: The Interplay Between Focal Adhesions and Oxidative Stress. MDPI.

  • ATCC. C2C12 (ATCC® CRL-1772™).

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Application Notes and Protocols: N-(4-bromophenylsulfonyl)leucine in Metabolic Syndrome Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction and Scientific Rationale

Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The complexity of this syndrome necessitates multifaceted therapeutic approaches. The compound N-(4-bromophenylsulfonyl)leucine represents a novel investigational molecule. While public domain research on this specific compound in metabolic syndrome is emerging, its structural motifs, particularly the sulfonyl and amino acid components, suggest potential interactions with key metabolic pathways.

This document provides a framework for investigating the efficacy of N-(4-bromophenylsulfonyl)leucine in preclinical animal models of metabolic syndrome. The protocols outlined below are based on established methodologies for evaluating novel therapeutic agents in this context and are designed to be adapted as more specific data on the compound's mechanism of action becomes available.

II. Proposed Mechanism of Action (Hypothetical)

Based on its chemical structure, N-(4-bromophenylsulfonyl)leucine may exert its effects through several potential pathways relevant to metabolic syndrome. The sulfonylurea moiety is a well-known pharmacophore in drugs targeting ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to insulin secretion. The leucine component could influence mTOR signaling, a central regulator of cell growth and metabolism. Furthermore, such compounds can have off-target effects on nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid and glucose metabolism.

Diagram: Hypothetical Signaling Pathways

cluster_pancreas Pancreatic β-cell cluster_cell Peripheral Cell (e.g., Adipocyte, Myocyte) cluster_nucleus Nucleus KATP KATP Channel Ca_ion Ca2+ Influx KATP->Ca_ion Depolarization Insulin Insulin Vesicle Exocytosis Ca_ion->Insulin mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 Growth Protein Synthesis, Lipogenesis S6K1->Growth PPAR PPARs (α, γ, δ) PPRE PPRE PPAR->PPRE RXR RXR RXR->PPRE Gene Target Gene Transcription (e.g., Adiponectin, CPT1) PPRE->Gene Compound N-(4-bromophenylsulfonyl)leucine Compound->KATP Inhibition? Compound->mTORC1 Modulation via Leucine moiety? Compound->PPAR Agonism?

Caption: Hypothetical mechanisms of N-(4-bromophenylsulfonyl)leucine in metabolic regulation.

III. Preclinical Evaluation Workflow

A rigorous preclinical evaluation is critical to determine the therapeutic potential and safety profile of N-(4-bromophenylsulfonyl)leucine. The following workflow outlines a logical progression from initial dose-finding to comprehensive efficacy studies.

Diagram: Preclinical Evaluation Workflow

A Phase 1: Acute Toxicity & Dose-Range Finding B Phase 2: Efficacy in High-Fat Diet (HFD)-Induced Obese Model A->B Establish MTD & preliminary efficacy doses C Phase 3: Efficacy in Genetic Model (e.g., db/db mice) B->C Confirm efficacy in a robust model D Phase 4: Mechanistic Studies (Tissue Collection & Analysis) B->D C->D Elucidate mechanism of action E Data Analysis & Go/No-Go Decision D->E

Caption: Phased approach for preclinical evaluation of the test compound.

IV. Experimental Protocols

A. Animal Model Selection and Justification

The choice of animal model is paramount for clinically translatable results. A dual-model approach is recommended:

  • High-Fat Diet (HFD)-Induced Obesity Model (e.g., C57BL/6J mice): This model mimics the development of metabolic syndrome due to overnutrition and a sedentary lifestyle, offering high relevance to the human condition.

  • Genetic Model of Obesity and Type 2 Diabetes (e.g., db/db mice): These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and insulin resistance. This model provides a robust and relatively uniform phenotype for efficacy testing.

B. Protocol 1: Dose-Range Finding and Acute Toxicity

Objective: To determine the maximum tolerated dose (MTD) and to identify a preliminary effective dose range for N-(4-bromophenylsulfonyl)leucine.

Methodology:

  • Animal Allocation: Use healthy, male C57BL/6J mice, 8 weeks of age. Randomly assign mice to 5 groups (n=5 per group): Vehicle control, and four doses of the compound (e.g., 1, 10, 50, 100 mg/kg).

  • Compound Formulation: Prepare the compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water). The formulation should be uniform and stable.

  • Administration: Administer a single dose via oral gavage (PO).

  • Monitoring: Observe the animals continuously for the first 4 hours, and then daily for 14 days. Record clinical signs of toxicity (e.g., lethargy, piloerection, altered gait), body weight, and food/water intake.

  • Endpoint: At day 14, euthanize animals and perform gross necropsy. Collect blood for basic clinical chemistry (e.g., ALT, AST, creatinine) to assess organ toxicity.

Data Interpretation: The MTD is the highest dose that does not cause significant morbidity or a >10-15% reduction in body weight.

C. Protocol 2: Efficacy in a High-Fat Diet (HFD) Model

Objective: To evaluate the chronic efficacy of N-(4-bromophenylsulfonyl)leucine on key metabolic parameters in a diet-induced model of metabolic syndrome.

Methodology:

  • Induction Phase: Wean male C57BL/6J mice at 4 weeks of age onto a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and glucose intolerance.

  • Group Allocation: At the end of the induction phase, measure baseline body weight and blood glucose. Randomize animals into treatment groups (n=10-12 per group) based on these parameters.

    • Group 1: Lean Control (on standard chow) + Vehicle

    • Group 2: HFD Control + Vehicle

    • Group 3: HFD + Low Dose Compound

    • Group 4: HFD + High Dose Compound

    • Group 5: HFD + Positive Control (e.g., Rosiglitazone, 10 mg/kg/day)

  • Treatment Phase: Administer the compound or vehicle daily via oral gavage for 4-8 weeks.

  • Metabolic Phenotyping:

    • Weekly: Monitor body weight, food intake.

    • Bi-weekly/Monthly: Perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) to assess glucose homeostasis and insulin sensitivity.

    • Endpoint: At the termination of the study, collect terminal blood samples for analysis of plasma insulin, triglycerides, cholesterol (HDL, LDL), and inflammatory markers (e.g., TNF-α, IL-6). Collect tissues (liver, epididymal white adipose tissue, skeletal muscle) for histopathology (e.g., H&E staining for lipid accumulation) and molecular analysis (e.g., gene expression via qPCR, protein expression via Western blot).

Table: Key Parameters and Expected Outcomes

ParameterHFD Control vs. LeanExpected Effect of Efficacious Compound
Body Weight IncreasedAttenuation of weight gain or weight loss
Fasting Glucose IncreasedReduction towards normal levels
Fasting Insulin IncreasedReduction (improved insulin sensitivity)
OGTT (AUC) IncreasedDecreased Area Under the Curve
ITT ImpairedImproved glucose disposal
Plasma Triglycerides IncreasedReduction
Liver Weight & Lipids IncreasedReduction in hepatosteatosis
D. Protocol 3: Oral Glucose Tolerance Test (OGTT)

Objective: To assess the ability of the animal to clear a glucose load from the circulation, a key measure of insulin sensitivity and glucose metabolism.

Methodology:

  • Fasting: Fast animals for 6 hours (with free access to water).

  • Baseline Glucose: Take a baseline blood sample (t=0) from the tail vein and measure glucose using a glucometer.

  • Glucose Challenge: Administer a 2 g/kg body weight solution of D-glucose via oral gavage.

  • Time-course Measurement: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Plot blood glucose concentration over time and calculate the Area Under the Curve (AUC) for each animal. A lower AUC indicates improved glucose tolerance.

V. Data Analysis and Interpretation

VI. Conclusion

The protocols described provide a comprehensive framework for the preclinical evaluation of N-(4-bromophenylsulfonyl)leucine in animal models of metabolic syndrome. A systematic approach, starting with safety and dose-finding, followed by robust efficacy studies in relevant disease models, is essential to determine the therapeutic potential of this novel compound. The mechanistic insights gained from these studies will be critical for its further development as a potential treatment for this complex and prevalent disease.

VII. References

Due to the emergent nature of N-(4-bromophenylsulfonyl)leucine, the following references provide foundational methodologies for the study of metabolic syndrome in animal models and are not specific to the compound itself.

  • Title: Mouse Models of Obesity and Type 2 Diabetes Source: Diabetes URL: [Link]

  • Title: The Selection of Animal Models for Preclinical Evaluation of Anti-obesity Drugs Source: International Journal of Obesity URL: [Link]

  • Title: Procedures for the humane handling and use of animals in research Source: National Institutes of Health (NIH) Office of Laboratory Animal Welfare URL: [Link]

  • Title: Oral Glucose Tolerance Test (OGTT) Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Insulin Tolerance Test Source: Bio-protocol URL: [Link]

Application Notes and Protocols for the Enzyme Kinetics Study of 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Matrix Metalloproteinases in Drug Discovery

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in the remodeling of the extracellular matrix (ECM).[1] Under physiological conditions, their activity is tightly regulated. However, dysregulated MMP activity is implicated in a wide array of pathologies, including cancer, neurodegenerative diseases, and cardiovascular conditions.[2] Specifically, MMP-9 (Gelatinase B) has been identified as a key player in cancer progression, where it facilitates tumor growth, invasion, and metastasis by degrading components of the basement membrane.[2] This makes MMP-9 a compelling target for therapeutic intervention.

The sulfonamide functional group is a well-established pharmacophore in the design of MMP inhibitors.[1] These compounds often act by chelating the catalytic zinc ion in the enzyme's active site. The compound 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid, hereafter referred to as BSPA, belongs to this class of molecules and is a candidate for the inhibition of MMP-9. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a detailed enzyme kinetics study to characterize the inhibitory potential of BSPA against MMP-9.

The following protocols are designed to be a self-validating system, providing not just the steps, but the scientific reasoning behind them to ensure robust and reproducible results.

PART 1: Foundational Concepts in BSPA-MMP-9 Interaction

The Target: MMP-9

MMP-9 is a multi-domain enzyme that is secreted as an inactive zymogen (pro-MMP-9) and requires activation to become catalytically competent.[1] Its active site contains a conserved zinc ion that is essential for its proteolytic activity. The enzyme's stability and catalytic function are also dependent on calcium ions.[3]

The Inhibitor: this compound (BSPA)

BSPA is a sulfonamide-based compound with the following structure:

Figure 1: Chemical structure of this compound (BSPA).

The sulfonamide group is hypothesized to interact with the zinc ion in the MMP-9 active site, while the rest of the molecule can form additional interactions with the enzyme's binding pockets, contributing to its affinity and selectivity.

The Assay Principle: Fluorescence Resonance Energy Transfer (FRET)

To monitor MMP-9 activity, a fluorogenic peptide substrate based on the principle of Fluorescence Resonance Energy Transfer (FRET) will be used.[4] In its intact state, a quencher molecule on the substrate dampens the fluorescence of a nearby fluorophore. Upon cleavage of the peptide by MMP-9, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time. This provides a continuous and sensitive measure of enzyme activity.[5]

PART 2: Experimental Protocols

This section details the step-by-step protocols for the enzymatic assay and the determination of BSPA's inhibitory parameters.

Materials and Reagents
ReagentRecommended SupplierPurpose
Recombinant Human MMP-9Commercially availableThe enzyme of interest
FRET-based MMP-9 substrateCommercially availableFor measuring enzyme activity
BSPASynthesized or custom orderThe test inhibitor
Tris-HClSigma-AldrichBuffering agent
CaCl2Sigma-AldrichRequired for MMP-9 stability and activity
Dithiothreitol (DTT)Sigma-AldrichReducing agent to maintain enzyme integrity
DMSOSigma-AldrichSolvent for the inhibitor
96-well black platesCorning or equivalentFor fluorescence measurements
Preparation of Stock Solutions and Buffers

MMP-9 Assay Buffer (pH 7.5):

  • 50 mM Tris-HCl

  • 150 mM NaCl

  • 10 mM CaCl₂

  • 0.05% (v/v) Brij-35

  • Just before use, add 1 mM DTT.

Rationale: The Tris buffer maintains a stable pH. Calcium ions are crucial for the structural integrity and catalytic function of MMPs.[6] DTT is a reducing agent that helps to prevent the formation of intermolecular disulfide bonds that can lead to enzyme aggregation and inactivation.[7]

Enzyme Stock Solution:

  • Reconstitute lyophilized MMP-9 in the assay buffer to a stock concentration of 100 µg/mL.

  • Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

Substrate Stock Solution:

  • Dissolve the FRET peptide substrate in DMSO to a stock concentration of 10 mM.

  • Store at -20°C, protected from light.

Inhibitor Stock Solution:

  • Dissolve BSPA in 100% DMSO to a stock concentration of 10 mM.

  • Store at -20°C.

Experimental Workflow

The overall workflow for the enzyme kinetics study is depicted below.

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer P2 Prepare Stock Solutions (Enzyme, Substrate, Inhibitor) P1->P2 A1 Serial Dilutions of Inhibitor (BSPA) P2->A1 A2 Plate Setup: Enzyme, Inhibitor, Buffer A1->A2 A3 Initiate Reaction with Substrate A2->A3 A4 Kinetic Fluorescence Reading A3->A4 D1 Calculate Initial Velocities A4->D1 D2 Determine IC50 D1->D2 D3 Determine Mode of Inhibition (Lineweaver-Burk Plot) D1->D3 D4 Calculate Ki (Cheng-Prusoff Equation) D2->D4

Caption: Experimental workflow for the kinetic study of BSPA.

Protocol 1: Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor that reduces the enzyme activity by 50%.

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM BSPA stock solution in assay buffer to obtain a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is the same and does not exceed 1%.

  • Plate Setup: In a 96-well black plate, add the following to each well:

    • Test wells: 5 µL of diluted BSPA and 40 µL of MMP-9 (diluted in assay buffer to the working concentration).

    • Positive control (no inhibitor): 5 µL of assay buffer (with the same DMSO concentration as the test wells) and 40 µL of MMP-9.

    • Negative control (no enzyme): 5 µL of assay buffer and 40 µL of assay buffer.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of the MMP-9 substrate (diluted in assay buffer to the working concentration, typically around the Kₘ value) to all wells to initiate the reaction. The final reaction volume will be 50 µL.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) every minute for 30-60 minutes.

Protocol 2: Determination of the Mode of Inhibition and Kᵢ

To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate and the inhibitor.[8] The inhibition constant (Kᵢ) is a measure of the inhibitor's potency.[8]

  • Experimental Setup: Repeat the IC₅₀ assay (Protocol 2.4) using at least three different, fixed concentrations of the substrate (e.g., 0.5x Kₘ, 1x Kₘ, and 2x Kₘ).

  • For each substrate concentration, perform a full dose-response curve for BSPA.

PART 3: Data Analysis and Interpretation

Calculation of Initial Velocities

From the kinetic fluorescence data, plot fluorescence intensity versus time for each well. The initial velocity (v₀) of the reaction is the initial linear slope of this curve.[9]

Determination of IC₅₀
  • Calculate the percentage of inhibition for each BSPA concentration using the following formula: % Inhibition = 100 * (1 - (v₀ with inhibitor / v₀ without inhibitor))

  • Plot the % Inhibition against the logarithm of the BSPA concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Determination of the Mode of Inhibition: Lineweaver-Burk Plot

The Lineweaver-Burk plot is a graphical representation of enzyme kinetics, plotting the reciprocal of the initial velocity (1/v₀) against the reciprocal of the substrate concentration (1/[S]).[1]

  • For each fixed inhibitor concentration, plot 1/v₀ versus 1/[S].

  • Include the data from the uninhibited reaction on the same plot.

  • The pattern of the lines will indicate the mode of inhibition:

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

    • Mixed: Lines intersect in the second or third quadrant.

inhibition_modes cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition cluster_mixed Mixed Inhibition C_Node Lines intersect on the y-axis NC_Node Lines intersect on the x-axis UC_Node Lines are parallel M_Node Lines intersect off-axes

Caption: Interpreting Lineweaver-Burk plots.

Calculation of the Inhibition Constant (Kᵢ)

While the Lineweaver-Burk plot is useful for visualizing the mode of inhibition, the Kᵢ value is more accurately determined using the Cheng-Prusoff equation.[8] This equation relates the IC₅₀ to the Kᵢ, taking into account the substrate concentration ([S]) and the Michaelis constant (Kₘ) of the enzyme for the substrate.

For competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

For non-competitive inhibition: Kᵢ = IC₅₀

For uncompetitive inhibition: Kᵢ = IC₅₀ / (1 + Kₘ/[S])

Note: The Kₘ of MMP-9 for the specific FRET substrate must be determined experimentally beforehand by measuring the initial velocities at various substrate concentrations in the absence of the inhibitor.

PART 4: Data Presentation and Validation

Tabular Summary of Kinetic Parameters

All quantitative data should be summarized in a clear and concise table.

ParameterValueStandard Deviation
Kₘ (µM)e.g., 10.2e.g., ± 0.8
Vₘₐₓ (RFU/min)e.g., 500e.g., ± 25
IC₅₀ (nM)e.g., 50e.g., ± 5
Mode of Inhibitione.g., CompetitiveN/A
Kᵢ (nM)e.g., 25e.g., ± 3
Self-Validation and Controls

The integrity of the data relies on the proper execution of controls:

  • No-enzyme control: Ensures that the observed fluorescence increase is due to enzymatic activity.

  • No-inhibitor control: Represents 100% enzyme activity and is the baseline for calculating inhibition.

  • DMSO control: Ensures that the solvent does not affect enzyme activity.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the detailed kinetic characterization of this compound (BSPA) as a potential inhibitor of MMP-9. By following these protocols, researchers can obtain robust and reproducible data on the inhibitor's potency (IC₅₀ and Kᵢ) and its mechanism of action. This information is critical for the preclinical evaluation of BSPA and for guiding further drug development efforts targeting MMP-9 in various disease contexts.

References

  • The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Matrix Metalloproteinase-9 (MMP-9) as a Therapeutic Target: Insights into Molecular Pathways and Clinical Applications. (2025). Cells, 14(23), 2736. [Link]

  • Reduced nonprotein thiols inhibit activation and function of MMP-9: Implications for chemoprevention. (n.d.). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]

  • The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. (n.d.). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]

  • Characterization of Ca2+ interactions with matrix metallopeptidase-12. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • What are the importance of DTT in an enzymatic reaction? (2016). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Identification of a calcium-dependent matrix metalloproteinase complex in rat chorioallantoid membranes during labour. (n.d.). Oxford Academic. Retrieved January 22, 2026, from [Link]

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Fluorescence resonance energy transfer (FRET) microscopy imaging of live cell protein localizations. (n.d.). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]

  • Computational design of Matrix Metalloprotenaise-9 (MMP-9) resistant to autocleavage. (n.d.). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]

  • Role of MMP inhibitors on levels of MMP-2 and MMP-9 in mammalian cell lines – A systematic review. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

  • The requirement of zinc and calcium ions for functional MMP activity in demineralized dentin matrices. (n.d.). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. (2021). YouTube. Retrieved January 22, 2026, from [Link]

  • Calcium retention capacity assay evaluates inhibition of mitochondrial permeability transition pore. (n.d.). BMG Labtech. Retrieved January 22, 2026, from [Link]

  • IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool‪@MajidAli2020‬. (2023). YouTube. Retrieved January 22, 2026, from [Link]

  • What are MMP9 inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved January 22, 2026, from [Link]

  • Enzyme assays based on FRET principle. Fluorogenic substrates are... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Effect of Ca 2+ concentration on enzymatic activity. Matrix... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

  • An Introduction to Fluorescence Resonance Energy Transfer (FRET) Technology and its Application in Bioscience. (n.d.). Agilent. Retrieved January 22, 2026, from [Link]

  • Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. (n.d.). CORE. Retrieved January 22, 2026, from [Link]

  • Basics of enzyme kinetics graphs. (n.d.). Khan Academy. Retrieved January 22, 2026, from [Link]

Sources

Application Notes and Protocols: A Guide to Assessing p70S6K1 Phosphorylation Following N-(4-bromophenylsulfonyl)leucine Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Intricacies of mTOR Signaling

The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism. A key downstream effector of mTOR Complex 1 (mTORC1) is the p70 ribosomal S6 kinase 1 (p70S6K1). Upon activation by mTORC1, p70S6K1 is phosphorylated at several sites, most notably at threonine 389 (Thr389), a crucial step for its full kinase activity. This phosphorylation event leads to the subsequent phosphorylation of ribosomal protein S6, which in turn enhances the translation of specific mRNAs, thereby promoting protein synthesis.[1]

Amino acids, particularly the branched-chain amino acid leucine, are potent activators of the mTORC1 pathway. Leucine's ability to stimulate protein synthesis is largely mediated through the activation of mTOR and the subsequent phosphorylation of its downstream targets, including p70S6K1 and 4E-BP1.[1] Given the central role of this pathway in cellular physiology and its dysregulation in various diseases such as cancer and metabolic disorders, understanding how novel compounds modulate mTOR signaling is of significant interest to researchers and drug development professionals.

N-(4-bromophenylsulfonyl)leucine is a novel leucine derivative. While its precise mechanism of action is yet to be fully elucidated, its structural similarity to leucine suggests a potential role in modulating the mTOR signaling pathway. This guide provides a comprehensive, step-by-step Western blot protocol to investigate the effect of N-(4-bromophenylsulfonyl)leucine on the phosphorylation of p70S6K1 at Thr389. As a Senior Application Scientist, this document is designed to provide not just a protocol, but a framework for critical thinking and experimental design, ensuring the generation of robust and reliable data.

The mTOR/p70S6K1 Signaling Axis

The following diagram illustrates the canonical mTOR signaling pathway, highlighting the central role of p70S6K1.

mTOR_Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effectors Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids (e.g., Leucine) mTORC1 mTORC1 Amino_Acids->mTORC1 Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Inhibition Rheb Rheb TSC_Complex->Rheb Inhibition Rheb->mTORC1 Activation p70S6K1 p70S6K1 mTORC1->p70S6K1 Phosphorylation (Thr389) 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylation Protein_Synthesis Protein Synthesis p70S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibition upon dephosphorylation Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: The mTOR/p70S6K1 signaling pathway.

Experimental Design: Key Considerations for Robust Data

Before proceeding with the protocol, it is imperative to establish the experimental conditions for treating cells with N-(4-bromophenylsulfonyl)leucine. As this is a novel compound, these parameters will need to be determined empirically.

Determining Optimal Concentration and Treatment Time
  • Solubility Testing : The solubility of N-(4-bromophenylsulfonyl)leucine in cell culture media should be determined. If it is not readily soluble in aqueous solutions, a suitable solvent such as DMSO should be used. It is crucial to determine the maximum concentration of the solvent that does not affect cell viability or the phosphorylation status of p70S6K1.

  • Dose-Response Experiment : To determine the optimal concentration of N-(4-bromophenylsulfonyl)leucine, a dose-response experiment should be performed. This involves treating cells with a range of concentrations of the compound for a fixed period. The phosphorylation of p70S6K1 can then be assessed by Western blot.

  • Time-Course Experiment : Once an effective concentration is identified, a time-course experiment should be conducted to determine the optimal treatment duration. Cells should be treated with the chosen concentration of N-(4-bromophenylsulfonyl)leucine for various time points.

Essential Controls for Data Integrity
  • Vehicle Control : Cells should be treated with the solvent used to dissolve N-(4-bromophenylsulfonyl)leucine at the same concentration used in the experimental conditions.

  • Positive Control : To ensure the experimental system is responsive, a known activator of the mTOR pathway, such as leucine or insulin, should be used as a positive control.

  • Negative Control : A known inhibitor of the mTOR pathway, such as rapamycin, can be used to confirm that the observed phosphorylation of p70S6K1 is indeed mTOR-dependent.

Detailed Protocol: Western Blot for p70S6K1 Phosphorylation

This protocol is optimized for cultured cells and provides a step-by-step guide from cell culture to data analysis.

Part 1: Cell Culture and Treatment
  • Cell Seeding : Seed the cells of interest (e.g., HEK293, MCF7, or C2C12) in appropriate culture plates and allow them to reach 70-80% confluency.

  • Serum Starvation (Optional but Recommended) : To reduce basal levels of p70S6K1 phosphorylation, cells can be serum-starved for 2-4 hours prior to treatment. This is achieved by replacing the complete growth medium with a serum-free medium.

  • Treatment : Treat the cells with the predetermined optimal concentration of N-(4-bromophenylsulfonyl)leucine for the optimal duration. Include all necessary controls as outlined in the "Experimental Design" section.

Part 2: Preparation of Cell Lysates

Causality Behind Experimental Choices: The composition of the lysis buffer is critical for preserving the phosphorylation state of proteins. The inclusion of phosphatase and protease inhibitors is non-negotiable to prevent dephosphorylation and degradation of the target protein.[2]

  • Lysis Buffer Preparation : Prepare a suitable lysis buffer. A common choice is RIPA buffer, but its use should be considered carefully as it can lead to the loss of some proteins in the insoluble fraction.[3] An alternative is a Tris-based buffer.[4]

ComponentFinal ConcentrationPurpose
Tris-HCl, pH 7.550 mMBuffering agent
NaCl150 mMMaintains ionic strength
EDTA1 mMChelates divalent cations
Triton X-1001% (v/v)Non-ionic detergent for cell lysis
Sodium Deoxycholate0.5% (w/v)Ionic detergent to solubilize membranes
SDS0.1% (w/v)Strong ionic detergent
Add Fresh Before Use
Protease Inhibitor Cocktail1XPrevents protein degradation
Phosphatase Inhibitor Cocktail1XPrevents dephosphorylation
  • Cell Lysis :

    • Place the culture plates on ice and wash the cells once with ice-cold PBS.

    • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to each plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

Part 3: Protein Quantification

Causality Behind Experimental Choices: Accurate protein quantification is essential for ensuring equal loading of protein in each lane of the gel, which is a prerequisite for reliable quantitative analysis of Western blots.[5][6][7] The BCA and Bradford assays are two commonly used methods.[7]

  • Protein Assay : Determine the protein concentration of each lysate using a standard protein assay kit (e.g., BCA or Bradford assay) according to the manufacturer's instructions.

  • Normalization : Based on the protein concentrations, calculate the volume of each lysate required to have an equal amount of total protein (typically 20-30 µg per lane).

Part 4: Gel Electrophoresis and Protein Transfer
  • Sample Preparation : Mix the calculated volume of each lysate with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE : Load the prepared samples onto a polyacrylamide gel (the percentage of which will depend on the molecular weight of p70S6K1, which is approximately 70 kDa). Run the gel according to standard procedures.

  • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

Part 5: Immunodetection

Causality Behind Experimental Choices: The choice of blocking buffer is important when detecting phosphoproteins. Milk contains casein, a phosphoprotein that can lead to high background. Therefore, Bovine Serum Albumin (BSA) is the preferred blocking agent.[2]

  • Blocking : Block the membrane with 5% (w/v) BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation : Incubate the membrane with the primary antibody specific for phospho-p70S6K1 (Thr389) diluted in 5% BSA/TBST. The optimal antibody dilution should be determined as per the manufacturer's datasheet. Incubate overnight at 4°C with gentle agitation.

  • Washing : Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Final Washes : Wash the membrane three times for 10 minutes each with TBST.

  • Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Part 6: Stripping and Re-probing for Total p70S6K1

To normalize the levels of phosphorylated p70S6K1 to the total amount of p70S6K1 protein, the membrane should be stripped and re-probed.

  • Stripping : Incubate the membrane in a stripping buffer (commercially available or a self-made buffer containing SDS and β-mercaptoethanol) to remove the primary and secondary antibodies.

  • Washing and Blocking : Wash the membrane thoroughly with TBST and block again with 5% BSA/TBST.

  • Re-probing : Incubate the membrane with a primary antibody specific for total p70S6K1, followed by the appropriate secondary antibody and detection as described above.

Data Analysis and Presentation

The band intensities from the Western blot images can be quantified using densitometry software. The ratio of phospho-p70S6K1 to total p70S6K1 should be calculated for each sample. The results can be presented in a table and/or a bar graph to visualize the effect of N-(4-bromophenylsulfonyl)leucine treatment.

Hypothetical Data Presentation
TreatmentPhospho-p70S6K1 (Thr389) Intensity (Arbitrary Units)Total p70S6K1 Intensity (Arbitrary Units)Ratio (Phospho/Total)Fold Change vs. Vehicle
Vehicle15010000.151.0
N-(4-bromophenylsulfonyl)leucine (10 µM)4509800.463.1
N-(4-bromophenylsulfonyl)leucine (50 µM)80010200.785.2
Leucine (Positive Control)9509900.966.4
Rapamycin + N-(4-bromophenylsulfonyl)leucine (50 µM)18010100.181.2

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No or weak signal for phospho-p70S6K1 Inefficient lysis/protein extraction.Use a more robust lysis buffer and ensure adequate inhibition of phosphatases.
Low abundance of phosphorylated protein.Increase the amount of protein loaded per lane.
Suboptimal antibody concentration.Optimize the primary antibody dilution.
High background Inadequate blocking.Increase blocking time or use a different blocking agent.
Non-specific antibody binding.Decrease primary or secondary antibody concentration.
Contaminated buffers.Prepare fresh buffers.
Inconsistent results Unequal protein loading.Ensure accurate protein quantification and loading.
Variability in cell culture or treatment.Maintain consistent cell culture conditions and treatment protocols.

Conclusion

This comprehensive guide provides a robust framework for investigating the effects of the novel leucine derivative, N-(4-bromophenylsulfonyl)leucine, on the phosphorylation of p70S6K1. By adhering to the principles of sound experimental design, including the empirical determination of treatment conditions and the use of appropriate controls, researchers can generate high-quality, reproducible data. The detailed Western blot protocol, coupled with troubleshooting advice, is intended to empower scientists in their exploration of mTOR signaling and the development of new therapeutic agents.

References

  • Chen, Y., et al. (2007). Identification of Phosphorylated Proteins on a Global Scale. Current Protocols in Protein Science, CHAPTER: Unit-9.10.
  • Bae, S. H., et al. (2014). mTORC1 and JNK coordinate phosphorylation of the p70S6K1 autoinhibitory domain in skeletal muscle following functional overloading. American Journal of Physiology-Cell Physiology, 306(12), C1155-C1166.
  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Wang, X., et al. (2011). Phosphorylation and Degradation of S6K1 (p70S6K1) in Response to Persistent JNK1 Activation. Journal of Biological Chemistry, 286(36), 31846–31855.
  • ResearchGate. (2013, March 25). Which cell lysis buffer recipe is best for phosphorylated proteins?. Retrieved from [Link]

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Application Note & Protocol: High-Throughput Screening for Novel Leucyl-tRNA Synthetase Inhibitors Among N-(4-bromophenylsulfonyl)leucine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobials and the Promise of Leucyl-tRNA Synthetase

The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic targets. Aminoacyl-tRNA synthetases (aaRSs) represent a compelling class of targets due to their essential role in protein synthesis.[1][2][3] These enzymes catalyze the crucial first step of protein translation: the attachment of a specific amino acid to its cognate tRNA. Inhibition of this process halts protein synthesis, leading to bacteriostasis or bactericidal effects.[1][4] Leucyl-tRNA synthetase (LeuRS), responsible for charging tRNA with leucine, is a particularly attractive target.[1][4][5] Notably, structural differences between prokaryotic and eukaryotic LeuRS enzymes offer a therapeutic window for the development of selective inhibitors with minimal host toxicity.[1][4]

This application note details a robust, high-throughput screening (HTS) assay designed to identify novel inhibitors of bacterial Leucyl-tRNA synthetase from a library of N-(4-bromophenylsulfonyl)leucine analogs. These compounds, bearing a structural resemblance to leucine, are hypothesized to act as competitive inhibitors at the enzyme's active site. We present a comprehensive guide, from assay principle and development to detailed protocols for primary screening, hit confirmation, and counter-screening to eliminate false positives.

Assay Principle: A Fluorescence Polarization-Based Approach

To enable high-throughput screening, a homogenous, fluorescence polarization (FP) based assay has been developed. The core principle of this assay is the displacement of a fluorescently-labeled ligand from the LeuRS active site by a potential inhibitor.[6][7]

In its basal state, a fluorescently-labeled leucine analog (the "tracer") binds to the LeuRS enzyme. Due to the large size of the enzyme-tracer complex, the rotational diffusion is slow, resulting in a high degree of fluorescence polarization when excited with polarized light.[7] When a small molecule inhibitor from the N-(4-bromophenylsulfonyl)leucine analog library successfully displaces the tracer from the LeuRS active site, the smaller, unbound tracer tumbles more rapidly in solution. This rapid rotation leads to depolarization of the emitted light, resulting in a measurable decrease in the fluorescence polarization signal.[6][7] The magnitude of this decrease is proportional to the inhibitor's affinity for the enzyme.

Diagram 1: Principle of the Fluorescence Polarization Assay for LeuRS Inhibition

FP_Assay_Principle cluster_0 High Polarization (No Inhibition) cluster_1 Low Polarization (Inhibition) LeuRS LeuRS Tracer_bound Fluorescent Tracer LeuRS->Tracer_bound Binding Emission_High Polarized Emission Light LeuRS->Emission_High Excitation_High Polarized Excitation Light Excitation_High->LeuRS LeuRS_inhibited LeuRS Inhibitor Inhibitor Analog Inhibitor->LeuRS_inhibited Binding Tracer_free Fluorescent Tracer Emission_Low Depolarized Emission Light Tracer_free->Emission_Low Excitation_Low Polarized Excitation Light Excitation_Low->Tracer_free

Caption: Competitive displacement of a fluorescent tracer by an inhibitor leads to a decrease in fluorescence polarization.

Materials and Reagents

Reagent/MaterialSupplierCatalog #Storage
E. coli Leucyl-tRNA Synthetase (LeuRS)In-house purification or commercialN/A-80°C
Fluorescent Leucine TracerCustom SynthesisN/A-20°C, light-protected
N-(4-bromophenylsulfonyl)leucine AnalogsScreening LibraryN/A-20°C or as specified
Assay Buffer (50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT)VariousN/A4°C
384-well, low-volume, black, flat-bottom platesGreiner Bio-One784076Room Temperature
Plate reader with FP capabilitiesBMG LABTECH, Molecular Devices, etc.N/AN/A

Experimental Protocols

Protocol 1: Assay Development and Optimization

Rationale: Prior to initiating a large-scale screen, it is crucial to optimize assay parameters to ensure robustness and sensitivity. This involves determining the optimal concentrations of LeuRS and the fluorescent tracer, and assessing the assay's performance using statistical metrics.

Step-by-Step Procedure:

  • LeuRS Titration: a. Prepare a serial dilution of LeuRS in assay buffer, ranging from 0 to 500 nM. b. Add a fixed, low concentration of the fluorescent tracer (e.g., 1 nM) to all wells. c. Incubate at room temperature for 30 minutes to reach binding equilibrium. d. Measure fluorescence polarization. e. Plot the FP signal against the LeuRS concentration and determine the EC₅₀ (the concentration of LeuRS that yields 50% of the maximal FP signal). For the HTS, use a LeuRS concentration at or near the EC₅₀ to maximize sensitivity to competitive inhibition.

  • Tracer Titration and Kd Determination: a. Using the optimal LeuRS concentration determined above, perform a saturation binding experiment by titrating the fluorescent tracer from picomolar to micromolar concentrations. b. Incubate and measure FP as described above. c. Plot the FP signal against the tracer concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd). A tracer with high affinity (low Kd) is desirable.

  • DMSO Tolerance: a. To ensure the assay is not adversely affected by the solvent used for the compound library, assess the impact of various concentrations of dimethyl sulfoxide (DMSO) on the assay signal. b. Prepare reactions with optimal LeuRS and tracer concentrations and add DMSO at final concentrations ranging from 0% to 5% (v/v). c. Incubate and measure FP. The assay should be tolerant to the final DMSO concentration used in the HTS (typically ≤ 1%).

  • Z'-Factor Determination: a. The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[8] b. Prepare a 384-well plate with a large number of positive and negative control wells (e.g., 192 wells of each).

    • Negative Control (High Signal): LeuRS + fluorescent tracer in assay buffer with DMSO.
    • Positive Control (Low Signal): LeuRS + fluorescent tracer + a known, saturating concentration of a non-fluorescent leucine analog or a previously identified inhibitor. If no inhibitor is available, a reaction without LeuRS can serve as the low signal control. c. Incubate and measure FP. d. Calculate the Z'-factor using the following formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn| Where σp and σn are the standard deviations of the positive and negative controls, and μp and μn are the means of the positive and negative controls, respectively.[8] e. An assay with a Z'-factor > 0.5 is considered excellent for HTS.[8][9]

Table 1: Representative Z'-Factor Calculation

ControlMean FP (mP)Std. Dev. (mP)
Negative (LeuRS + Tracer)25010
Positive (Tracer only)505
Calculated Z'-Factor \multicolumn{2}{c}{0.775 }
Protocol 2: Primary High-Throughput Screen

Rationale: The primary screen is the initial pass of the entire compound library to identify "hits" that modulate the assay signal. This is performed at a single compound concentration.

Step-by-Step Procedure:

  • Compound Plating: a. Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each N-(4-bromophenylsulfonyl)leucine analog from the library stock plates into the wells of 384-well assay plates to achieve a final screening concentration (e.g., 10 µM). b. Designate specific columns for positive and negative controls on each plate.

  • Reagent Addition: a. Add the fluorescent tracer to all wells of the assay plates. b. Subsequently, add the LeuRS enzyme to all wells except for the positive control wells (which will receive assay buffer instead).

  • Incubation and Detection: a. Incubate the plates at room temperature for 30 minutes, protected from light. b. Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis and Hit Selection: a. Normalize the data on a per-plate basis using the positive and negative controls. b. Calculate the percent inhibition for each compound. c. Hits are typically defined as compounds that produce a percent inhibition greater than three standard deviations from the mean of the sample wells.

Diagram 2: High-Throughput Screening Workflow

HTS_Workflow start Start: Compound Library (N-(4-bromophenylsulfonyl)leucine analogs) compound_plating 1. Compound Plating (384-well plates) start->compound_plating reagent_addition 2. Reagent Addition (Tracer & LeuRS) compound_plating->reagent_addition incubation 3. Incubation (30 min, RT) reagent_addition->incubation fp_reading 4. FP Reading incubation->fp_reading data_analysis 5. Data Analysis (% Inhibition, Z-score) fp_reading->data_analysis hit_selection 6. Hit Selection (Primary Hits) data_analysis->hit_selection hit_confirmation Hit Confirmation (Dose-Response) hit_selection->hit_confirmation Confirmed Activity counter_screens Counter-Screens (Orthogonal Assays) hit_confirmation->counter_screens validated_hits Validated Hits counter_screens->validated_hits

Caption: A streamlined workflow for the primary HTS and subsequent hit validation stages.

Protocol 3: Hit Confirmation and Potency Determination

Rationale: Primary hits must be re-tested to confirm their activity and to determine their potency (IC₅₀). This is achieved by generating a dose-response curve.

Step-by-Step Procedure:

  • Compound Re-acquisition: Obtain fresh, powdered samples of the primary hit compounds to rule out issues with compound integrity in the original library.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution series for each confirmed hit, starting from a high concentration (e.g., 100 µM).

  • Dose-Response Assay: Perform the FP assay as described in Protocol 2, but with the serially diluted compounds.

  • IC₅₀ Calculation: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Protocol 4: Counter-Screening and False Positive Elimination

Rationale: A significant challenge in HTS is the identification of compounds that interfere with the assay technology rather than interacting with the biological target.[10] Counter-screens are essential to eliminate these "false positives".[4]

Step-by-Step Procedure:

  • Fluorescence Interference Screen: a. Screen the confirmed hits in an assay mixture containing only the assay buffer and the fluorescent tracer (no enzyme). b. Compounds that significantly alter the fluorescence intensity or polarization in the absence of the target are likely autofluorescent or quenchers and should be flagged.

  • Orthogonal Assay: a. To confirm that the hit compounds are indeed inhibiting LeuRS, an orthogonal assay that utilizes a different detection method should be employed. A suitable orthogonal assay is a malachite green-based pyrophosphate detection assay. b. Principle: The aminoacylation reaction catalyzed by LeuRS produces pyrophosphate (PPi) as a byproduct. The malachite green reagent forms a colored complex with free PPi, which can be measured spectrophotometrically. c. Procedure: i. Incubate LeuRS with its substrates (leucine, ATP, and tRNA) in the presence and absence of the hit compounds. ii. Stop the reaction and add the malachite green reagent. iii. Measure the absorbance at ~620 nm. iv. True inhibitors of LeuRS will decrease the amount of PPi produced, resulting in a lower absorbance signal.

  • Promiscuity/PAINS Filtering: a. Analyze the chemical structures of the validated hits for known Pan-Assay Interference Compounds (PAINS) motifs. PAINS are compounds that tend to show activity in numerous HTS assays through non-specific mechanisms. Several computational filters are available for this purpose.

Conclusion

The high-throughput screening assay detailed in this application note provides a robust and reliable method for the identification of novel inhibitors of bacterial Leucyl-tRNA synthetase from a library of N-(4-bromophenylsulfonyl)leucine analogs. The fluorescence polarization format is amenable to automation and miniaturization, making it ideal for large-scale screening campaigns. By incorporating rigorous hit confirmation and counter-screening strategies, researchers can confidently identify true, target-specific inhibitors, paving the way for the development of new classes of much-needed antimicrobial agents.

References

  • Zhang, P., & Ma, S. (2019). Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. MedChemComm, 10(8), 1329–1340. [Link]

  • Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays for Monitoring RNA-Protein and RNA-Small Molecule Interactions. Current Protocols in Chemical Biology, 1, 1–15. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • St-Onge, M., et al. (2019). A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Anti-Mycobacterial Activity. Antimicrobial Agents and Chemotherapy, 63(12), e01177-19. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(19), 6653. [Link]

  • Janežič, M., et al. (2020). Inhibitors of aminoacyl-tRNA synthetases as antimycobacterial compounds: An up-to-date review. Tuberculosis, 121, 101912. [Link]

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  • Kim, D. G., et al. (2020). Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective. Journal of Medicinal Chemistry, 63(23), 14345–14368. [Link]

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Application Notes & Protocols: A Framework for the Evaluation and Use of 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive framework for the characterization and application of the novel compound 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid. As this molecule is not yet a validated chemical probe with a known biological target, these notes are designed to guide the researcher through the essential process of probe validation, from initial characterization to robust cell-based assays. We emphasize the principles of scientific integrity and provide detailed, field-proven protocols to establish the compound's potency, selectivity, and mechanism of action, thereby enabling its potential use as a reliable tool in biological research and drug discovery.

Introduction and Rationale

The compound this compound is a synthetic molecule incorporating a bromophenyl sulfonyl group linked to a leucine amino acid scaffold. While its specific biological activities are not extensively documented in peer-reviewed literature, its structure presents intriguing possibilities. The sulfonamide moiety is a well-established pharmacophore known to interact with a variety of enzyme classes, including proteases and carbonic anhydrases, often through coordination with a catalytic metal ion or by acting as a transition-state analog.

This guide, therefore, presents a logical workflow to systematically evaluate this compound, transforming it from a mere compound into a validated chemical probe. We will outline the necessary physicochemical characterization, propose a synthetic route, and provide detailed protocols for target identification, validation, and cellular application.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical properties is the foundation of its use in any biological experiment. These properties dictate solubility, stability, and handling procedures.

PropertyValueSource
CAS Number 68305-78-2[4][5]
Molecular Formula C₁₂H₁₆BrNO₄S[4]
Molecular Weight 350.23 g/mol [4]
Melting Point 128-130 °C[5]
Calculated logP 3.70[5]
Purity >95% (recommended)[4]
Proposed Synthesis: Schotten-Baumann Reaction

A plausible and efficient method for synthesizing the target compound is the Schotten-Baumann acylation, which joins an amine to a sulfonyl chloride under basic conditions.[6] This approach offers good yields and is scalable.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Leucine L-Leucine Product 2-{[(4-Bromophenyl)sulfonyl]amino} -4-methylpentanoic acid Leucine->Product Nucleophilic Attack SulfonylChloride 4-Bromobenzenesulfonyl Chloride SulfonylChloride->Product Base Aqueous Base (e.g., NaOH) Base->Leucine Solvent Dichloromethane (DCM) Solvent->Leucine Temp 0-5 °C Temp->Leucine Workup Acidic Workup & Purification Product->Workup Crude Product Workup->Product Purified Probe

Caption: Proposed synthesis workflow for the chemical probe.

Protocol for Synthesis:

  • Dissolve L-Leucine (1.0 eq) in 2M sodium hydroxide (NaOH) solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-bromobenzenesulfonyl chloride (1.1 eq) in dichloromethane (DCM).

  • Add the sulfonyl chloride solution dropwise to the stirring leucine solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Once complete, separate the organic layer. Acidify the aqueous layer with 1M hydrochloric acid (HCl) to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure compound.

  • Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis.

The Workflow of Chemical Probe Validation

A rigorous validation process is non-negotiable. It ensures that the observed biological effect is a direct result of the probe interacting with its intended target. The workflow involves identifying the target, confirming engagement in biochemical and cellular contexts, and linking this engagement to a measurable phenotype.

G cluster_discovery Target Discovery cluster_validation Target Validation cluster_application Phenotypic Application Screening Broad-Spectrum Screening (e.g., Kinase Panel) Biochem Biochemical Assay (IC50 Determination) Screening->Biochem CETSA Affinity-Based Screening (e.g., CETSA) CETSA->Biochem CellularEngage Cellular Target Engagement Assay Biochem->CellularEngage Confirm Potency PhenoAssay Phenotypic Assay (e.g., Viability, Migration) CellularEngage->PhenoAssay Confirm On-Target Activity ControlExpt Negative Control Experiment PhenoAssay->ControlExpt Validate Specificity

Caption: The logical workflow for chemical probe validation.

Target Identification & Initial Characterization

The first step is to identify the molecular target(s) of the compound. Given the sulfonamide core, potential targets include enzymes like kinases or proteases. An unbiased screening approach is recommended.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to assess target engagement in a native cellular environment. It relies on the principle that a ligand binding to its target protein confers thermal stability.

Rationale: This method allows for the unbiased identification of protein targets directly within intact cells or cell lysates, providing physiologically relevant context.

Methodology:

  • Cell Culture: Grow cells of interest (e.g., HeLa, HEK293T) to ~80% confluency.

  • Treatment: Harvest cells and resuspend in PBS. Treat one aliquot with the chemical probe (e.g., 10 µM) and another with vehicle (e.g., 0.1% DMSO) for 1 hour at 37 °C.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40 °C to 64 °C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25 °C water bath).

  • Centrifugation: Separate the soluble protein fraction (containing stabilized proteins) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4 °C.

  • Analysis: Collect the supernatant and analyze the protein content.

    • Candidate-based: Use Western Blot to detect a specific protein of interest that is hypothesized to be the target. A shift in the melting curve indicates stabilization and thus, engagement.

    • Proteome-wide: Use mass spectrometry (MS) to identify all proteins stabilized by the compound treatment compared to the vehicle control.

In-Depth Target Validation (Hypothetical Target: Zinc Metalloprotease-X)

Disclaimer: The following protocols assume that a zinc metalloprotease, which we will call "Protease-X," has been identified as a high-confidence target from initial screens. The sulfonamide moiety is known to chelate the active site zinc ion in such enzymes.

G UpstreamSignal Upstream Signal (e.g., Growth Factor) ProteaseX Protease-X (Active) UpstreamSignal->ProteaseX Activates Substrate Inactive Substrate ProteaseX->Substrate Cleaves Product Active Product Substrate->Product CellularResponse Cellular Response (e.g., Proliferation, Migration) Product->CellularResponse Initiates Probe Chemical Probe (Our Compound) Probe->ProteaseX Inhibits

Caption: Hypothetical pathway involving Protease-X.

Protocol 2: In Vitro Protease-X Inhibition Assay (Fluorogenic)

Rationale: This biochemical assay is essential to quantify the potency of the compound against the isolated target protein, allowing for the determination of the IC₅₀ value.

Methodology:

  • Reagents:

    • Recombinant human Protease-X enzyme.

    • Fluorogenic Protease-X substrate.

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 µM ZnCl₂, 0.01% Tween-20).

    • Chemical probe, serially diluted in DMSO.

  • Assay Preparation:

    • In a 96-well black plate, add 50 µL of Assay Buffer to all wells.

    • Add 1 µL of the serially diluted compound to the test wells. Add 1 µL of DMSO to positive and negative control wells.

    • Add 25 µL of recombinant Protease-X to the test wells and positive control wells. Add 25 µL of Assay Buffer to the negative control (substrate only) wells.

    • Incubate for 30 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation:

    • Add 25 µL of the fluorogenic substrate to all wells to start the reaction.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader. Measure the kinetic increase in fluorescence (e.g., Ex/Em = 340/420 nm) every 2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve.

    • Normalize the data: % Inhibition = 100 * (1 - (V_compound - V_neg_ctrl) / (V_pos_ctrl - V_neg_ctrl)).

    • Plot % Inhibition versus log[Compound] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Assays and Phenotypic Confirmation

The ultimate test of a chemical probe is its ability to modulate a biological process in living cells as a direct consequence of engaging its target.

Protocol 3: Cell Viability Assay (MTT)

Rationale: To determine the cytotoxic or cytostatic effects of the compound and establish a dose-response relationship in a cellular context (EC₅₀). Comparing the cellular EC₅₀ to the biochemical IC₅₀ provides insight into cell permeability and potential off-target effects.[7]

Methodology:

  • Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a 2x serial dilution of the chemical probe in culture media. Replace the old media with the compound-containing media. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells and plot against compound concentration to determine the EC₅₀.

Protocol 4: Wound Healing (Scratch) Assay

Rationale: If Protease-X is implicated in cell migration, this assay provides a phenotypic readout to confirm the probe's effect on this process.[8]

Methodology:

  • Create Monolayer: Seed cells in a 6-well plate and grow them to 100% confluency.

  • Create Scratch: Use a sterile p200 pipette tip to create a linear "scratch" or gap in the monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove dislodged cells. Add fresh media containing the chemical probe at a non-toxic concentration (e.g., its EC₅₀ or below) or vehicle control.

  • Imaging: Immediately acquire an image of the scratch (T=0). Place the plate back in the incubator. Acquire additional images at set time points (e.g., 12, 24, 48 hours).

  • Analysis: Measure the area of the gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the T=0 image. Compare the rate of closure between probe-treated and vehicle-treated cells.

Critical Considerations and Best Practices

  • Concentration is Key: Use the lowest effective concentration of the probe possible to minimize the risk of off-target effects. As a general rule, concentrations significantly above 10 µM should be treated with caution.[7]

  • Solubility: Ensure the compound is fully dissolved in the final assay medium. Precipitated compound can cause artifacts. Perform a solubility test before beginning experiments.

  • Negative Controls: The gold standard is to synthesize or procure a structurally similar but biologically inactive analog of the probe.[2] This control helps confirm that the observed phenotype is due to the specific pharmacophore and not a general chemical effect.

  • Orthogonal Probes: If possible, use a second, structurally distinct probe for the same target to confirm findings. This reduces the likelihood that an observed effect is due to a shared, unknown off-target of the first probe.[2]

References

  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. National Institutes of Health.[Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI.[Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org.[Link]

  • 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[3][9]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. PubMed Central.[Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
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  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI.[Link]

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Application Notes & Protocols: Strategic Formulation of N-(4-bromophenylsulfonyl)leucine for Preclinical In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Challenges of Poor Solubility in Preclinical Studies

N-(4-bromophenylsulfonyl)leucine is a novel chemical entity with a sulfonamide functional group, suggesting potential therapeutic activities.[1][2] The successful preclinical evaluation of new chemical entities (NCEs) is fundamentally dependent on achieving adequate systemic exposure in animal models to assess efficacy and safety.[3] A primary obstacle for many NCEs, particularly those with aromatic and sulfonyl moieties, is poor aqueous solubility, which can severely limit oral bioavailability and lead to variable and misleading pharmacokinetic (PK) and toxicokinetic (TK) data.[4][5]

These application notes provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to formulate N-(4-bromophenylsulfonyl)leucine for in vivo studies. The core objective is to develop a robust, reproducible, and dose-appropriate formulation that maximizes exposure for initial preclinical screening.[3] This guide follows a logical, tiered approach, beginning with essential physicochemical characterization and progressing through vehicle screening to the development of solution, suspension, and advanced formulations.

The causality behind our experimental choices is emphasized. For instance, early PK studies often benefit from solution-based formulations to mitigate the influence of compound properties like particle size and dissolution rate on absorption, thereby providing a clearer picture of the molecule's intrinsic properties.[6] This document serves as a practical framework for making informed decisions to accelerate the development timeline and reduce the risk of misinterpreting in vivo data due to formulation-related artifacts.[7]

Physicochemical Characterization: The Foundation of Rational Formulation Design

Before any formulation work begins, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is paramount.[5] This initial characterization dictates the entire formulation strategy.

Predicted Properties of N-(4-bromophenylsulfonyl)leucine

While specific experimental data for this NCE is not available, we can infer likely properties based on its constituent parts: a bromophenylsulfonamide and a leucine moiety. Structurally similar compounds, such as 4-amino-N-(4-bromophenyl)benzenesulfonamide, have a predicted LogP of 2.8, indicating moderate lipophilicity.[8] The presence of the leucine group may slightly alter this. The molecule possesses both hydrogen bond donors and acceptors, and its molecular weight is likely in the range of 300-400 g/mol , placing it within the bounds of "drug-like" chemical space as described by Lipinski's Rule of Five.[9] We will proceed under the assumption that N-(4-bromophenylsulfonyl)leucine is a crystalline solid with low aqueous solubility, a common characteristic of "brick-dust" type molecules.[10]

Essential Experimental Characterization

The following experimental assessments are critical.

  • Aqueous Solubility: Determine solubility in deionized water and buffered solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8). This will reveal any pH-dependent solubility.

  • pKa Determination: Identify ionizable groups to understand how solubility will change throughout the gastrointestinal tract.

  • LogP/LogD: Experimentally determine the octanol-water partition coefficient to confirm the compound's lipophilicity.

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) will determine the melting point and identify the crystalline nature of the solid. Thermogravimetric Analysis (TGA) assesses thermal stability.[11]

  • Solid-State Analysis (XRPD): X-ray powder diffraction confirms the crystallinity and can identify different polymorphic forms, which may have different solubilities and stabilities.

Formulation Strategy: A Tiered Approach

A tiered or staged approach to formulation development is efficient, starting with simple vehicles and escalating in complexity only as needed.[7] This conserves valuable API and resources during early development.

Workflow for Formulation Strategy Selection

The following diagram illustrates the decision-making process for selecting a suitable formulation path.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Formulation Selection cluster_2 Tier 3: In Vivo Evaluation A Determine Target Dose & Route (e.g., 10 mg/kg, Oral Gavage) B API Solubility Screening in Common Vehicles A->B C Is Solubility > Target Dose in a GRAS Vehicle? B->C D Develop Simple Solution (e.g., in PEG 400) C->D  Yes E Develop Suspension (Micronized API) C->E  No G Conduct Pilot PK Study D->G F Consider Advanced Formulations (e.g., Solid Dispersion, Lipid-Based) E->F If Suspension Fails (Poor Exposure/Variability) E->G F->G

Caption: Decision workflow for preclinical formulation of N-(4-bromophenylsulfonyl)leucine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key formulation experiments.

Protocol 1: Vehicle Solubility Screening

Objective: To identify a suitable solvent or vehicle system capable of dissolving the API at the target concentration.

Materials:

  • N-(4-bromophenylsulfonyl)leucine (API)

  • Selection of GRAS (Generally Recognized As Safe) vehicles (see Table 1)

  • Vials, magnetic stirrer, analytical balance, HPLC-UV

Procedure:

  • Weigh an excess amount of API (e.g., 20 mg) into separate 2 mL glass vials.

  • Add 1 mL of each selected vehicle to the respective vials.

  • Cap the vials and agitate at room temperature (e.g., on a rotator or shaker) for 24-48 hours to ensure equilibrium is reached.

  • After agitation, visually inspect for undissolved solids.

  • Centrifuge the samples to pellet any remaining solid.

  • Carefully collect a known volume of the supernatant and dilute it with an appropriate solvent for HPLC analysis.

  • Quantify the API concentration against a standard curve to determine the solubility in each vehicle.

Data Presentation:

Vehicle Class Target Solubility (mg/mL) Observed Solubility (mg/mL) Comments
WaterAqueous> 1.0< 0.01Essentially insoluble.
0.1 N HClAqueous Buffer> 1.0< 0.01No pH-dependent solubility observed.
PBS (pH 7.4)Aqueous Buffer> 1.0< 0.01Insoluble at neutral pH.
PEG 400Co-solvent> 1.05.5Potential for a solution formulation.
Propylene GlycolCo-solvent> 1.02.1Moderate solubility.
20% Solutol HS 15 in WaterSurfactant Solution> 1.01.8Surfactant enhances solubility.
0.5% HPMC in WaterSuspending VehicleN/AN/ATo be used for suspension.
Table 1: Example Solubility Screening Data for a Target Dose of 10 mg/kg in a 10 mL/kg dosing volume (requires 1 mg/mL concentration).
Protocol 2: Preparation of a Suspension Formulation

Objective: To prepare a homogeneous and physically stable suspension for oral dosing when solubility is insufficient for a solution.

Rationale: A suspension of micronized particles increases the surface area available for dissolution in the GI tract.[12] This is a common and effective strategy for BCS Class II compounds (low solubility, high permeability).[4]

Materials:

  • N-(4-bromophenylsulfonyl)leucine (API), micronized if possible

  • Suspending vehicle (e.g., 0.5% w/v Hydroxypropyl Methylcellulose (HPMC) in water)

  • Wetting agent (e.g., 0.1% w/v Tween 80)

  • Mortar and pestle, graduated cylinder, magnetic stirrer

Procedure:

  • Prepare the Vehicle: Dissolve the HPMC and Tween 80 in the required volume of purified water. Stir until fully dissolved.

  • Weigh the API: Accurately weigh the required amount of API for the target concentration (e.g., 10 mg for a 1 mg/mL suspension of 10 mL).

  • Wetting the Powder: Place the API powder in a mortar. Add a small volume of the vehicle to form a smooth, uniform paste. This step is critical to ensure individual particles are wetted and to prevent clumping.

  • Geometric Dilution: Gradually add the remaining vehicle to the paste in geometric portions, mixing thoroughly after each addition.

  • Homogenization: Transfer the final mixture to a beaker and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • Characterization: Assess the suspension for ease of re-suspendability after settling, particle size distribution (if equipment is available), and dose withdrawal accuracy.

Protocol 3: Preparation of a Solution Formulation

Objective: To prepare a clear, stable solution for oral dosing, which is often preferred for initial PK studies.[6]

Rationale: Based on the screening data (Table 1), Polyethylene Glycol 400 (PEG 400) is a viable solvent. A co-solvent system can be used to manage viscosity and improve tolerability.

Materials:

  • N-(4-bromophenylsulfonyl)leucine (API)

  • PEG 400

  • Water or Saline

  • Glass beaker, magnetic stirrer, volumetric flasks

Procedure:

  • Weigh the API: Accurately weigh the required amount of API for the target concentration (e.g., 10 mg for a 1 mg/mL solution of 10 mL).

  • Dissolution: Add the API to a beaker containing a portion of the PEG 400 (e.g., 5 mL for a 50:50 PEG 400:Water formulation).

  • Stirring: Stir with a magnetic stirrer until the API is fully dissolved. Gentle warming (<40°C) may be applied if necessary, but stability must be confirmed.

  • Final Volume: Once dissolved, add the remaining co-solvent (e.g., 5 mL of water) and mix until uniform.

  • Stability Check: Observe the solution for any signs of precipitation upon standing at room temperature and under refrigerated conditions. Perform a rapid dilution assay by diluting the formulation with simulated gastric fluid to predict in vivo precipitation risk.[6]

Advanced Formulation Strategies

If simple solutions or suspensions fail to provide adequate exposure or show high variability, more advanced strategies may be required.

  • Solid Dispersions: The API can be molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMCAS).[10][13] This technique creates an amorphous form of the drug, which has a higher apparent solubility and dissolution rate.[13]

  • Lipid-Based Formulations (e.g., SMEDDS): For highly lipophilic compounds, Self-Microemulsifying Drug Delivery Systems (SMEDDS) can be effective. The formulation consists of oils, surfactants, and co-solvents that spontaneously form a microemulsion in the GI tract, presenting the drug in a solubilized state.[4][9]

  • Co-crystallization: This technique involves forming a crystalline structure composed of the API and a benign co-former. Co-crystals can exhibit improved solubility and dissolution properties compared to the pure API.[14]

The selection of an advanced strategy requires a deeper understanding of the API's properties and is typically reserved for later-stage preclinical development.

G cluster_0 API Properties cluster_1 Recommended Advanced Strategy A Crystalline 'Brick Dust' (High MP, Low LogP) C Solid Dispersion (e.g., with PVP/HPMC) A->C Dissolution Rate Limited B Lipophilic 'Grease Ball' (Low MP, High LogP) D Lipid-Based Formulation (e.g., SMEDDS) B->D Solubility Limited

Caption: Matching API properties to advanced formulation strategies.

Conclusion and Best Practices

The formulation of N-(4-bromophenylsulfonyl)leucine for in vivo studies must be approached systematically. The tiered strategy outlined here, beginning with thorough physicochemical characterization, provides a reliable path to developing a suitable preclinical formulation.

Key Takeaways:

  • Characterize First: Do not attempt formulation without understanding the API's fundamental properties.

  • Start Simple: Evaluate simple solutions and suspensions before committing to complex systems. For early PK, a solution is often ideal to understand the drug's intrinsic properties.[6]

  • Validate Your Formulation: Ensure the formulation is stable and allows for accurate, reproducible dosing. Perform short-term stability evaluations.[11]

  • Consider the Animal Model: The choice of excipients and dosing volumes must be appropriate and well-tolerated by the selected animal species.

By following these protocols and principles, researchers can develop robust formulations that yield reliable and interpretable data, ultimately facilitating the successful advancement of promising new chemical entities like N-(4-bromophenylsulfonyl)leucine.

References

  • ResearchGate. (n.d.). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from ResearchGate. [Link]

  • Smit, E., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH. [Link]

  • ScienceDirect. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from ScienceDirect. [Link]

  • PubMed Central. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Retrieved from PubMed Central. [Link]

  • Journal of Biological Chemistry. (n.d.). The preparation of L-leucine and its behavior in some non-aqueous solvents. Retrieved from Journal of Biological Chemistry. [Link]

  • SGS. (n.d.). Preclinical Formulation Development. Retrieved from SGS. [Link]

  • Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications. Retrieved from Frontier Research Publication. [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from MDPI. [Link]

  • Open Access Journals. (n.d.). Excipients used in the Formulation of Tablets. Retrieved from Open Access Journals. [Link]

  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from PMC - NIH. [Link]

  • ResearchGate. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). US20110233469A1 - Leucine/Peptide Composition and Method of Formulation.
  • Pharmaceutical Technology. (2016). Excipients for Formulation Success. Retrieved from Pharmaceutical Technology. [Link]

  • ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). (PDF) Excipients That Facilitate Amorphous Drug Stabilization. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). N-(2,4-Dinitrophenyl)-L-leucine. Retrieved from PubChem. [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from Altasciences. [Link]

  • Journal of Drug Delivery and Therapeutics. (2022). Formulation and Evaluation of Orodispersible Tablets Containing Co-Crystals of Modafinil. Retrieved from Journal of Drug Delivery and Therapeutics. [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from Purdue e-Pubs. [Link]

  • TSI Journals. (n.d.). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Retrieved from TSI Journals. [Link]

  • Crystal Pharmatech. (2017). White Paper Preclinical Formulation Development. Retrieved from Crystal Pharmatech. [Link]

  • PubChem. (n.d.). 4-amino-N-(4-bromophenyl)benzenesulfonamide. Retrieved from PubChem. [Link]

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Troubleshooting & Optimization

Technical Support Center: Strategies for Solubilizing 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic Acid in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid in cell culture systems. We will explore the underlying chemical principles governing its solubility and provide validated, step-by-step protocols to overcome common experimental hurdles. Our focus is on maintaining the scientific integrity of your experiments by ensuring compound stability and minimizing off-target cellular effects.

Understanding the Challenge: Physicochemical Properties

This compound is a molecule that combines features of both an amino acid and a sulfonamide. Its structure contains a hydrophobic bromophenyl group and a nonpolar isobutyl group from the leucine side chain, which contribute to its poor aqueous solubility. Conversely, it also possesses two ionizable groups: a carboxylic acid and a sulfonamide proton. The protonation state of these groups is pH-dependent and significantly influences the molecule's overall solubility.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when preparing solutions of this compound for cell culture experiments.

Q1: My compound precipitates immediately when I add my DMSO stock to the cell culture medium. What's happening?

A1: This is a common phenomenon known as "solvent shock." You are rapidly changing the solvent environment from a highly favorable organic solvent (DMSO) to a predominantly aqueous one (your culture medium). The compound crashes out of solution because its concentration exceeds its solubility limit in the final aqueous environment.

Troubleshooting Steps:

  • Reduce the final concentration: The simplest solution is to test if a lower final concentration of your compound is sufficient for your assay and remains soluble.

  • Optimize the addition process: Instead of adding the DMSO stock directly to the full volume of media, try adding it to a smaller, rapidly vortexing volume of media first to facilitate dispersion before bringing it to the final volume.

  • Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound stock. While not always effective, it can sometimes slightly improve solubility.

Q2: I'm concerned about the toxicity of the solvent I use to dissolve my compound. What are the best practices?

A2: Solvent toxicity is a critical consideration. The most common co-solvent, DMSO, can have pleiotropic effects on cells, even at low concentrations.[4][5]

Best Practices for Minimizing Solvent Toxicity:

  • Determine the maximum tolerable solvent concentration for your cell line: Before starting your main experiment, perform a dose-response curve with the solvent alone (e.g., DMSO) to determine the highest concentration that does not affect cell viability or the specific endpoint you are measuring.

  • Keep the final solvent concentration consistent across all conditions: All experimental wells, including untreated controls, should contain the same final concentration of the solvent. This is known as a "vehicle control."

  • Minimize the final solvent concentration: Aim for a final DMSO concentration of ≤ 0.1% (v/v) whenever possible, as this is generally considered safe for most cell lines.[6] However, this must be empirically determined.

Q3: Can I use pH adjustment to improve the solubility of my compound?

A3: Yes, given the presence of the carboxylic acid group, pH adjustment can be a very effective strategy. By increasing the pH of the solvent, you deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

Key Considerations:

  • pKa of the compound: The carboxylic acid group likely has a pKa around 4. To ensure it is fully deprotonated and ionized, the pH of your stock solution should be at least 2 units above this, i.e., pH > 6.

  • Buffering capacity of the final medium: Remember that your cell culture medium is buffered, typically to a pH of ~7.2-7.4. When you add your pH-adjusted stock, the medium's buffer system will neutralize it. Therefore, this method is most effective for preparing a concentrated stock solution that will be significantly diluted.

  • Cellular tolerance to pH changes: Drastic changes in the final culture pH will impact cell health. The dilution factor of your stock solution must be large enough to not significantly alter the final pH of the culture medium.

Q4: I've heard about cyclodextrins. Can they help with my compound?

A4: Cyclodextrins are excellent tools for improving the solubility of hydrophobic compounds.[7] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the nonpolar parts of your compound (like the bromophenyl ring), effectively shielding them from the aqueous environment and increasing overall solubility.[8]

Advantages of using cyclodextrins:

  • Low cellular toxicity: Many modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are well-tolerated by cells in culture.[4]

  • Can be used in serum-free media: Unlike methods that rely on serum proteins for solubility, cyclodextrins are effective in chemically defined media.

In-Depth Solubilization Protocols

Here we provide detailed protocols for three common methods to improve the solubility of this compound.

Method 1: Using Dimethyl Sulfoxide (DMSO) as a Co-solvent

DMSO is a powerful aprotic solvent capable of dissolving many poorly water-soluble compounds.[9]

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Weigh the compound: Accurately weigh out 3.50 mg of this compound (Molecular Weight: 350.23 g/mol ).

  • Add DMSO: Add 1 mL of sterile, cell culture-grade DMSO to the powder.

  • Dissolve: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilize: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Store: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Workflow for Dosing Cells:

cluster_prep Stock Preparation cluster_dilution Working Solution Preparation cluster_dosing Cell Dosing Prep_Stock Prepare 10 mM Stock in 100% DMSO Serial_Dilute Perform serial dilutions in 100% DMSO (e.g., for dose-response) Prep_Stock->Serial_Dilute For dose-response Add_to_Media Add a small volume (e.g., 1 µL) of DMSO stock to pre-warmed cell culture media (e.g., 1 mL) Prep_Stock->Add_to_Media For single concentration Serial_Dilute->Add_to_Media Final concentration step Mix Mix gently but thoroughly Add_to_Media->Mix Add_to_Cells Add the final compound-media mixture to the cells Mix->Add_to_Cells

Caption: Workflow for preparing and dosing cells with a DMSO-based stock solution.

Method 2: pH-Adjusted Aqueous Solution

This method leverages the acidic nature of the carboxylic acid group to create a more soluble salt form.

Protocol for Preparing a 10 mM pH-Adjusted Stock Solution:

  • Weigh the compound: Weigh out 3.50 mg of the compound.

  • Add base: Add a small volume of 1 M NaOH (e.g., 10 µL) to 990 µL of sterile, nuclease-free water.

  • Dissolve: Add the compound to the basic solution and vortex. The solution should become clear as the compound dissolves.

  • Check and adjust pH: Check the pH of the solution. It should be above 8.0 to ensure complete deprotonation of the carboxylic acid. Adjust with small additions of 1 M NaOH or 1 M HCl if necessary.

  • Bring to final volume: Once fully dissolved, bring the final volume to 1 mL with sterile water.

  • Sterilize and Store: Filter through a 0.22 µm syringe filter and store at 4°C for short-term use or -20°C for long-term storage.

Method 3: Using Cyclodextrins

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective agent for increasing the solubility of hydrophobic molecules.

Protocol for Preparing a 1 mM HP-β-CD Complexed Stock Solution:

  • Prepare HP-β-CD solution: Prepare a 45% (w/v) solution of HP-β-CD in sterile, nuclease-free water.

  • Weigh the compound: Weigh out 3.50 mg of the compound.

  • Add HP-β-CD solution: Add 10 mL of the 45% HP-β-CD solution to the compound.

  • Complexation: Vortex vigorously and incubate at room temperature for 1-2 hours with intermittent vortexing to allow for the formation of the inclusion complex.

  • Sterilize and Store: Filter the solution through a 0.22 µm syringe filter and store at 4°C.

Comparison of Solubilization Methods

MethodProsConsRecommended Final Concentration in MediaKey Considerations
DMSO High solubilizing power for many compounds.Potential for cell toxicity and off-target effects.[5] Risk of precipitation ("solvent shock").≤ 0.1% (v/v) is ideal; up to 0.5% may be tolerated by some cell lines.Always include a vehicle control. Determine the maximum tolerable concentration for your specific cell line.
pH Adjustment Avoids organic solvents. Cost-effective.Requires careful pH monitoring. Potential for compound degradation at extreme pH. May not be effective for all compounds.Dilution must be high enough (e.g., 1:1000) to not affect the final media pH.The compound must have an ionizable group. The final media must have sufficient buffering capacity.
Cyclodextrins (HP-β-CD) Low toxicity.[4] Effective for a wide range of hydrophobic compounds.Can be more expensive. May extract cholesterol from cell membranes at high concentrations.Typically in the low mM range.Ensure the cyclodextrin itself does not interfere with your assay.

Decision-Making Flowchart for Solubility Enhancement

This flowchart is designed to guide you in selecting the most appropriate solubilization strategy for your experiment.

G start Start: Compound precipitates in aqueous media check_concentration Is the final concentration absolutely required? start->check_concentration lower_concentration Lower the final concentration and re-test solubility check_concentration->lower_concentration No try_dmso Try DMSO as a co-solvent. Start with a final concentration of <= 0.1% check_concentration->try_dmso Yes lower_concentration->try_dmso Still precipitates success Success: Proceed with experiment and appropriate vehicle controls lower_concentration->success Soluble dmso_ok Is the compound soluble and is cell viability acceptable? try_dmso->dmso_ok optimize_dmso Further optimize: - Gentle warming (37°C) - Slower addition to media - Increase DMSO slightly (test toxicity) dmso_ok->optimize_dmso No dmso_ok->success Yes optimize_dmso->dmso_ok try_ph Try pH adjustment. Prepare a stock solution at pH > 8.0 optimize_dmso->try_ph Still precipitates ph_ok Is the compound soluble in the stock solution? try_ph->ph_ok try_cd Try complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) ph_ok->try_cd No ph_ok->success Yes, and final media pH is stable try_cd->success Soluble fail Consider compound modification or alternative analogs try_cd->fail Still precipitates

Caption: A step-by-step guide to choosing a solubilization method.

By systematically applying these troubleshooting guides and protocols, researchers can confidently prepare solutions of this compound that are both soluble and compatible with their cell culture models, thereby ensuring the reliability and reproducibility of their experimental results.

References

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  • Klamt, A. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. Available at: [Link]

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  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

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  • ChemRxiv. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Available at: [Link]

  • ResearchGate. (n.d.). Thermodynamics of Solute–Solvent Interactions and Solubility of Some Amino Acids in Aqueous Sodium Iodide Solutions at T = 298.15 K. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-bromopentanoic acid. Retrieved from [Link]

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  • PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methylpentanoic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-amino-2-methylpentanoic Acid. Retrieved from [Link]

  • PubMed Central. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 685516. Available at: [Link]

  • ResearchGate. (n.d.). The solubility of amino acids and related compounds in aqueous solutions. Retrieved from [Link]

  • PubMed Central. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics, 21(23), 12275–12286. Available at: [Link]

  • ResearchGate. (n.d.). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]

  • ResearchGate. (n.d.). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • ResearchGate. (n.d.). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved from [Link]

  • MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7352. Available at: [Link]

  • ResearchGate. (n.d.). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • ResearchGate. (n.d.). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]

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Optimizing concentration of N-(4-bromophenylsulfonyl)leucine for enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(4-bromophenylsulfonyl)leucine

Welcome to the technical support resource for N-(4-bromophenylsulfonyl)leucine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing the use of this inhibitor in enzyme assays. As Senior Application Scientists, we have structured this guide in a question-and-answer format to directly address the common challenges and nuances you may encounter during your experiments.

Section 1: Solubility and Stock Preparation

Question: My N-(4-bromophenylsulfonyl)leucine powder won't dissolve in my aqueous assay buffer. How do I prepare my stock solution?

Answer:

This is a common and expected challenge. The N-(4-bromophenylsulfonyl)leucine molecule has a hydrophobic bromophenylsulfonyl moiety, which significantly limits its solubility in aqueous solutions. Direct dissolution in buffer is not recommended and will likely lead to inaccurate concentrations and precipitation.

Causality & Recommended Protocol: The standard and required method is to first create a high-concentration stock solution in a polar aprotic solvent, such as 100% Dimethyl Sulfoxide (DMSO). DMSO is capable of dissolving a wide range of both hydrophobic and hydrophilic compounds, making it an ideal solvent for initial stock preparation.[1]

Step-by-Step Protocol: Preparing a 10 mM Stock Solution

  • Calculate Mass: Determine the mass of N-(4-bromophenylsulfonyl)leucine needed for your desired stock volume and concentration (e.g., for 1 mL of a 10 mM stock, you will need a specific mass calculated from its molecular weight).

  • Solvent Addition: Add the appropriate volume of 100% DMSO to the vial containing the inhibitor powder.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C to aid dissolution. Ensure no visible particulates remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C in tightly sealed tubes.

Question: I observed precipitation when I added my DMSO stock to the final assay buffer. What's happening and how can I fix it?

Answer:

This issue, known as "crashing out," occurs when the inhibitor's concentration exceeds its solubility limit in the final aqueous assay buffer, even though it was fully dissolved in the DMSO stock. The final concentration of DMSO in your assay is critical.

Causality & Troubleshooting: While DMSO is an excellent solvent, its concentration in the final reaction must be kept low (typically ≤1%) because it can directly affect enzyme structure and activity.[2][3] When the high-concentration DMSO stock is diluted into the aqueous buffer, the inhibitor is suddenly exposed to a solvent in which it is poorly soluble, causing it to precipitate.

Troubleshooting Steps & Best Practices:

  • Validate Final DMSO Concentration: The most crucial step is to ensure the final concentration of DMSO is consistent across all experimental wells (including controls) and is at a level that does not perturb your enzyme's activity.

  • Perform a DMSO Tolerance Test: Before starting your inhibition assays, determine the maximum percentage of DMSO your enzyme can tolerate without a significant change in activity. Run the standard enzyme reaction with varying final concentrations of DMSO (e.g., 0.1%, 0.5%, 1%, 2%, 5%).

  • Adjust Dilution Scheme: If precipitation occurs, your final inhibitor concentration is too high for the given DMSO percentage. You may need to lower the top concentration of your dose-response curve or slightly increase the final DMSO concentration if your enzyme tolerance test allows it.

Data Presentation: Typical DMSO Tolerance Limits

Final DMSO Conc.General Effect on EnzymesRecommendation
< 0.5%Generally negligible effect.Ideal for most assays.
0.5% - 1.0%Usually acceptable, but validation is required.[4]Standard practice; requires vehicle controls.
1.0% - 5.0%Potential for enzyme inhibition or activation.[1]Not recommended unless absolutely necessary.
> 5.0%High likelihood of protein denaturation/inhibition.Avoid.

Section 2: IC50 Determination and Concentration Optimization

Question: How do I determine the correct concentration range to test for N-(4-bromophenylsulfonyl)leucine?

Answer:

The goal is to find the concentration range that produces a complete dose-response curve, from which you can calculate the half-maximal inhibitory concentration (IC50). The IC50 is a quantitative measure of the inhibitor's potency under specific assay conditions.[5][6] A wide, logarithmic range of concentrations is required for an accurate determination.

Causality & Experimental Design: A dose-response experiment involves measuring enzyme activity across a series of inhibitor concentrations. The resulting data is plotted with inhibitor concentration on the x-axis (log scale) and percent inhibition on the y-axis, generating a sigmoidal curve. The IC50 is the concentration at the inflection point of this curve.[5]

Step-by-Step Protocol: 10-Point Dose-Response Assay

  • Prepare Top Concentration: Start by preparing the highest concentration of the inhibitor in your assay plate. A common starting point for a new inhibitor is 100 µM. This is achieved by diluting your 10 mM DMSO stock into the assay buffer.

  • Serial Dilution: Perform a serial dilution (e.g., 1:3 or 1:5) across a 96-well or 384-well plate to generate a range of concentrations. Using at least 10 concentrations is recommended for an accurate curve fit.

  • Add Enzyme and Substrate: Add the enzyme and, after a brief pre-incubation with the inhibitor, initiate the reaction by adding the substrate. The order of addition is critical and should be consistent.

  • Include Controls (Self-Validating System):

    • 0% Inhibition Control (Vehicle): Contains the enzyme, substrate, and the same final concentration of DMSO as the test wells, but no inhibitor. This defines the maximum enzyme activity.

    • 100% Inhibition Control: Contains the enzyme and substrate with a known, potent inhibitor (if available) or a denaturing agent to establish the baseline. Alternatively, a well with no enzyme can define the background signal.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Fit the data using a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) in software like GraphPad Prism to determine the IC50 value.

Visualization: IC50 Determination Workflow

G cluster_prep Step 1: Preparation cluster_assay Step 2: Assay Execution cluster_analysis Step 3: Data Analysis A Prepare 10 mM Stock in 100% DMSO B Create Serial Dilutions (e.g., 100 µM to 1 nM) A->B C Add Diluted Inhibitor & Vehicle (DMSO) to Plate B->C D Add Enzyme (Pre-incubate) C->D E Initiate with Substrate & Read Kinetics D->E F Calculate % Inhibition vs. Vehicle Control E->F G Plot Dose-Response Curve (% Inhibition vs. Log[I]) F->G H Non-linear Regression Fit to determine IC50 G->H

Caption: Workflow for determining the IC50 of an enzyme inhibitor.

Section 3: Troubleshooting Inconsistent or Unexpected Results

Question: My IC50 value for N-(4-bromophenylsulfonyl)leucine varies between experiments. Why is this happening?

Answer:

IC50 values are not absolute physical constants like a melting point; they are highly dependent on the specific conditions of the assay.[6] Variation in the IC50 value is a common issue that typically points to subtle inconsistencies in the experimental setup.

Causality & Key Factors:

  • Substrate Concentration: For competitive inhibitors, the measured IC50 value will increase as the substrate concentration increases.[7][8] This is because the inhibitor and substrate are competing for the same active site. It is crucial to use a consistent substrate concentration, ideally at or below its Michaelis-Menten constant (Km), for sensitive detection of competitive inhibitors.

  • DMSO Concentration: As discussed, variations in the final DMSO concentration can alter enzyme activity and thus affect the apparent IC50. Ensure your vehicle control and all inhibitor dilutions have the exact same final DMSO concentration.

  • Incubation Times: The pre-incubation time of the enzyme with the inhibitor before adding the substrate can be critical, especially for slow-binding inhibitors. A consistent pre-incubation period ensures that the binding equilibrium is reached.

  • Reagent Stability: Ensure all reagents (enzyme, substrate, inhibitor stock) are properly stored and have not degraded. Avoid repeated freeze-thaw cycles of the enzyme and inhibitor stocks.

Troubleshooting Logic Diagram

G Start Inconsistent IC50 Value Substrate Is Substrate Concentration Identical in All Assays? Start->Substrate DMSO Is Final DMSO% Constant Across All Wells and Experiments? Substrate->DMSO Yes FixSubstrate Standardize [S]. (Ideally at or below Km) Substrate->FixSubstrate No Incubation Are Pre-incubation and Reaction Times Consistent? DMSO->Incubation Yes FixDMSO Recalculate Dilutions. Ensure Vehicle DMSO% Matches All Samples. DMSO->FixDMSO No Reagents Are Reagents (Enzyme, Stock) Fresh and Properly Stored? Incubation->Reagents Yes FixTime Use a Standardized Timer for All Steps. Incubation->FixTime No FixReagents Prepare Fresh Stocks/ Aliquot Enzyme. Reagents->FixReagents No End Consistent IC50 Achieved Reagents->End Yes FixSubstrate->End FixDMSO->End FixTime->End FixReagents->End

Caption: A troubleshooting decision tree for variable IC50 results.

Question: I see inhibition, but the dose-response curve is flat or doesn't reach 100% inhibition. What does this mean?

Answer:

This can indicate several potential issues, ranging from solubility limits to non-specific or promiscuous inhibition mechanisms.

Causality & Potential Explanations:

  • Solubility Limit Reached: A flat curve at higher concentrations often means the inhibitor has precipitated out of solution. The effective concentration is not increasing, even though the calculated concentration is. Visually inspect the wells in your plate for any signs of precipitation.

  • Promiscuous Inhibition: Some compounds inhibit enzymes through non-specific mechanisms, such as forming aggregates that sequester the enzyme. These inhibitors often display shallow dose-response curves and are sensitive to assay conditions like detergent concentration. A "DMSO-perturbing assay" can help identify such behavior, where the inhibitory activity is attenuated by the addition of higher (but non-denaturing) concentrations of DMSO.[2][9]

  • Tight-Binding Inhibition: If the inhibitor concentration required for 50% inhibition is close to the enzyme concentration in the assay, the standard Michaelis-Menten assumptions break down. This requires a different analytical model (e.g., the Morrison equation) to determine the inhibition constant (Ki).[10]

  • Incomplete Inhibition: The inhibitor may be a partial inhibitor, meaning that even at saturating concentrations, it cannot fully abolish enzyme activity.

References

  • IC50 Determination. (n.d.). edX.
  • Fioravanti, R., et al. (2012). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. European Review for Medical and Pharmacological Sciences. Retrieved from [Link]

  • Kim, J., et al. (2024). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Nature Communications. Retrieved from [Link]

  • Grembecka, J., et al. (1995). Inhibition of aminopeptidases by aminophosphonates. Biochemistry. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Retrieved from [Link]

  • Nishida, K., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Kim, J., et al. (2024). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. ResearchGate. Retrieved from [Link]

  • Moutsiopoulou, A., et al. (2019). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry. Retrieved from [Link]

  • Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid-Liquid Phase Separation and Aggregation of Proteins. PubMed. Retrieved from [Link]

  • Abe, T., et al. (2004). Inhibition of amino acid-mTOR signaling by a leucine derivative induces G1 arrest in Jurkat cells. PubMed. Retrieved from [Link]

  • Jarmoszewska, K., & R-dos-Santos, F. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]

  • L-Ka-Wing, A., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Crea, F., et al. (2016). Modeling solubility and acid-base properties of some amino acids in aqueous NaCl and (CH3)4NCl aqueous solutions at different ionic strengths and temperatures. ResearchGate. Retrieved from [Link]

  • Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? (2022). ResearchGate. Retrieved from [Link]

  • Churchill, G. C., et al. (2024). N-acetyl-L-leucine (Levacetylleucine) normalizes Transcription Factor EB (TFEB) activity by stereospecific bidirectional modulation. bioRxiv. Retrieved from [Link]

  • Guidelines for the digestive enzymes inhibition assay. (2021). ResearchGate. Retrieved from [Link]

  • IC50. (n.d.). Wikipedia. Retrieved from [Link]

  • Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Amino acid inhibition of leucine influx. (n.d.). ResearchGate. Retrieved from [Link]

  • Nishida, K., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PMC - NIH. Retrieved from [Link]

  • Trevino, S. R., et al. (2007). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. Protein Science. Retrieved from [Link]

  • Jiang, H., et al. (2005). Inactivation Kinetics of Mushroom Tyrosinase in the Dimethyl Sulfoxide Solution. CORE. Retrieved from [Link]

  • Restriction Enzyme Troubleshooting Guide. (n.d.). New England Biolabs. Retrieved from [Link]

  • Ghica, M. E., & Pauli, B. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. MDPI. Retrieved from [Link]

  • N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. (2024). ResearchGate. Retrieved from [Link]

  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Fittkau, S., et al. (1976). [Affinity labeling of leucine aminopeptidase with new substrate analog inhibitors]. PubMed. Retrieved from [Link]

  • DeRuiter, J., et al. (1990). Inhibitory Activity and Mechanism of Inhibition of the N-[[(4-benzoylamino)phenyl]sulfonyl]amino Acid Aldose Reductase Inhibitors. PubMed. Retrieved from [Link]

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Technical Support Center: Stabilizing 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid (henceforth referred to as BPS-MPA). This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered when working with BPS-MPA in solution. Our goal is to provide you with the mechanistic insights and practical protocols necessary to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My BPS-MPA solution is showing a progressive loss of purity over a few days at 4°C. What are the most likely causes?

A: A gradual decrease in purity, even under refrigeration, points toward two primary degradation pathways for a molecule with the structure of BPS-MPA: hydrolysis and oxidation.

  • Hydrolysis: The sulfonamide (S-N) bond is the most probable site for hydrolytic cleavage. This reaction is often catalyzed by acidic or basic conditions in your solution. Over time, this cleavage would break the molecule into 4-bromobenzenesulfonic acid and the parent amino acid, 2-amino-4-methylpentanoic acid (leucine). Studies on various sulfonamides confirm that they are susceptible to hydrolysis, with the rate being significantly influenced by pH.[1][2][3] The anionic form of sulfonamides, typically present at higher pH, is less sensitive to hydrolysis than neutral or cationic forms.[1]

  • Oxidation: While less common than hydrolysis for this structure, oxidation can still occur, especially if the solution is exposed to air for extended periods or if trace metal ions are present.[4] The aromatic ring or the tertiary carbon on the leucine side-chain could be susceptible.

To diagnose the issue, we recommend analyzing your stored solution by HPLC or LC-MS to identify any new peaks corresponding to the predicted degradants.[5][6][7]

Q2: What is the optimal pH for preparing and storing aqueous solutions of BPS-MPA?

A: Based on the general behavior of N-sulfonylated amino acids and sulfonamides, the optimal pH for stability is typically in the slightly acidic to neutral range (pH 5-7) .[8]

  • Why this range?

    • Avoiding Acid Hydrolysis: At low pH (e.g., < 4), the sulfonamide nitrogen can be protonated, making the sulfur-nitrogen bond more susceptible to nucleophilic attack by water, leading to cleavage.[9]

    • Avoiding Base-Catalyzed Degradation: At high pH (e.g., > 8), while the anionic form is more resistant to simple hydrolysis, other base-catalyzed reactions can occur.[1] Furthermore, extreme basicity can lead to other unforeseen reactions.

    • Solubility Considerations: The carboxylic acid moiety means solubility is pH-dependent. At very low pH, the compound will be in its less soluble free-acid form. As the pH increases towards its pKa, it will deprotonate to the more soluble carboxylate salt. A buffered solution in the pH 5-7 range often provides a good balance between stability and solubility.

We strongly recommend using a sterile, buffered solution (e.g., a phosphate or acetate buffer) rather than pure water to maintain a stable pH throughout storage.[8][10]

Q3: I've noticed my BPS-MPA solution appears slightly yellow after exposure to lab lighting. Is this a concern?

A: Yes, this is a significant concern. The yellowing of your solution strongly suggests photodegradation . The 4-bromophenyl group in BPS-MPA is the likely culprit.

  • Mechanism: Aromatic brominated compounds are known to be susceptible to photolysis, where UV or even high-energy visible light can induce cleavage of the carbon-bromine (C-Br) bond.[11][12] This process can generate radical species, leading to a cascade of secondary reactions and the formation of colored byproducts.[13] The primary photodegradation pathway often involves debromination.[14]

  • Preventive Measures: All solutions containing BPS-MPA must be protected from light.

    • Use amber glass vials or wrap clear vials in aluminum foil.

    • Minimize exposure to ambient light during experimental setup.

    • For long-term storage, ensure vials are placed in a dark refrigerator or freezer.

Q4: What are the best practices for long-term storage of BPS-MPA stock solutions?

A: For maximum stability over weeks or months, adhere to the following guidelines:

  • Use the Right Solvent: If compatible with your downstream application, an organic solvent like DMSO or DMF is often preferable to aqueous solutions for initial stock preparation as it minimizes hydrolytic degradation.

  • Buffer Aqueous Solutions: If an aqueous solution is required, use a sterile buffer at pH 5-7.[8]

  • Aliquot: Prepare your stock solution, then immediately divide it into smaller, single-use aliquots. This is the most critical step to prevent degradation from repeated freeze-thaw cycles and contamination.[8][15]

  • Store Frozen: Store aliquots at -20°C or, for maximum longevity, at -80°C.[8]

  • Protect from Light: Always store vials in the dark, regardless of temperature.

The workflow below summarizes the decision process for preparing and storing your solutions.

G cluster_prep Solution Preparation cluster_org cluster_aq cluster_storage Storage Protocol start Start: Need BPS-MPA Solution solvent_choice Is aqueous solvent required? start->solvent_choice use_dmso Use Anhydrous DMSO/DMF solvent_choice->use_dmso No use_buffer Use Sterile Buffer (pH 5-7) solvent_choice->use_buffer Yes aliquot Aliquot into single-use volumes use_dmso->aliquot check_sol Check Solubility use_buffer->check_sol check_sol->aliquot protect Protect from light (Amber Vials) aliquot->protect freeze Store at <= -20°C protect->freeze end Use in Experiment freeze->end

Caption: Decision workflow for BPS-MPA solution preparation and storage.

Troubleshooting Guides & Protocols

Guide 1: Investigating Suspected Degradation

If you suspect your BPS-MPA solution has degraded, a systematic approach is necessary. A forced degradation study is a powerful tool to intentionally degrade the compound under controlled conditions to identify potential degradants and confirm the stability-indicating nature of your analytical method.[16][17][18][19][20]

Objective: To identify the degradation products of BPS-MPA under hydrolytic, oxidative, and photolytic stress.

Materials:

  • BPS-MPA

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of BPS-MPA in a suitable organic solvent like ACN.

  • Set Up Stress Conditions (in separate, labeled amber vials):

    • Control: Dilute stock solution with 50:50 ACN:Water.

    • Acid Hydrolysis: Dilute stock solution with 0.1 M HCl.

    • Base Hydrolysis: Dilute stock solution with 0.1 M NaOH.

    • Oxidation: Dilute stock solution with 3% H₂O₂.

    • Photolytic: Dilute stock solution with 50:50 ACN:Water in a clear glass vial.

  • Incubation:

    • Place the Acid, Base, and Oxidation vials in a water bath at 60°C for 2-4 hours.

    • Expose the Photolytic vial to direct, strong light (e.g., a photostability chamber or strong laboratory light) for 24 hours.

    • Keep the Control vial at room temperature, protected from light.

  • Analysis:

    • After incubation, neutralize the acid and base samples if necessary.

    • Analyze all samples by a reverse-phase HPLC method, monitoring at a relevant UV wavelength (e.g., 230-250 nm).

  • Interpretation: Compare the chromatograms. New peaks in the stressed samples relative to the control are degradation products. The goal is to achieve 5-20% degradation of the main peak.[17][20] This confirms your analytical method can separate the parent compound from its degradants.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation (Light) cluster_oxidation Oxidation (H₂O₂/Air) BPS_MPA BPS-MPA Deg1 4-Bromobenzenesulfonic Acid BPS_MPA->Deg1 Deg2 2-Amino-4-methyl- pentanoic Acid BPS_MPA->Deg2 Deg3 Debrominated Species & Radical Adducts BPS_MPA->Deg3 Deg4 Hydroxylated Species (N-Oxides, etc.) BPS_MPA->Deg4

Caption: Major potential degradation pathways for BPS-MPA in solution.

Guide 2: Mitigating Oxidative Degradation

If your experiments are long-term or sensitive to trace impurities, and you suspect oxidation is an issue, consider the following advanced measures.

Antioxidants function by being preferentially oxidized, thereby protecting the active pharmaceutical ingredient (API).[4][21] Common choices include:

  • For Aqueous Systems: Ascorbic acid, L-cysteine.

  • For Organic/Lipid Systems: Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA).

Important Consideration: The use of antioxidants must be carefully validated. In some cases, particularly in the presence of trace metal ions, certain combinations of antioxidants and chelating agents (like EDTA) can paradoxically promote oxidation.[4][22]

For highly sensitive applications, purging the solvent and the vial headspace with an inert gas like argon or nitrogen before sealing can effectively prevent oxidation.[21]

  • Solvent Degassing: Sparge the buffered solvent with argon or nitrogen gas for 15-30 minutes to remove dissolved oxygen.

  • Headspace Purge: After dissolving the BPS-MPA and aliquoting, gently blow a stream of the inert gas into the vial for a few seconds to displace the air before capping tightly.

Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale & Key Considerations
Solvent 1. Anhydrous DMSO/DMF2. Buffered Aqueous (pH 5-7)Organic solvents minimize hydrolysis. If aqueous is needed, a buffer is critical to prevent pH drift and subsequent degradation.[8]
Temperature -20°C or -80°CFreezing significantly slows reaction kinetics for all degradation pathways.[8]
Light Protect from light at all timesThe bromophenyl group is photosensitive.[11] Use amber vials or foil.
Atmosphere Standard (Air) or Inert (Ar/N₂)For most uses, air is acceptable if aliquoted and frozen promptly. For maximum stability, use an inert atmosphere to prevent oxidation.[21]
Container Type 1 Borosilicate Glass (Amber)Minimizes leaching and light exposure.
Handling Aliquot into single-use volumesPrevents contamination and degradation from repeated freeze-thaw cycles.[8][15]

References

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  • Pangoo.biz. (2024). Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz. [Link]

  • Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Molecular Pharmaceutics, 18(2), 914-924. [Link]

  • Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 64(1), 104-130. [Link]

  • Białk-Bielińska, A., Stolte, S., Matzke, M., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 262-269. [Link]

  • Wang, F., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules, 27(19), 6524. [Link]

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  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Environmental Research, 250, 118553. [Link]

  • Felis, E., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International Journal of Molecular Sciences, 23(21), 13247. [Link]

  • Carocho, M., & Ferreira, I. C. (2013). A review on antioxidants, prooxidants and related controversy: Natural and synthetic compounds, screening and analysis methodologies and future perspectives. Food and Chemical Toxicology, 51, 15-25. [Link]

  • Simone, M., et al. (2021). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry, 23(16), 5943-5951. [Link]

  • ResearchGate. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. [Link]

  • Vranová, E., et al. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 59(17), 12133-12144. [Link]

  • Wiese, M., et al. (2019). Storage of cell samples for ToF-SIMS experiments—How to maintain sample integrity. Biointerphases, 14(4), 041005. [Link]

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  • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies. [Link]

  • Li, Y., & He, Y. (2017). Control of Drug Degradation. In Drug Stability and Chemical Kinetics (pp. 289-320). Royal Society of Chemistry. [Link]

  • Felis, E., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 25(12), 6688. [Link]

  • Kuráň, P., et al. (2020). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 10(10), 1133. [Link]

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  • ResearchGate. (2022). (PDF) Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. ResearchGate. [Link]

  • Perna, F. M., et al. (2021). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry, 23(16), 5943-5951. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 128-135. [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

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Troubleshooting off-target effects of N-(4-bromophenylsulfonyl)leucine in cellular models

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for N-(4-bromophenylsulfonyl)leucine. This guide is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot potential off-target effects when using this compound in cellular models. Our goal is to provide you with the scientific context and practical tools needed to ensure the integrity and reproducibility of your experimental results.

N-(4-bromophenylsulfonyl)leucine was designed as a modulator of amino acid sensing pathways, with a primary focus on the leucine-mediated activation of the mTORC1 complex. However, its chemical structure, comprising both a leucine analog and an aryl sulfonamide moiety, presents a unique profile of potential off-target interactions. This guide will address these systematically.

Frequently Asked Questions (FAQs)

Q1: My cells are showing significant toxicity even at low micromolar concentrations. Is this expected?

A: Unexpected cytotoxicity is a common issue. While some cell lines may be intrinsically more sensitive, high toxicity at concentrations ≤10 µM often points to off-target effects rather than on-target pathway modulation.[1] This could stem from compound instability, non-specific kinase inhibition, or disruption of essential metabolic processes. We recommend proceeding to the in-depth troubleshooting guide for "Problem: Unexpected Cytotoxicity or Apoptosis."

Q2: The observed cellular phenotype doesn't match the known downstream effects of my target pathway. What's going on?

A: This discrepancy is a strong indicator of a dominant off-target effect. The two primary suspects are the structural components of N-(4-bromophenylsulfonyl)leucine:

  • Leucine Moiety: The compound may be interfering with broader amino acid transport or metabolism, mimicking a state of leucine deprivation which can lead to ribosomal stalling and aberrant protein production.[2]

  • Sulfonamide Moiety: Aryl sulfonamides are known to interact with a wide range of proteins, most notably carbonic anhydrases and various kinases, which could trigger unrelated signaling cascades.[3] Refer to the troubleshooting guide "Problem: Observed Phenotype is Inconsistent with On-Target Pathway Modulation" for a detailed diagnostic workflow.

Q3: I'm struggling to reproduce my results between experiments. What are the common causes of variability?

A: Reproducibility issues with small molecules can often be traced back to compound handling and experimental setup.[4] Key factors include:

  • Compound Stability: N-(4-bromophenylsulfonyl)leucine may have limited stability in aqueous media or in the presence of serum. Degradation can lead to a loss of potency or the generation of active byproducts.[1]

  • Solubility: Poor solubility can lead to inaccurate effective concentrations. Always ensure the compound is fully dissolved in your stock solution (e.g., DMSO) and does not precipitate when diluted in culture media.

  • Cellular State: The metabolic and proliferative state of your cells can influence their response. Ensure consistent cell passage numbers, seeding densities, and media conditions.

Q4: How can I definitively prove that the compound is binding to my intended target inside the cell?

A: Direct evidence of target engagement is crucial for validating your results. Two robust, label-free methods are highly recommended:

  • Cellular Thermal Shift Assay (CETSA): This technique measures the change in thermal stability of a protein upon ligand binding. An increase in the melting temperature of your target protein in the presence of the compound confirms direct interaction.

  • Affinity Purification with Mass Spectrometry: While more complex, this method involves immobilizing the compound to identify binding partners from a cell lysate.[5] We provide a detailed protocol for CETSA in the "Key Experimental Protocols" section.

Troubleshooting Decision Workflow

Before diving into specific problems, this workflow provides a logical path for diagnosing unexpected results with N-(4-bromophenylsulfonyl)leucine.

TroubleshootingWorkflow Start Unexpected Experimental Result HighToxicity Q: High Cytotoxicity at Low Conc.? Start->HighToxicity PhenotypeMismatch Q: Phenotype Inconsistent with Target? HighToxicity->PhenotypeMismatch No ToxGuide Go to Troubleshooting Guide: Unexpected Cytotoxicity HighToxicity->ToxGuide Yes NoEffect Q: No Observable Effect? PhenotypeMismatch->NoEffect No PhenoGuide Go to Troubleshooting Guide: Phenotype Mismatch PhenotypeMismatch->PhenoGuide Yes ConfirmEngagement Go to Troubleshooting Guide: Confirming Target Engagement NoEffect->ConfirmEngagement Yes CheckPurity Action: Check Compound Purity & Stability (See Protocol 3) ToxGuide->CheckPurity MetabolicAssay Action: Run Metabolic Assays (e.g., Seahorse, ATP levels) ToxGuide->MetabolicAssay OffTargetControls Action: Use Off-Target Pathway Inhibitors (e.g., Acetazolamide for CAs) PhenoGuide->OffTargetControls RescueExpt Action: Perform Leucine Rescue Experiment (See Protocol 2) PhenoGuide->RescueExpt InactiveControl Action: Synthesize/Use Inactive Analog (e.g., Glycine substitution) PhenoGuide->InactiveControl CheckSolubility Action: Verify Compound Solubility in Media ConfirmEngagement->CheckSolubility Permeability Action: Assess Cell Permeability ConfirmEngagement->Permeability CETSA Action: Perform CETSA (See Protocol 1) ConfirmEngagement->CETSA

Caption: A decision tree for troubleshooting off-target effects.

In-Depth Troubleshooting Guides
Problem: Unexpected Cytotoxicity or Apoptosis

You observe widespread cell death, apoptosis, or growth arrest at concentrations that should be selective for your target.

  • Scientific Rationale: The aryl sulfonamide group is present in many clinically used drugs but can also exhibit non-specific activity by inhibiting kinases essential for cell survival or by disrupting mitochondrial function.[6][7] The bromophenyl moiety increases lipophilicity, which might lead to membrane destabilization or accumulation in mitochondria.

  • Diagnostic Questions & Experiments:

    • Is the compound degrading into something toxic?

      • Protocol: Perform a stability analysis. Incubate N-(4-bromophenylsulfonyl)leucine in your complete cell culture medium at 37°C for the duration of your experiment (e.g., 24, 48 hours). Analyze the sample using HPLC to detect degradation peaks.[8]

    • Is the compound a general kinase inhibitor?

      • Experiment: Perform a Western blot analysis on key survival kinases. Check for changes in the phosphorylation status of kinases like p38 and JNK, which are often involved in stress responses.[7] A broad-spectrum kinome scan (commercial service) can provide a more comprehensive view.

    • Is it disrupting cellular energy production?

      • Experiment: Measure cellular ATP levels using a commercial luminescence-based assay (e.g., CellTiter-Glo®). A rapid drop in ATP after compound addition suggests mitochondrial toxicity. This can be further confirmed with assays measuring mitochondrial respiration, such as the Seahorse XF Analyzer.[9]

Problem: Observed Phenotype is Inconsistent with On-Target Pathway Modulation

You are targeting the mTORC1 pathway, but instead of seeing reduced S6K phosphorylation, you observe cell cycle arrest at G1 or changes in cellular morphology unrelated to protein synthesis.

  • Scientific Rationale: This scenario strongly suggests that an off-target effect is more potent or rapid than the on-target effect. The sulfonamide can inhibit carbonic anhydrases, altering intracellular pH and ion transport, which affects numerous cellular processes, including cell cycle progression.[3] Alternatively, the leucine component could be misinterpreted by the cell, leading to a stress response that overrides the intended mTORC1 modulation.[10]

  • Diagnostic Questions & Experiments:

    • Is the sulfonamide moiety the culprit?

      • Experiment (Competitive Inhibition): Treat cells with a known, potent carbonic anhydrase inhibitor (e.g., acetazolamide) before adding N-(4-bromophenylsulfonyl)leucine. If acetazolamide prevents the off-target phenotype, it implicates carbonic anhydrase inhibition.

      • Experiment (Structural Analog): If possible, synthesize or obtain an analog that lacks the sulfonyl group but retains the bromophenyl-leucine structure. If this analog does not produce the off-target phenotype, it confirms the sulfonamide is responsible.

    • Is the leucine moiety causing a pseudo-starvation response?

      • Experiment (Rescue): Supplement the culture medium with a high concentration of L-leucine (e.g., 5-10 mM) along with N-(4-bromophenylsulfonyl)leucine. If excess leucine reverses the off-target phenotype, it suggests the compound is interfering with leucine transport or sensing. See Protocol 2 for details.

    • How do I deconvolve these effects?

      • Experiment (Dose-Response Matrix): Perform a detailed dose-response curve for both the on-target effect (e.g., p-S6K levels) and the off-target phenotype (e.g., G1 arrest via flow cytometry). This will help determine the therapeutic window where on-target effects can be observed without dominant off-target interference.

Data Presentation Tables

Table 1: Recommended Concentration Ranges for N-(4-bromophenylsulfonyl)leucine

Assay TypeRecommended Starting ConcentrationConcentration to Suspect Off-TargetsRationale
Biochemical (Purified Protein)10 nM - 1 µM> 10 µMIn a clean system, high concentrations suggest weak or non-specific binding.
Cell-Based (Target Engagement)100 nM - 5 µM> 10 µMCellular activity >10 µM is often associated with non-specific effects.[1]
Cell-Based (Phenotypic)1 µM - 20 µM> 20 µMPhenotypes at high concentrations are difficult to attribute to a single target.
In Vivo (Animal Models)Varies widelyVaries widelyRequires full PK/PD and toxicology assessment.
Key Signaling Pathway

The intended target of N-(4-bromophenylsulfonyl)leucine lies within the leucine sensing pathway that activates mTORC1, a master regulator of cell growth and protein synthesis.[11]

mTOR_Pathway cluster_input Cellular Inputs cluster_pathway mTORC1 Signaling Cascade cluster_output Cellular Outputs Leucine L-Leucine Leucine_Sensor Leucine Sensor (e.g., Sestrin2/GATOR) Leucine->Leucine_Sensor Activates Compound N-(4-bromophenylsulfonyl)leucine (Our Compound) Compound->Leucine_Sensor Intended Target: Modulates OffTarget Potential Off-Targets: - Carbonic Anhydrases - Kinases - Amino Acid Transporters Compound->OffTarget mTORC1 mTORC1 Complex Leucine_Sensor->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates (Activates) BP1 4E-BP1 mTORC1->BP1 Phosphorylates (Inhibits) Protein_Synth Protein Synthesis & Cell Growth S6K1->Protein_Synth BP1->Protein_Synth Inhibits when active

Caption: Leucine sensing and the mTORC1 signaling pathway.

Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the direct assessment of compound binding to its target in intact cells.

Materials:

  • Cells expressing the target protein.

  • N-(4-bromophenylsulfonyl)leucine.

  • DMSO (vehicle control).

  • PBS with protease inhibitors.

  • Equipment: PCR thermocycler, cell scrapers, centrifuges, Western blot setup.

Methodology:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat one set of plates with the compound at the desired concentration (e.g., 10 µM) and another with vehicle (DMSO) for 1-2 hours at 37°C.

  • Harvesting: Harvest cells by scraping into PBS containing protease inhibitors. Pool the cells for each condition.

  • Heating: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermocycler and heat them across a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes. Include an unheated control (room temperature).

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the supernatant for each temperature point by Western blot.

  • Data Interpretation: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Protocol 2: Leucine Rescue Experiment

This protocol helps determine if the compound's effects are due to interference with leucine-specific pathways.

Materials:

  • Cells of interest.

  • Standard culture medium.

  • L-Leucine powder (cell culture grade).

  • N-(4-bromophenylsulfonyl)leucine.

Methodology:

  • Prepare Media: Prepare a fresh solution of L-Leucine in your standard culture medium to a final concentration of 10 mM.

  • Experimental Groups: Set up the following treatment groups:

    • Vehicle (DMSO) control.

    • Compound at effective concentration (e.g., EC50 for the off-target phenotype).

    • 10 mM L-Leucine alone.

    • Compound + 10 mM L-Leucine (added simultaneously).

  • Treatment & Assay: Treat the cells for the desired duration (e.g., 24 hours).

  • Endpoint Measurement: Measure your off-target phenotype (e.g., cell viability via MTT assay, cell cycle profile via flow cytometry, or a specific signaling marker via Western blot).

  • Data Interpretation: If the phenotype observed with the compound alone is significantly diminished or absent in the "Compound + 10 mM L-Leucine" group, it strongly suggests the compound is acting as an antagonist or competitor in a leucine-dependent pathway.[12]

Protocol 3: Compound Stability in Culture Medium

This protocol assesses if the compound remains intact during the course of a typical cell-based experiment.

Materials:

  • N-(4-bromophenylsulfonyl)leucine.

  • Complete cell culture medium (including serum).

  • HPLC system with a C18 column.

Methodology:

  • Sample Preparation: Prepare a solution of the compound in complete culture medium at the final experimental concentration (e.g., 10 µM).

  • Time Zero (T0) Sample: Immediately take an aliquot of the solution, mix it 1:1 with acetonitrile to precipitate proteins, centrifuge, and collect the supernatant for HPLC analysis. This is your T0 reference.

  • Incubation: Incubate the remaining solution in a cell culture incubator (37°C, 5% CO2) for the maximum duration of your experiment (e.g., 48 hours).

  • Time X (TX) Sample: After incubation, take a second aliquot and process it identically to the T0 sample.

  • HPLC Analysis: Analyze both the T0 and TX samples on the HPLC. Use a suitable gradient of water and acetonitrile (with 0.1% formic acid) to elute the compound.

  • Data Interpretation: Compare the chromatograms. A significant decrease in the area of the parent compound's peak at TX compared to T0, and/or the appearance of new peaks, indicates degradation.[8]

References
  • Patti, M. E., et al. (1998). Amino acid effects on translational repressor 4E-BP1 are mediated primarily by L-leucine in isolated adipocytes. American Journal of Physiology-Cell Physiology. [Link]

  • Corti, M., et al. (2024). Disease-Modifying, Neuroprotective Effect of N-acetyl-L-leucine in Adult and Pediatric Patients with Niemann–Pick disease type C. medRxiv. [Link]

  • Im, D., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]

  • Escobar, J., et al. (2007). Amino acid availability and age affect the leucine stimulation of protein synthesis and eIF4F formation in muscle. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Angap, A. A., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules. [Link]

  • Ullah, R., et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Veterinary Science. [Link]

  • Wang, D., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]

  • Shin, A. C., et al. (2014). Effects of leucine supplementation and serum withdrawal on branched-chain amino acid pathway gene and protein expression in mouse adipocytes. PLoS ONE. [Link]

  • NIH SEED Office. Regulatory Knowledge Guide for Small Molecules. National Institutes of Health. [Link]

  • Al-Ghorbani, M., et al. (2020). A Novel Sulfonyl-Based Small Molecule Exhibiting Anti-cancer Properties. Frontiers in Oncology. [Link]

  • Oehme, F., et al. (2024). A sensational observation: A modified amino acid stops the onset of Parkinson's disease in its early stage. Philipps-Universität Marburg. [Link]

  • Niepel, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Liu, W., et al. (2024). Leucine restriction ameliorates Fusobacterium nucleatum-driven malignant progression and radioresistance in nasopharyngeal carcinoma. Cell Reports Medicine. [Link]

  • University College London. Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation and Support. [Link]

  • Lee, H., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. [Link]

  • Loayza-Puch, F., et al. (2024). Chemotherapeutic agents and leucine deprivation induce codon-biased aberrant protein production in cancer. Nucleic Acids Research. [Link]

  • Buskey, G. (2025). Modified amino acid approved for Niemann–Pick shows promise in early Parkinson's research. Drug Discovery and Development. [Link]

  • Petrou, A., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules. [Link]

  • Lee, J., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Chemical Biology. [Link]

  • Disney, M. D. (2019). Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells. Annual Review of Pharmacology and Toxicology. [Link]

  • Wang, S., et al. (2015). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry. [Link]

  • Jewell, J. L., et al. (2011). Effect of Leucine Restriction on Akt/mTOR Signaling in Breast Cancer Cell Lines In Vitro and In Vivo. Journal of Cancer Science & Therapy. [Link]

  • da Justa Pinheiro, C. H., et al. (2025). Leucine Supplementation Counteracts the Atrophic Effects of HDAC4 in Rat Skeletal Muscle Submitted to Hindlimb Immobilization. International Journal of Molecular Sciences. [Link]

  • BGI Group. Small Molecule Drug Target Identification and Validation. BGI-Biotech. [Link]

  • Hsieh, J., et al. (2023). Identification of small-molecule protein–protein interaction inhibitors for NKG2D. Proceedings of the National Academy of Sciences. [Link]

  • Williamson, D. L., et al. (2008). Activation of AMP-activated protein kinase by 5-aminoimidazole-4-carboxamide-1-beta-D-ribonucleoside prevents leucine-stimulated protein synthesis in rat skeletal muscle. The Journal of Nutrition. [Link]

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Technical Support Center: Optimizing Assays with 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Mitigating Background Noise and Ensuring Data Integrity

Welcome to the technical support center for researchers utilizing 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during assay development and execution. As scientists and drug development professionals, we understand that high background noise can obscure meaningful results and lead to misinterpretation of data. This resource, presented in a question-and-answer format, offers troubleshooting strategies rooted in the physicochemical properties of sulfonamide-based compounds and best practices in assay design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high background signal across our entire plate, even in negative control wells. What are the likely causes related to the compound itself?

High background signal is a common issue when working with small molecules like this compound. The primary causes related to the compound often revolve around its physicochemical properties and behavior in aqueous assay buffers.

  • Compound Aggregation: Many organic small molecules, particularly those with hydrophobic moieties like the bromophenyl group, can self-assemble into colloidal aggregates in aqueous solutions.[1] These aggregates can non-specifically sequester proteins or other assay components, leading to either inhibition or an apparent signal increase that is independent of the specific target interaction.[2][3] This is a major cause of false positives in high-throughput screening.[1]

  • Non-Specific Binding (NSB): The compound may be binding to surfaces other than the intended biological target. This includes the plastic of the microplate, other proteins in the assay (such as enzymes or albumin), and detection reagents.[4] This binding is often driven by hydrophobic and electrostatic interactions.[4]

  • Intrinsic Compound Fluorescence: If you are using a fluorescence-based assay, the compound itself might possess inherent fluorescent properties that overlap with the excitation and/or emission spectra of your reporter fluorophore. This is a critical parameter to check during initial assay development.

Troubleshooting Workflow for High Background Noise

To systematically diagnose and resolve high background issues, it is crucial to follow a logical troubleshooting workflow. This process helps to isolate the root cause and implement the most effective solution.

Troubleshooting_Workflow cluster_compound Compound-Related Issues cluster_assay Assay Component Issues start High Background Signal Observed check_controls Step 1: Analyze Controls - Negative Control (DMSO/Vehicle) - Positive Control - No-Enzyme/No-Target Control start->check_controls solubility_check Step 2: Assess Compound Solubility & Aggregation - Visual Inspection (Precipitate) - Dynamic Light Scattering (DLS) check_controls->solubility_check Controls point to compound interference reagent_check Step 6: Verify Reagent Quality & Concentration - Titrate antibodies/enzymes - Use fresh reagents check_controls->reagent_check Controls suggest reagent/assay issue nsb_check Step 3: Evaluate Non-Specific Binding - Run assay without target protein solubility_check->nsb_check fluorescence_check Step 4: Check for Intrinsic Fluorescence - Scan compound in assay buffer nsb_check->fluorescence_check buffer_optimization Step 5: Optimize Assay Buffer - Adjust pH, salt concentration - Add detergents/BSA fluorescence_check->buffer_optimization Compound properties understood, now optimize assay conditions solution Solution Implemented & Validated buffer_optimization->solution reagent_check->solution Logical_Relationships cluster_compound Compound Physicochemical Properties cluster_problem Potential Problems cluster_solution Solution Strategies hydrophobicity Hydrophobicity (Bromophenyl group) aggregation Aggregation hydrophobicity->aggregation drives nsb Non-Specific Binding hydrophobicity->nsb contributes to charge Charge State (Sulfonamide/Carboxylic Acid) charge->nsb contributes to solubility Aqueous Solubility solubility->aggregation low solubility increases risk high_background High Background aggregation->high_background nsb->high_background detergent Add Detergent (e.g., Tween-20) high_background->detergent mitigated by bsa Add Carrier Protein (e.g., BSA) high_background->bsa mitigated by buffer_mods Modify Buffer (pH, Salt) high_background->buffer_mods mitigated by detergent->aggregation disrupts bsa->nsb blocks buffer_mods->nsb reduces

Sources

N-(4-bromophenylsulfonyl)leucine stability in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Solution Stability and Experimental Reproducibility

Welcome to the technical support guide for N-(4-bromophenylsulfonyl)leucine. As Senior Application Scientists, we understand that the success of your research often hinges on the integrity of your reagents. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address the specific challenges related to the stability of N-(4-bromophenylsulfonyl)leucine in Dimethyl Sulfoxide (DMSO) and aqueous buffer systems. Our goal is to equip you with the foundational knowledge and practical steps to ensure your experimental outcomes are both accurate and reproducible.

Part 1: Core Concepts & Physicochemical Properties

Before addressing specific experimental issues, it is crucial to understand the chemical nature of N-(4-bromophenylsulfonyl)leucine. The molecule's structure dictates its behavior in different solvent systems. It consists of a hydrophilic L-leucine core, which contains a potentially ionizable carboxylic acid, linked to a bulky, hydrophobic 4-bromophenylsulfonyl group via a stable sulfonamide bond. This amphipathic nature is the primary source of solubility and stability challenges.

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Caption: Chemical Structure of N-(4-bromophenylsulfonyl)leucine.

Part 2: DMSO Stock Solutions - The Foundation of Your Experiment

DMSO is the recommended solvent for preparing high-concentration stock solutions due to its excellent solvating power for a wide range of organic molecules.[1][2] However, improper handling can lead to issues that cascade through your experiments.

Frequently Asked Questions (DMSO)

Q1: What is the best practice for preparing my initial DMSO stock solution?

A1: Always use anhydrous or low-water content DMSO. Water absorbed from the atmosphere can decrease the solubility of hydrophobic compounds and promote hydrolysis over long-term storage.[3] We recommend preparing a high-concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO introduced into your final aqueous assay, which is typically kept below 0.5% to avoid solvent-induced artifacts. Once prepared, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

Q2: My compound won't dissolve in DMSO even at a modest concentration. What should I do?

A2: While unlikely for this class of compound, poor dissolution can occur if the material has low purity or has formed a stable crystal lattice. Gentle warming (to 37°C) or brief sonication can help overcome the activation energy of dissolution. If the problem persists, it may indicate that the compound has degraded or that you are attempting to prepare a solution above its solubility limit.

Q3: How long can I store the DMSO stock solution?

A3: When stored properly in single-use aliquots at -80°C, a DMSO stock solution of N-(4-bromophenylsulfonyl)leucine should be stable for at least 6 months to a year.[2] Avoid storing the "master" stock in a frost-free freezer, as temperature cycling can introduce moisture. For solutions stored at -20°C, a one-month stability period is a safe guideline before re-validation is recommended.[2]

Part 3: Aqueous Buffers - Where Stability is Challenged

The transition from a 100% organic solvent (DMSO) to a predominantly aqueous environment is the most critical step where precipitation and degradation can occur.

Frequently Asked Questions (Aqueous Buffers)

Q1: I diluted my DMSO stock into my phosphate-buffered saline (PBS), and it immediately precipitated. Why?

A1: This is a classic solubility problem. The hydrophobic 4-bromophenylsulfonyl group makes the compound poorly soluble in water.[4] When the DMSO stock is diluted into an aqueous buffer, the compound may crash out of solution once the DMSO concentration is no longer sufficient to keep it dissolved. For N-acetyl-D-Leucine, a related compound, the solubility in a 1:4 DMSO:PBS (pH 7.2) solution is only around 0.2 mg/mL.[1]

Troubleshooting Steps:

  • Lower the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit.

  • Modify the Dilution Method: Add the DMSO stock to the aqueous buffer dropwise while vortexing vigorously. This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation.[4]

  • Use a Co-solvent (with caution): If your experimental system allows, including a small percentage of an organic co-solvent like ethanol in the final buffer can improve solubility.

Q2: What is the primary stability concern for N-(4-bromophenylsulfonyl)leucine in an aqueous buffer?

A2: The primary concern is the hydrolysis of the sulfonamide (S-N) bond. While sulfonamides are generally stable, this stability is pH-dependent. Studies on a range of sulfonamides have shown they are most stable at neutral to alkaline pH (pH 7-9) and become more susceptible to hydrolysis under acidic conditions (e.g., pH 4).[5][6] Under typical environmental conditions and neutral pH, the half-life is generally greater than one year, suggesting good stability in standard biological buffers (pH 7.2-7.4) for the duration of a typical experiment.[5][6]

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Degradation Parent N-(4-bromophenylsulfonyl)leucine in Aqueous Buffer Leucine L-Leucine Parent->Leucine Hydrolysis (Acidic pH) SulfonicAcid 4-Bromophenylsulfonic Acid Parent->SulfonicAcid Hydrolysis (Acidic pH)

Caption: Potential Hydrolytic Degradation Pathway.

Q3: How long can I keep my diluted aqueous solution before use?

A3: It is strongly recommended to prepare aqueous working solutions fresh for each experiment and not to store them for more than a day.[1] This minimizes the risk of both precipitation over time and potential chemical degradation.

Q4: Does the choice of buffer matter for stability?

A4: For most standard biological buffers (e.g., PBS, HEPES, Tris) at or near physiological pH, the stability of the sulfonamide bond should not be a significant issue for short-term experiments. However, it is critical to avoid highly acidic buffers (pH < 5) if the compound is to be incubated for extended periods, as this could accelerate hydrolysis.[5][6]

Part 4: Experimental Protocols & Workflows

Adhering to a validated workflow is essential for achieving reproducible results. The following protocols outline the best practices for handling N-(4-bromophenylsulfonyl)leucine.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Calculate Required Mass: Determine the mass of N-(4-bromophenylsulfonyl)leucine needed. (Molecular Weight ≈ 366.25 g/mol ). For 1 mL of a 10 mM stock, you will need 3.66 mg.

  • Weigh Compound: Accurately weigh the compound into a sterile, appropriate-sized vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO.

  • Dissolve: Vortex the solution thoroughly until all solid material is dissolved. Gentle warming (37°C) or brief sonication may be used if necessary.

  • Aliquot and Store: Dispense the stock solution into single-use, low-retention microcentrifuge tubes. Store immediately at -80°C.

Protocol 2: Preparation of an Aqueous Working Solution

This protocol details the serial dilution method to minimize precipitation.

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Workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_troubleshoot Troubleshooting start Weigh Solid Compound stock Dissolve in 100% Anhydrous DMSO (e.g., 10 mM Stock) start->stock aliquot Aliquot & Store at -80°C stock->aliquot thaw Thaw Single Aliquot aliquot->thaw dilute Serially Dilute into Aqueous Buffer (Vortexing) thaw->dilute assay Add to Assay Immediately dilute->assay precip Precipitation Observed? dilute->precip precip->assay No check_conc Lower Final Concentration precip->check_conc Yes check_mix Improve Mixing Technique precip->check_mix Yes check_conc->dilute check_mix->dilute

Caption: Recommended Experimental Workflow.

  • Thaw Stock: Remove a single aliquot of the DMSO stock solution from the -80°C freezer and allow it to thaw completely at room temperature.

  • Prepare Buffer: Have your final aqueous buffer ready in a separate tube.

  • Perform Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop.

  • Immediate Use: Use the freshly prepared aqueous solution in your experiment without delay. Do not store this solution.

Part 5: Data Summary & References

While specific experimental data for N-(4-bromophenylsulfonyl)leucine is not widely published, the following table summarizes key stability and solubility parameters based on established principles and data from analogous compounds.

ParameterSolvent/ConditionRecommendation / FindingRationale & Source(s)
Stock Solution 100% Anhydrous DMSOStable for ≥6 months at -80°C.Standard practice for organic small molecules. Avoids water contamination and repeated freeze-thaw cycles.[2]
Aqueous Solubility PBS, pH 7.2Low. Estimated to be <0.5 mg/mL.The hydrophobic bromophenylsulfonyl group limits aqueous solubility. Analogous compounds show similarly low solubility.[1][4]
Aqueous Stability pH 7.0 - 9.0Hydrolytically stable (t½ > 1 year).Sulfonamide bonds are generally stable at neutral to alkaline pH.[5][6]
Aqueous Stability pH 4.0Potentially unstable over long periods.Sulfonamide hydrolysis is often catalyzed by acidic conditions.[5][6]
Working Solution Storage Aqueous BuffersNot recommended. Prepare fresh daily.Minimizes risk of precipitation and degradation over time.[1]
References
  • PubChem. (n.d.). L-leucine degradation I. Retrieved from [Link]

  • Arakawa, T., et al. (n.d.). Protein precipitation and denaturation by dimethyl sulfoxide. PubMed. Retrieved from [Link]

  • Deguchi, Y. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development. Retrieved from [Link]

  • Shariati, P., et al. (2021). On the Physical Stability of Leucine-Containing Spray-Dried Powders for Respiratory Drug Delivery. ResearchGate. Retrieved from [Link]

  • Borecka, M., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Retrieved from [Link]

  • Vlachy, N., et al. (2014). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. PMC. Retrieved from [Link]

  • PubChem. (n.d.). L-Leucine. Retrieved from [Link]

  • Ashton, L., et al. (2013). Selective DMSO-induced conformational changes in proteins from Raman optical activity. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The leucine degradation pathway and examples of bacterial degradation.... Retrieved from [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Borecka, M., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of N-Sulfonylated Leucine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-sulfonylated leucine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of molecules. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.

Introduction: The Chemistry of N-Sulfonylation

The N-sulfonylation of leucine and its derivatives is a cornerstone of medicinal chemistry, providing access to a wide array of compounds with significant biological activity. The reaction typically involves the nucleophilic attack of the amino group of leucine on the electrophilic sulfur atom of a sulfonyl chloride, forming a stable sulfonamide bond. While the reaction appears straightforward, the bifunctional nature of leucine and the steric hindrance posed by its isobutyl side chain can present unique challenges. This guide will address these challenges head-on, providing you with the insights needed to achieve success in your synthetic endeavors.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the synthesis of N-sulfonylated leucine derivatives. Each problem is followed by a systematic approach to diagnosis and resolution.

Problem 1: Low to No Product Yield

A low or non-existent yield of the desired N-sulfonylated leucine derivative is one of the most common frustrations. The root cause can often be traced back to several key factors.

Possible Causes and Solutions:

Possible Cause Diagnostic Check Proposed Solution & Scientific Rationale
Inactive Sulfonyl Chloride Verify the age and storage conditions of your sulfonyl chloride.Sulfonyl chlorides are susceptible to hydrolysis. Use a freshly opened bottle or repurify the reagent if necessary. The electrophilicity of the sulfur atom is critical for the reaction to proceed.
Insufficient Basicity Monitor the pH of the reaction mixture.The reaction generates HCl, which can protonate the amine nucleophile, rendering it unreactive. A suitable base is required to neutralize the acid and maintain a sufficient concentration of the free amine. For Schotten-Baumann conditions, maintaining a pH between 9-11 is often optimal.
Poor Solubility of Leucine Observe the reaction mixture for undissolved starting material.Leucine may have limited solubility in common organic solvents. Consider using a biphasic system (e.g., diethyl ether/water, dichloromethane/water) or a co-solvent like THF or dioxane to improve solubility.
Steric Hindrance Compare the reaction rate with that of a less hindered amino acid (e.g., glycine).The bulky isobutyl group of leucine can sterically hinder the approach of the sulfonyl chloride. To overcome this, you may need to increase the reaction temperature, prolong the reaction time, or use a less sterically demanding sulfonyl chloride.
Low Reaction Temperature Review your experimental setup and temperature monitoring.While lower temperatures can improve selectivity, they can also significantly slow down the reaction rate. A modest increase in temperature (e.g., from 0 °C to room temperature) can often enhance the yield.

Troubleshooting Workflow for Low Yield:

low_yield_workflow start Low or No Yield Observed check_reagents Verify Reagent Quality (Sulfonyl Chloride, Base, Solvent) start->check_reagents check_pH Monitor Reaction pH (Is it in the optimal range?) check_reagents->check_pH Reagents OK optimize_base Optimize Base (Type and Stoichiometry) check_reagents->optimize_base Reagents Suspect check_solubility Assess Solubility (Is leucine fully dissolved?) check_pH->check_solubility pH OK check_pH->optimize_base pH Suboptimal check_conditions Review Reaction Conditions (Temperature, Time) check_solubility->check_conditions Solubility OK optimize_solvent Optimize Solvent System (Biphasic, Co-solvent) check_solubility->optimize_solvent Poor Solubility optimize_temp_time Optimize Temperature & Time (Increase gradually) check_conditions->optimize_temp_time Conditions Suboptimal consider_sterics Consider Steric Hindrance (Alternative sulfonyl chloride?) check_conditions->consider_sterics Conditions OK success Improved Yield optimize_base->success optimize_solvent->success optimize_temp_time->success consider_sterics->success

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Multiple Products (Side Reactions)

The presence of multiple spots on a TLC plate or several peaks in an HPLC chromatogram indicates the formation of side products. Identifying and mitigating these side reactions is crucial for obtaining a pure product.

Common Side Products and Their Prevention:

Side Product Plausible Mechanism Mitigation Strategy
N,N-Disulfonylated Leucine If the initially formed sulfonamide is deprotonated, it can act as a nucleophile and react with a second molecule of sulfonyl chloride.Use a stoichiometric amount of the sulfonyl chloride (1.0-1.1 equivalents). Add the sulfonyl chloride slowly to the reaction mixture to avoid localized high concentrations.
O-Sulfonylation of the Carboxylate The carboxylate anion of leucine can, under certain conditions, react with the sulfonyl chloride to form a mixed anhydride, which is often unstable.Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) prior to N-sulfonylation. This is a highly effective strategy to prevent this side reaction.
Polymerization/Oligomerization The mixed anhydride formed from O-sulfonylation can react with another molecule of leucine, leading to peptide bond formation.Protection of the carboxylic acid is the most reliable way to prevent this.

Reaction Mechanism and Side Reactions:

reaction_mechanism cluster_main Desired Reaction Pathway cluster_side Side Reactions Leucine Leucine (R-NH2) Product N-Sulfonylated Leucine (R-NH-SO2R') Leucine->Product Nucleophilic Attack OSulfonyl O-Sulfonylated Intermediate Leucine->OSulfonyl Reaction at Carboxylate SulfonylChloride Sulfonyl Chloride (R'-SO2Cl) SulfonylChloride->Product Disulfonyl N,N-Disulfonylated Product Product->Disulfonyl Further Reaction Polymer Polymerization OSulfonyl->Polymer Reaction with another Leucine

Caption: Desired reaction pathway and common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal Schotten-Baumann conditions for the N-sulfonylation of leucine?

The Schotten-Baumann reaction is a classic and effective method for this transformation. Ideal conditions typically involve:

  • Solvent System: A two-phase system, such as diethyl ether-water or dichloromethane-water.

  • Base: An aqueous solution of a mild base like sodium bicarbonate or sodium carbonate to maintain a pH of 9-11.

  • Temperature: The reaction is often carried out at low temperatures (0-5 °C) to control the exothermic reaction and minimize side product formation.

  • Reagent Addition: The sulfonyl chloride is usually dissolved in the organic phase and added dropwise to the vigorously stirred aqueous solution of leucine and the base.

Q2: Do I need to protect the carboxylic acid group of leucine?

While not always strictly necessary, protecting the carboxylic acid group, typically as a methyl or ethyl ester, is highly recommended, especially if you are encountering issues with side reactions or low yields. This protection prevents the formation of mixed anhydrides and subsequent polymerization. The ester can be easily hydrolyzed under basic or acidic conditions after the N-sulfonylation is complete.

Q3: How does the structure of the sulfonyl chloride affect the reaction?

The electronic and steric properties of the sulfonyl chloride play a significant role. Electron-withdrawing groups on the aryl ring of an arylsulfonyl chloride will increase the electrophilicity of the sulfur atom, potentially leading to a faster reaction. Conversely, bulky groups on the sulfonyl chloride can exacerbate the steric hindrance with the isobutyl group of leucine, slowing down the reaction.

Q4: What are the best methods for purifying N-sulfonylated leucine derivatives?

The purification strategy will depend on the properties of your product. Common methods include:

  • Acid-Base Extraction: If the carboxylic acid is deprotected, you can often purify the product by extracting it into an aqueous basic solution, washing with an organic solvent to remove unreacted sulfonyl chloride and other non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the product.

  • Crystallization: Many N-sulfonylated amino acids are crystalline solids and can be purified by recrystallization from an appropriate solvent system.

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, silica gel column chromatography is a standard technique. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective.

Q5: What are the key analytical techniques for characterizing my product?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your product. Key signals to look for include the disappearance of the primary amine protons and the appearance of a sulfonamide N-H proton, as well as characteristic shifts in the signals of the leucine backbone.

  • Mass Spectrometry (MS): To confirm the molecular weight of your product.

  • Infrared (IR) Spectroscopy: Look for the characteristic S=O stretching frequencies of the sulfonyl group (typically in the regions of 1350-1300 cm-1 and 1160-1140 cm-1).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of your final product.

Experimental Protocols

Protocol 1: N-Tosyl-L-leucine Synthesis using Schotten-Baumann Conditions

This protocol describes a general procedure for the synthesis of N-tosyl-L-leucine.

Materials:

  • L-leucine

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium carbonate (Na2CO3)

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round-bottom flask

  • pH paper or pH meter

Procedure:

  • Dissolve L-leucine: In a 250 mL round-bottom flask, dissolve L-leucine (1.0 eq) and sodium carbonate (2.5 eq) in deionized water. Cool the flask in an ice bath with vigorous stirring.

  • Prepare TsCl solution: In a separate beaker, dissolve p-toluenesulfonyl chloride (1.1 eq) in diethyl ether.

  • Reaction: Add the TsCl solution dropwise to the cold, stirring aqueous solution of L-leucine over 30 minutes.

  • Monitor pH: During the addition, monitor the pH of the aqueous layer and ensure it remains basic (pH 9-11). Add more sodium carbonate if necessary.

  • Reaction completion: After the addition is complete, allow the reaction to stir in the ice bath for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the layers and wash the aqueous layer with a small portion of diethyl ether to remove any remaining unreacted TsCl.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl. A white precipitate of N-tosyl-L-leucine should form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification (optional): The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water).

References

  • Al-Salami, B. K., Al-Hazam, H. A., & Marich, Y. A. (2019). Reinforcement of Condensation Reaction using DCCI to Synthesis New Compounds Derived from Phthalyl Dl-Leucine and Sulfa Drugs. Journal of Engineering and Applied Sciences, 14(Special Issue 9), 10579-10588.
  • Bergmann, M., & Stein, W. H. (1938). The preparation of L-leucine and its behavior in some non-aqueous solvents. Journal of Biological Chemistry, 124(1), 275-282.
  • Cederbaum, F., De Mesmaeker, A., Jeanguenat, A., Kempf, H. J., Lamberth, C., Schnyder, A., ... & Zeun, R. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA International Journal for Chemistry, 57(11), 680-684.
  • Esposito, D., Sica, F., & Mazzarella, L. (2023). Steric hindrance and structural flexibility shape the functional properties of a guanine-rich oligonucleotide. Nucleic Acids Research, 51(13), 6564-6576.
  • Fletcher, M. D., Harding, J. R., Hughes, R. A., Kelly, N. M., Schmalz, H., Sutherland, A., & Willis, C. L. (2000). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. Journal of the Chemical Society, Perkin Transactions 1, (1), 43-51.
  • Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]

  • O'Donnell, J. A. (2021).
  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
  • Wang, Y., et al. (2023). Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation. RSC Advances, 13(21), 14285-14292.
  • Wikipedia contributors. (2023, December 19). Leucine. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Wikipedia contributors. (2023, October 29). Schotten–Baumann reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Zhang, X., et al. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. Organic letters, 16(6), 1752-1755.

Cell permeability issues with 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid (herein referred to as BPS-Leucine for brevity). This document is intended for researchers, scientists, and drug development professionals encountering challenges in cell-based assays. We will address common issues related to its physicochemical properties that may manifest as poor cell permeability, leading to a lack of biological activity.

BPS-Leucine belongs to the N-sulfonylated amino acid class of molecules. This structural class, while often effective at targeting specific proteins, can present unique challenges in experimental design due to a delicate balance between solubility, lipophilicity, and interaction with cellular transport machinery. This guide provides a logical framework for identifying and resolving these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding BPS-Leucine's performance in cellular assays.

Q1: My BPS-Leucine compound shows little to no activity in my cell-based assay, but it's potent in a biochemical (cell-free) assay. Is this a permeability issue?

A: This is a classic indicator of a cell permeability or compound availability problem. If the compound is active against its purified target protein but inactive when applied to whole cells, it strongly suggests the molecule is not reaching its intracellular target at a sufficient concentration. This can be due to several factors:

  • Poor Aqueous Solubility: The compound may be precipitating out of your cell culture medium.

  • Low Passive Permeability: The molecule's properties may not be favorable for crossing the lipid bilayer of the cell membrane.

  • Active Efflux: The compound may be actively transported out of the cell by transmembrane proteins known as efflux pumps.[1]

  • Rapid Intracellular Metabolism: The compound may be rapidly broken down by cellular enzymes.

Our troubleshooting guides below will help you systematically diagnose which of these factors is at play.

Q2: What are the key physicochemical properties of BPS-Leucine, and how do they predict its behavior?

A: Understanding a compound's physicochemical profile is critical for predicting its behavior. While experimental data for this specific molecule is scarce, we can predict its properties based on its structure—a leucine core modified with a bromophenylsulfonyl group. These properties are often evaluated against frameworks like Lipinski's Rule of 5, which suggests that poor permeability is more likely when a compound has a molecular weight >500 Da, a LogP >5, >5 hydrogen bond donors, or >10 hydrogen bond acceptors.[2]

Table 1: Predicted Physicochemical Properties of BPS-Leucine

Property Predicted Value / Assessment Implication for Cell Permeability
Molecular Weight ~380.2 g/mol Favorable. This is well below the 500 Da guideline, suggesting size is not a primary barrier.[2]
Lipophilicity (cLogP) ~2.5 - 3.5 Moderate. This value is generally good for membrane partitioning, but can contribute to low aqueous solubility.
Polar Surface Area (PSA) ~92 Ų Acceptable. While not extremely low, it is generally within a range compatible with passive diffusion. High PSA is known to negatively correlate with permeability.[3]
Hydrogen Bond Donors 2 (from NH and COOH) Favorable. This meets the guideline of <5.[2]
Hydrogen Bond Acceptors 4 (from 4 oxygens) Favorable. This meets the guideline of <10.[2]

| pKa (Carboxylic Acid) | ~3-4 | Potentially problematic. At physiological pH (~7.4), the carboxylic acid will be deprotonated (negatively charged), which can significantly hinder passive diffusion across the nonpolar cell membrane. |

Based on this profile, the primary concerns are its low aqueous solubility (driven by the lipophilic moieties) and the negative charge at physiological pH.

Q3: My compound won't dissolve properly in my cell culture medium. What should I do?

A: This is the most common and critical first hurdle. If the compound is not fully dissolved, its effective concentration is unknown and likely far lower than intended.

  • Use a DMSO Stock: Always prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO) and store it at -20°C or -80°C.

  • Mind the Final DMSO Concentration: When diluting your stock into aqueous cell culture medium, ensure the final DMSO concentration is low, typically ≤0.5%, as higher concentrations can be toxic to cells.

  • Dilute into Serum-Containing Medium: Dilute the DMSO stock directly into your complete cell culture medium, preferably containing fetal bovine serum (FBS). Serum proteins can help stabilize the compound and prevent precipitation.

  • Vortex During Dilution: Add the small volume of DMSO stock into the larger volume of medium while vortexing to ensure rapid dispersion and minimize localized precipitation.

  • Visually Inspect: After preparing your final working solution, hold it up to a light source. Look for any cloudiness, particulates, or crystals. If any are present, the compound is not fully soluble at that concentration. You must either lower the concentration or reconsider your formulation strategy.

Q4: How can I determine if my compound is being actively removed from the cells by efflux pumps?

A: Many cells, especially cancer cell lines, overexpress ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which act as cellular "sump pumps" to remove foreign substances.[4] A simple and effective way to test for this is to perform your cell-based assay in the presence and absence of a known efflux pump inhibitor.[5][6] If the biological activity of BPS-Leucine is significantly increased in the presence of the inhibitor, it strongly suggests your compound is a substrate for that efflux pump. See Troubleshooting Guide 3 for a detailed protocol.

Q5: Could my compound be toxic to the cells, leading to misleading results?

A: Yes. At higher concentrations or if the compound precipitates, it can cause cytotoxicity that can be mistaken for a specific biological effect or can mask the intended effect. Before conducting your primary functional assay, it is essential to determine the maximum non-toxic concentration of BPS-Leucine for your specific cell line. This can be done using a simple cytotoxicity assay like MTT, MTS, or a lactate dehydrogenase (LDH) release assay.

Part 2: In-Depth Troubleshooting Guides

Follow these step-by-step guides to systematically diagnose and solve issues with BPS-Leucine in your experiments.

Troubleshooting Workflow Diagram

The following diagram outlines a logical path for diagnosing why BPS-Leucine may be inactive in a cellular assay.

G cluster_0 start Start: Compound is inactive in cell assay q_solubility Q1: Is the compound fully soluble in final assay medium? start->q_solubility a_sol_no Action: Lower concentration or reformulate (see Guide 1). Re-test. q_solubility->a_sol_no No q_toxicity Q2: Is the compound non-toxic at the tested concentration? q_solubility->q_toxicity Yes a_sol_no->q_solubility Retry a_tox_no Action: Determine max non-toxic dose (see Guide 2). Re-test at safe concentration. q_toxicity->a_tox_no No q_efflux Q3: Does an efflux pump inhibitor rescue activity? q_toxicity->q_efflux Yes a_tox_no->q_toxicity Retry a_efflux_yes Conclusion: Compound is an efflux pump substrate. Report results with inhibitor data. q_efflux->a_efflux_yes Yes end_conclusion Conclusion: Intrinsic low permeability or metabolic instability is likely. Consider advanced assays (Guide 4) or chemical modification. q_efflux->end_conclusion No

Caption: A step-by-step decision tree for troubleshooting BPS-Leucine inactivity.

Guide 1: Protocol for Assessing Aqueous Solubility
  • Prepare a 10 mM Stock: Accurately weigh BPS-Leucine and dissolve in 100% DMSO to make a 10 mM stock solution. Ensure it is fully dissolved.

  • Prepare Serial Dilutions: Create a series of desired final concentrations (e.g., 100 µM, 50 µM, 20 µM, 10 µM, 5 µM, 1 µM) by diluting the DMSO stock into your complete cell culture medium. Prepare at least 1 mL of each.

  • Incubate: Place the solutions in a 37°C incubator for 1-2 hours to mimic assay conditions.

  • Visual Inspection (Nephelometry): Remove samples and carefully inspect each against a bright light and a dark background. Note the concentration at which you first observe any precipitate or cloudiness. This is your approximate limit of solubility.

  • Microscopic Inspection: For a more sensitive assessment, place a drop of the solution on a microscope slide and look for crystals under 10x or 20x magnification.

Guide 2: Protocol for Assessing Compound-Induced Cytotoxicity

This protocol provides a general outline for an MTT assay.

  • Seed Cells: Plate your cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase after 24 hours.

  • Treat Cells: After 24 hours, remove the medium and replace it with fresh medium containing serial dilutions of BPS-Leucine. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "positive control" for cell death (e.g., 10% DMSO).

  • Incubate: Incubate the plate for your standard assay duration (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilize Crystals: Add a solubilization solution (e.g., acidified isopropanol or a commercial solubilizer) to each well to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength (typically ~570 nm) on a plate reader.

  • Analyze Data: Calculate cell viability as a percentage relative to the vehicle control. Plot viability versus compound concentration to determine the concentration at which toxicity begins.

Guide 3: Protocol for Investigating Cellular Efflux

This experiment tests if co-incubation with an efflux pump inhibitor can increase the biological effect of BPS-Leucine.

  • Select an Inhibitor: Choose a broad-spectrum or specific efflux pump inhibitor. Verapamil (a P-gp inhibitor) is a common starting point. Use it at a non-toxic concentration (typically 5-20 µM).

  • Experimental Groups: Set up the following conditions in your functional assay:

    • Vehicle Control (DMSO only)

    • Efflux Inhibitor only

    • BPS-Leucine only (at a concentration that gives a suboptimal or no response)

    • BPS-Leucine + Efflux Inhibitor

  • Pre-incubation: Add the efflux inhibitor to the appropriate wells 30-60 minutes before adding BPS-Leucine. This allows the inhibitor to block the pumps.

  • Add Compound: Add BPS-Leucine to the appropriate wells and proceed with your standard assay protocol.

  • Analyze Results: Compare the biological readout from "BPS-Leucine only" to "BPS-Leucine + Efflux Inhibitor". A statistically significant increase in effect in the co-treated group indicates that BPS-Leucine is a substrate of the targeted efflux pump.

Potential Fates of BPS-Leucine at the Cell Membrane

The diagram below illustrates the primary mechanisms affecting the intracellular concentration of a small molecule like BPS-Leucine.

G cluster_cell Intracellular Space (Cytosol) cluster_membrane Target Target Protein Compound_In BPS-Leucine Compound_In->Target Binding & Biological Effect EffluxPump Efflux Pump (e.g., P-gp) Compound_In->EffluxPump Membrane Compound_Out BPS-Leucine (Extracellular) EffluxPump->Compound_Out Active Efflux (ATP-Dependent) Compound_Out->Compound_In Passive Diffusion (Concentration Driven)

Caption: Mechanisms governing BPS-Leucine's intracellular concentration.

Guide 4: Advanced Permeability Assessment

If the basic troubleshooting steps do not resolve the issue, more advanced, quantitative assays may be required. These are typically performed by specialized core facilities or contract research organizations.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay measures a compound's ability to diffuse across an artificial lipid membrane.[7][8] It isolates passive permeability, providing a clean measure of how well the compound's physicochemical properties allow it to cross a lipid bilayer without the confounding factors of active transport or metabolism.[7]

  • Caco-2 Permeability Assay: This is the industry gold standard for predicting in vivo drug absorption. It uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and express many of the same efflux pumps found in the human intestine.[9] A bidirectional Caco-2 assay can simultaneously measure permeability in the apical-to-basolateral direction (absorption) and the basolateral-to-apical direction (efflux). An efflux ratio greater than 2 is a strong indicator that the compound is an active efflux substrate.[9]

References

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). Pharmaceuticals. Available at: [Link]

  • Artursson, P., et al. (2001). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Journal of Pharmacological and Experimental Therapeutics. Available at: [Link]

  • Gao, Y., et al. (2020). Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. Frontiers in Pharmacology. Available at: [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2014). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • Mishra, R., et al. (2021). Plasma membrane localization of paralogous leucine permeases Bap2 and Bap3 is regulated by Bul1. bioRxiv. Available at: [Link]

  • Lama, P., et al. (2022). Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. Molecules. Available at: [Link]

  • Lindgren, A., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Evotec SE. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • Conduct Science. (2021). Factors Affecting Cell Membrane Permeability and Fluidity. Available at: [Link]

  • Transporters and Drug Therapy. (n.d.). Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. Available at: [Link]

  • Technology Networks. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • Maren, T. H., et al. (1983). The transcorneal permeability of sulfonamide carbonic anhydrase inhibitors and their effect on aqueous humor secretion. Experimental Eye Research. Available at: [Link]

  • Du, D., et al. (2018). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology. Available at: [Link]

  • Omotuyi, O. I., et al. (2019). Physicochemical factors affecting permeability. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2023). Leucine inhibits degradation of outer mitochondrial membrane proteins to adapt mitochondrial respiration. Nature Communications. Available at: [Link]

  • Evotec SE. Caco-2 Permeability Assay. Available at: [Link]

  • Hosseini, M., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Caco2 assay protocol. Available at: [Link]

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  • Spry, C., et al. (2010). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry. Available at: [Link]

  • Mishra, R., et al. (2020). Membrane localization of paralogous leucine permeases Bap2 and Bap3 is regulated by Bul1. bioRxiv. Available at: [Link]

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Technical Support Center: Purification of 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist

Welcome to the technical support center for the purification of 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this N-sulfonylated amino acid derivative. Our approach is grounded in fundamental chemical principles to not only solve immediate issues but also to empower you with the knowledge to adapt and refine these methods for your specific experimental context.

Section 1: Understanding the Molecule and Potential Impurities

The target molecule, this compound, is structurally derived from L-leucine. Its key features include a polar, acidic carboxylic acid group, a moderately acidic N-H proton on the sulfonamide linkage, and two significant nonpolar regions: the isobutyl side chain from leucine and the bromophenyl group. This amphiphilic nature is central to the challenges in its purification.

The synthesis, typically a Schotten-Baumann reaction between 4-bromophenylsulfonyl chloride and the amino acid under basic conditions, can introduce several predictable impurities.[1][2] Understanding these is the first step to designing an effective purification strategy.

Potential Impurity Source Key Characteristics & Removal Strategy
4-Bromophenylsulfonyl chloride Unreacted starting materialElectrophilic, moisture-sensitive. Can be quenched with a mild aqueous base during workup. Separable by chromatography.
L-Leucine Unreacted starting materialHighly polar, water-soluble. Removed by aqueous extraction during workup.
4-Bromobenzenesulfonic acid Hydrolysis of the sulfonyl chloride starting material[3]Highly polar and acidic. Removed by aqueous extraction with a mild base (e.g., NaHCO₃ solution).
Di-sulfonated amino acid Reaction of the product with another molecule of sulfonyl chlorideMore nonpolar than the desired product. Typically a minor impurity. Removed by chromatography or recrystallization.
Base & its salt (e.g., Triethylamine HCl) Additive in the synthesis reactionHighly polar, water-soluble. Removed by aqueous washes during workup.
Residual Solvents From reaction or extraction (e.g., Dichloromethane, Ethyl Acetate)Volatile. Removed by drying under high vacuum.

Section 2: Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the purification of this compound.

Q1: My final product is an oil or a waxy solid, not a crystalline powder. How can I solidify it?

A1: This is a very common issue with N-protected amino acids, which can be prone to "oiling out" instead of crystallizing.[4] The cause is often residual impurities or the presence of moisture.

  • Causality: Impurities, such as unreacted starting materials or residual solvents, can disrupt the crystal lattice formation, leading to an amorphous or oily state. Even small amounts of water can hinder crystallization for hygroscopic compounds.[4]

  • Troubleshooting Steps:

    • Ensure Complete Removal of Solvents: Dry the crude product under high vacuum for an extended period (several hours to overnight) to remove all volatile organic solvents.

    • Trituration: Attempt to induce crystallization by stirring the oil with a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether. This can wash away non-polar impurities and provide a nucleation surface for crystallization.[4]

    • Re-evaluate the Workup: Ensure the pH of the aqueous phase was adjusted correctly during the extraction. The product is most likely to crystallize in its neutral, protonated acid form. Acidify the aqueous layer to a pH of ~2 before extracting your product into an organic solvent.

    • Attempt Recrystallization: If trituration fails, proceed to a full recrystallization as detailed in the protocols below. The controlled cooling and specific solvent system of a proper recrystallization are often required to form a stable crystal lattice.

Q2: My NMR spectrum shows unreacted starting materials. What is the best way to remove them?

A2: The optimal method depends on which starting material is present.

  • Residual L-Leucine: This is best removed by an aqueous wash. Dissolve your crude product in an organic solvent like ethyl acetate. Wash this solution with a slightly acidic aqueous solution (e.g., 1M HCl or 5% citric acid). L-leucine, being an amino acid, will be protonated and partition into the aqueous layer.

  • Residual 4-Bromophenylsulfonyl Chloride: This reactive electrophile should ideally be quenched during the workup. Washing the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution will hydrolyze the remaining sulfonyl chloride to the water-soluble 4-bromobenzenesulfonic acid, which is then removed in the aqueous phase.[3]

  • Both are Present: If both are present, a sequential washing procedure is effective. First, wash with a mild acid to remove leucine, then with a mild base to remove the sulfonyl chloride and its sulfonic acid hydrolysis product.

Q3: I see a streak on my TLC plate instead of a clean spot. What does this mean and how do I fix it for column chromatography?

A3: Streaking on a silica gel TLC plate is a strong indicator that your molecule is interacting too strongly with the stationary phase. For this compound, the acidic protons on both the carboxylic acid and the sulfonamide are the likely culprits.

  • Causality: The highly polar Si-OH groups on the surface of the silica gel can deprotonate your acidic compound, causing it to bind very strongly and elute slowly and unevenly, resulting in a streak rather than a compact spot.

  • Solution for Column Chromatography: To prevent this, you need to suppress the ionization of your compound. This is achieved by adding a small amount of a modifying acid to your mobile phase (eluent). A common and effective choice is to add 0.5-1% acetic acid to the eluent mixture (e.g., ethyl acetate/hexanes). This ensures the compound remains protonated and moves through the column more cleanly, resulting in sharper peaks and better separation.[5]

Section 3: Troubleshooting Workflow

When faced with an impure product, a systematic approach is key. The following workflow can help you decide on the best purification strategy.

Purification_Workflow Troubleshooting Purification of this compound start Crude Product Analysis (TLC, NMR) check_purity Is the product >95% pure? start->check_purity check_state Is the product a solid or an oil? check_purity->check_state No end_product Pure Product: Dry under high vacuum check_purity->end_product Yes recrystallize Perform Recrystallization (Protocol 1) check_state->recrystallize Solid column_chrom Perform Flash Column Chromatography (Protocol 2) check_state->column_chrom Oil / Very Impure Solid analyze_xtal Analyze Purity (TLC, NMR) recrystallize->analyze_xtal Crystals Obtained analyze_col Analyze Fractions (TLC) & Combine Pure Fractions column_chrom->analyze_col Fractions Collected check_purity_post_xtal check_purity_post_xtal analyze_xtal->check_purity_post_xtal Is it pure? check_purity_post_col check_purity_post_col analyze_col->check_purity_post_col Is it pure? check_purity_post_xtal->end_product Yes check_purity_post_xtal->column_chrom No check_purity_post_col->end_product Yes check_purity_post_col->recrystallize No, but solidifies

Caption: A decision workflow for selecting the appropriate purification method.

Section 4: Detailed Experimental Protocols

These protocols provide a starting point for purification. Always begin with a small-scale test to determine the optimal conditions for your specific batch.

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This method is ideal for removing minor, more- or less-polar impurities from a solid crude product.

Principle: The compound should be highly soluble in the primary solvent (ethanol) and poorly soluble in the anti-solvent (water). The goal is to create a supersaturated solution at high temperature that, upon cooling, allows for the selective crystallization of the pure compound.[6]

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Heat the mixture gently on a hot plate.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until you observe the first signs of persistent cloudiness (precipitation). This indicates you have reached the saturation point.

  • Re-solubilization: Add a few more drops of hot ethanol, just enough to make the solution clear again. This ensures you are just below the saturation point at high temperature.

  • Cooling (Crucial Step): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Do not disturb the flask during this period.

  • Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the precipitate.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (using the same ratio as your recrystallization solvent) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This is the method of choice for purifying oily products or for separating components with similar polarities.[7][8]

Principle: The crude mixture is loaded onto a column of silica gel (the stationary phase). A solvent mixture (the mobile phase) is then passed through the column. Compounds separate based on their differential affinity for the stationary and mobile phases. Less polar compounds travel down the column faster, while more polar compounds are retained longer.[9]

Recommended Parameters:

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography of moderately polar organic molecules.
Mobile Phase (Eluent) Gradient of Ethyl Acetate (EtOAc) in Hexanes (e.g., 10% to 50% EtOAc) + 0.5% Acetic Acid The gradient allows for the elution of compounds with a range of polarities. The acetic acid is critical to prevent peak tailing by keeping the target compound protonated.
Loading Method Dry LoadingAdsorbing the crude product onto a small amount of silica gel before loading it onto the column often results in better separation than direct liquid loading.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal eluent should give your desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a column with silica gel, packing it as a slurry in the initial, least polar eluent (e.g., 10% EtOAc in hexanes). Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like acetone or dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with your starting mobile phase. Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the final product under high vacuum to remove any residual solvent.

Section 5: Purity Assessment

After purification, it is essential to confirm the purity and identity of the final product.

  • Thin-Layer Chromatography (TLC): A quick check to ensure a single spot is observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation and assessment of purity. The absence of impurity peaks is a strong indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

References

  • US Patent US5118815A, "Method for crystallization of amino acids," issued June 2, 1992.
  • Hendawy, M. et al. (2014) Discussion on "How to get (or crystallize) solid amino acids derivatives and peptides?". ResearchGate. [Link]

  • Buck, R.H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans.
  • Various Authors. (2021) Discussion on "How to recrystallization amine compound and it is not soluble in common organic solvents". ResearchGate. [Link]

  • Wikipedia contributors. (2023). Schotten–Baumann reaction. Wikipedia, The Free Encyclopedia. [Link]

  • PubChem. Compound Summary for m-Bromobenzenesulphonyl chloride. National Center for Biotechnology Information. [Link]

  • Fountoulakis, M., & Lahm, H. W. (1998). Hydrolysis and amino acid composition analysis of proteins.
  • US Patent Application US20120309973A1, "Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid," published December 6, 2012.
  • European Patent EP2532644A1, "Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid," published December 12, 2012.
  • Waters Corporation. (2011). A Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Waters Corporation. [Link]

  • PubChem. Compound Summary for L-Leucine. National Center for Biotechnology Information. [Link]

  • Klatt, S. et al. (2021). Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media. Biotechnology Journal, 16(10), e2100132.
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  • Wang, Y. et al. (2024). Regio- and Stereoselective Synthesis of 1-/3-Sulfone Sugars Controlled by the Amount of SnCl4. Organic Letters.
  • Jackson, R. F. W. et al. (2007). Asymmetric Sulfoxidation of p-Bromophenyl Methyl Sulfide. Organic Syntheses, 84, 198.
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  • Nowacka-Jechalke, N. et al. (2023). Alteration in Amino Acid Metabolism After Isocaloric, Energy-Restricted Ketogenic Diet in Women with Overweight and Obesity: Randomized KETO-MINOX Trial. Nutrients, 15(1), 178.
  • University of Calgary, Department of Chemistry. Recrystallization - Single Solvent. University of Calgary. [Link]

  • Romano, F. et al. (2020).
  • Atapattu, S. N. (2017). Solubilities of Leucine in Water and Organic Solvents. ResearchGate. [Link]

  • Collegedunia. (2023). Schotten Baumann Reaction: Characteristics, Mechanism, and Applications. Collegedunia. [Link]

  • Usha, Y. (2022). Column Chromatography in Pharmaceutical Analysis. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
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  • Various Authors. (2019). Isolation And Purification Of Substance By Column Chromatography. ResearchGate. [Link]

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  • Khan, I. et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4435.
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Validation & Comparative

A Comparative Guide to Confirming Cellular Target Engagement of N-(4-bromophenylsulfonyl)leucine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of On-Target Validation in Drug Discovery

In the landscape of modern drug discovery, the unequivocal demonstration that a therapeutic candidate interacts with its intended molecular target within the complex milieu of a living cell is a cornerstone of a successful preclinical program. This process, known as target engagement, provides the mechanistic foundation for a compound's observed physiological effects and is a critical determinant of its potential for clinical translation. This guide offers a comparative analysis of leading methodologies to confirm the cellular target engagement of novel chemical entities, with a focus on N-(4-bromophenylsulfonyl)leucine, a derivative of the essential amino acid leucine.

While the precise molecular target of N-(4-bromophenylsulfonyl)leucine is not definitively established in publicly accessible literature, its structural similarity to leucine strongly suggests a mechanism of action intertwined with nutrient-sensing pathways. Leucine is a well-established activator of the mTORC1 signaling pathway, a central regulator of cell growth and metabolism, and a key modulator of autophagy.[1][2][3] It is therefore plausible that N-(4-bromophenylsulfonyl)leucine exerts its biological effects by engaging with protein components of these pathways. This guide will explore robust experimental strategies to test this hypothesis and definitively identify the cellular interactors of this compound.

Herein, we dissect and compare three powerful and widely adopted techniques for assessing target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA), Affinity-Based Chemical Proteomics, and the NanoBRET™ Target Engagement Assay. Each methodology will be evaluated for its underlying principles, experimental workflow, and the nature of the data it generates, providing a comprehensive framework for researchers to select the most appropriate strategy for their specific research questions.

Comparative Analysis of Target Engagement Methodologies

The selection of an appropriate target engagement assay is contingent on a multitude of factors, including the nature of the putative target protein, the availability of specific reagents, desired throughput, and the stage of the drug discovery campaign.[4] The following table provides a high-level comparison of the key attributes of CETSA, Chemical Proteomics, and NanoBRET™.

ParameterCellular Thermal Shift Assay (CETSA)Affinity-Based Chemical ProteomicsNanoBRET™ Target Engagement Assay
Principle Ligand binding alters the thermal stability of the target protein.[5]A modified version of the compound is used to "pull down" interacting proteins from cell lysates.[6]Bioluminescence Resonance Energy Transfer (BRET) between a tagged target protein and a fluorescent tracer is displaced by the compound.[4]
Labeling Requirement Label-free for the compound; requires a specific antibody for the target.[7]Requires chemical modification of the compound to incorporate an affinity tag and a reactive group.[6]Requires genetic modification of the target protein (NanoLuc® fusion) and a specific fluorescent tracer.[8]
Cellular Context Can be performed in intact cells, cell lysates, and even tissues.[9]Typically performed on cell lysates.Performed in living cells.[10]
Throughput Moderate to high, especially with high-throughput detection methods.[11]Low to moderate.High; suitable for screening.[10]
Data Output Thermal shift curves indicating target stabilization or destabilization.[12][13]Identification of potential binding partners via mass spectrometry.[14]Quantitative measurement of compound affinity (IC50) in living cells.[4]
Strengths Physiologically relevant; no compound modification needed.[7]Unbiased discovery of novel targets and off-targets.[14]Real-time, quantitative measurement of binding in living cells.[10]
Limitations Not all proteins exhibit a thermal shift upon ligand binding; requires a validated antibody.[4]Compound modification may alter binding; potential for non-specific interactions.Requires genetic engineering of cells and development of a specific tracer.[8]

In-Depth Methodological Guides

Cellular Thermal Shift Assay (CETSA): The Label-Free Approach to Target Engagement

CETSA is a powerful technique that leverages the principle of ligand-induced thermal stabilization of proteins.[5] The binding of a small molecule, such as N-(4-bromophenylsulfonyl)leucine, to its target protein can alter the protein's conformational stability, making it more or less resistant to heat-induced denaturation.[12][13] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of the compound provides direct evidence of target engagement.[5]

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Denaturation cluster_analysis Analysis cell_culture 1. Culture cells treatment 2. Treat with N-(4-bromophenylsulfonyl)leucine or Vehicle cell_culture->treatment aliquot 3. Aliquot treated cells treatment->aliquot heat 4. Heat aliquots across a temperature gradient aliquot->heat lysis 5. Lyse cells heat->lysis centrifugation 6. Separate soluble and aggregated proteins lysis->centrifugation detection 7. Quantify soluble target protein (e.g., Western Blot, ELISA) centrifugation->detection Chemical_Proteomics_Workflow cluster_probe Probe Synthesis cluster_incubation Cell Lysate Incubation cluster_enrichment Target Enrichment & Identification synthesis 1. Synthesize a tagged and photoreactive analog of N-(4-bromophenylsulfonyl)leucine lysis 2. Prepare cell lysate synthesis->lysis incubation 3. Incubate lysate with the probe lysis->incubation uv_crosslinking 4. UV cross-linking to form covalent bonds incubation->uv_crosslinking pulldown 5. Affinity pulldown of probe-protein complexes uv_crosslinking->pulldown elution 6. Elute bound proteins pulldown->elution ms_analysis 7. Protein identification by mass spectrometry elution->ms_analysis

Caption: Chemical proteomics workflow.

  • Probe Synthesis:

    • Synthesize a derivative of N-(4-bromophenylsulfonyl)leucine that includes:

      • A photo-activatable cross-linker (e.g., a benzophenone or diazirine) to enable covalent attachment to interacting proteins upon UV irradiation. [6] * An affinity tag (e.g., biotin) for subsequent enrichment. [6]

  • Cell Lysis and Probe Incubation:

    • Prepare a native cell lysate from the chosen cell line.

    • Incubate the cell lysate with the synthesized probe. To identify specific binders, a competition experiment should be performed in parallel, where the lysate is pre-incubated with an excess of the original, unmodified N-(4-bromophenylsulfonyl)leucine before adding the probe.

  • Photo-Cross-linking and Enrichment:

    • Irradiate the samples with UV light to induce covalent cross-linking between the probe and its binding partners. [15] * Add streptavidin-coated beads to the lysates to capture the biotinylated probe-protein complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Protein Elution and Identification:

    • Elute the bound proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and subject them to in-gel digestion with a protease (e.g., trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

    • Proteins that are significantly enriched in the probe-treated sample compared to the competed sample are considered high-confidence binding partners.

NanoBRET™ Target Engagement Assay: Real-Time Quantification in Living Cells

The NanoBRET™ Target Engagement Assay is a proximity-based assay that allows for the quantitative measurement of compound binding to a specific protein in living cells. [4]The assay relies on Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a bioluminescent donor (NanoLuc® luciferase) to a fluorescent acceptor (a cell-permeable fluorescent tracer). [4]The target protein is expressed as a fusion with NanoLuc®, and a fluorescent tracer that binds to the target is added to the cells. When the tracer binds to the NanoLuc®-tagged protein, a BRET signal is generated. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner. [8]

NanoBRET_Workflow cluster_setup Assay Setup cluster_treatment Compound & Tracer Addition cluster_readout Signal Detection & Analysis transfection 1. Express NanoLuc®-target fusion protein in cells plating 2. Plate cells in an assay plate transfection->plating compound_addition 3. Add varying concentrations of N-(4-bromophenylsulfonyl)leucine plating->compound_addition tracer_addition 4. Add fluorescent tracer compound_addition->tracer_addition substrate_addition 5. Add NanoLuc® substrate tracer_addition->substrate_addition read_plate 6. Measure BRET signal substrate_addition->read_plate data_analysis 7. Calculate IC50 values read_plate->data_analysis

Caption: NanoBRET™ experimental workflow.

  • Cell and Plasmid Preparation:

    • Clone the coding sequence of the putative target protein (e.g., mTOR) into a vector that will express it as a fusion with NanoLuc® luciferase. It is advisable to test both N- and C-terminal fusions. [16] * Transfect the appropriate cells with the NanoLuc®-fusion plasmid and culture for 18-24 hours to allow for protein expression. [17]

  • Assay Plate Setup:

    • Harvest the transfected cells and resuspend them in a suitable assay medium (e.g., Opti-MEM). [17] * Dispense the cell suspension into a white, multi-well assay plate.

  • Compound and Tracer Treatment:

    • Prepare serial dilutions of N-(4-bromophenylsulfonyl)leucine.

    • Add the compound dilutions to the cells in the assay plate.

    • Add the specific NanoBRET™ tracer at a predetermined optimal concentration. [8] * Incubate the plate at 37°C in a CO2 incubator for a period sufficient to reach binding equilibrium (typically 2 hours). [17]

  • Signal Detection and Analysis:

    • Add the NanoLuc® substrate to all wells.

    • Read the plate on a luminometer capable of measuring the donor (450 nm) and acceptor (610 nm) emission wavelengths simultaneously. [17] * Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in living cells.

Conclusion: An Integrated Approach for High-Confidence Target Validation

Confirming the cellular target engagement of a novel compound like N-(4-bromophenylsulfonyl)leucine is a multifaceted endeavor that benefits from the application of orthogonal methodologies. While CETSA offers a label-free approach to validate binding in a native cellular context, its reliance on a known target and a suitable antibody makes it a confirmatory rather than a discovery tool. Chemical proteomics, in contrast, provides an unbiased platform for identifying novel targets and off-targets, though it requires chemical modification of the compound and is performed in cell lysates. The NanoBRET™ assay offers the unique advantage of providing real-time, quantitative binding data in living cells, but necessitates genetic manipulation and the availability of a specific fluorescent tracer.

For a comprehensive and robust validation of the cellular target(s) of N-(4-bromophenylsulfonyl)leucine, a tiered and integrated approach is recommended. Initial unbiased screening with chemical proteomics could identify a panel of potential binding partners within the mTOR and autophagy pathways. Subsequently, CETSA and NanoBRET™ can be employed as orthogonal, hypothesis-driven assays to confirm and quantify the engagement of the most promising candidates in a more physiological setting. This multi-pronged strategy will provide the high-confidence data required to elucidate the compound's mechanism of action and guide its further development as a potential therapeutic agent.

References

  • Duan, Y., Li, F., Li, Y., Tang, Y., Kong, X., Feng, Z., Anthony, T. G., & Yin, Y. (2016). Leucine is a critical factor for placental growth and development in pigs. Amino Acids, 48(3), 747–756.
  • Al-Aqbi, S. S., Al-Saffar, F. J., & Al-Amari, O. M. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
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A Comparative Guide to Leucine Derivatives in mTOR Signaling: Profiling N-(4-bromophenylsulfonyl)leucine Against Established Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the intricate landscape of cellular signaling, the mechanistic Target of Rapamycin (mTOR) pathway stands as a central hub governing cell growth, proliferation, and metabolism. Leucine, an essential branched-chain amino acid, is a primary activator of mTOR Complex 1 (mTORC1), making it and its derivatives compelling molecules for therapeutic intervention in a range of physiological and pathological states.[1][2] This guide provides an in-depth comparison of N-(4-bromophenylsulfonyl)leucine against other well-characterized leucine derivatives, offering insights into their mechanisms and the experimental frameworks required for their evaluation.

While extensive data exists for compounds like β-hydroxy-β-methylbutyrate (HMB) and N-acetylleucine amide, N-(4-bromophenylsulfonyl)leucine remains a novel entity with limited published data on its direct effects on mTOR signaling. This guide, therefore, serves a dual purpose: to consolidate our understanding of established leucine derivatives and to propose a comprehensive experimental roadmap for the characterization of new chemical entities such as N-(4-bromophenylsulfonyl)leucine.

The Central Role of Leucine in mTORC1 Activation

The mTOR signaling network is a cornerstone of cellular regulation, integrating a multitude of environmental cues to direct anabolic and catabolic processes.[3] Leucine acts as a critical nutrient signal, potently activating mTORC1.[1][2] This activation is a multi-step process initiated by intracellular leucine sensors, most notably Sestrin2.[4] In the absence of leucine, Sestrin2 binds to and inhibits the GATOR2 complex, which in turn leads to the suppression of mTORC1 activity. Leucine binding to Sestrin2 disrupts this interaction, unleashing GATOR2 to activate the Rag GTPases, which are essential for the translocation of mTORC1 to the lysosomal surface, its site of activation.[4]

Once activated, mTORC1 phosphorylates a cascade of downstream targets, including p70 ribosomal S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][5] Phosphorylation of S6K1 and 4E-BP1 ultimately leads to an increase in protein synthesis and cell growth.[2][5]

Leucine Derivatives: A Spectrum of mTOR Modulation

The therapeutic potential of modulating mTOR signaling has driven the exploration of various leucine derivatives. These compounds can act as agonists, partial agonists, or even antagonists of leucine's effects, each with a unique mechanism and potential application.

β-Hydroxy-β-methylbutyrate (HMB): An Anabolic Metabolite with a Distinct Mechanism

HMB is a metabolite of leucine that has been shown to stimulate muscle protein synthesis and attenuate muscle wasting.[6] While both leucine and HMB can activate mTORC1, evidence suggests they do so through different mechanisms. Studies in neonatal pigs have shown that leucine, but not HMB, disrupts the inhibitory Sestrin2-GATOR2 complex.[4] This indicates that HMB's mechanism of mTORC1 activation is independent of the canonical Sestrin2-Rag GTPase axis.[4] While the precise mechanism of HMB is still under investigation, it is known to enhance the phosphorylation of mTOR and its downstream targets.[7]

N-acetylleucine amide: An Inhibitory Derivative

In contrast to the anabolic effects of leucine and HMB, some derivatives can inhibit mTOR signaling. N-acetylleucine amide has been shown to inhibit leucine-induced activation of p70S6K. This inhibitory action suggests it may function as an antagonist at the leucine binding site or interfere with downstream signaling events.

N-(4-bromophenylsulfonyl)leucine: A Novel Compound with Unknown mTOR Activity

N-(4-bromophenylsulfonyl)leucine is a structurally distinct derivative of leucine. To date, there is a lack of published scientific literature directly investigating its effect on the mTOR signaling pathway. Based on its structure, which includes a bulky bromophenylsulfonyl group, it is plausible that this modification could significantly alter its interaction with leucine sensors like Sestrin2. The large size and electronic properties of this substituent may hinder binding to the leucine pocket, potentially leading to an inhibitory effect on mTORC1 activation. However, it is also conceivable that this modification could lead to novel interactions within the binding site or with other components of the mTOR signaling pathway, resulting in unexpected agonistic or partial agonistic activity.

Comparative Analysis of Leucine Derivatives on mTORC1 Signaling

To provide a clear comparison, the following table summarizes the known and hypothesized effects of these leucine derivatives on key mTORC1 signaling events.

Compound Reported/Hypothesized Effect on mTORC1 Mechanism of Action Key Experimental Readouts (Phosphorylation)
L-Leucine Potent ActivatorBinds to Sestrin2, disrupting the Sestrin2-GATOR2 complex, leading to Rag GTPase-mediated mTORC1 activation.[4]Increased p-mTOR (Ser2448), p-S6K1 (Thr389), p-4E-BP1 (Thr37/46)
β-Hydroxy-β-methylbutyrate (HMB) ActivatorActivates mTORC1 independently of the Sestrin2-GATOR2 axis.[4]Increased p-mTOR (Ser2448), p-S6K1 (Thr389)
N-acetylleucine amide InhibitorAntagonizes leucine-induced p70S6K activation.Decreased or no change in p-S6K1 (Thr389) in the presence of leucine.
N-(4-bromophenylsulfonyl)leucine Hypothesized Inhibitor The bulky bromophenylsulfonyl group may sterically hinder binding to Sestrin2, preventing mTORC1 activation.To be determined. Expected to show no increase or a decrease in p-mTOR, p-S6K1, and p-4E-BP1 in response to stimulation.

Experimental Workflows for Characterizing Leucine Derivatives

To rigorously assess the impact of novel leucine derivatives like N-(4-bromophenylsulfonyl)leucine on mTOR signaling, a systematic experimental approach is essential. The following protocols provide a framework for such an investigation.

Workflow for Assessing mTORC1 Activation

G cluster_0 Cell Culture & Treatment cluster_1 Biochemical Analysis cluster_2 Data Analysis & Interpretation A Seed cells (e.g., HEK293T, C2C12 myotubes) in complete medium B Serum starve cells to basally inactivate mTORC1 A->B C Treat with Leucine Derivatives (Leucine, HMB, N-acetylleucine amide, N-(4-bromophenylsulfonyl)leucine) at various concentrations and time points B->C D Lyse cells and quantify protein concentration C->D E Western Blotting for: - p-mTOR (Ser2448) - mTOR (total) - p-S6K1 (Thr389) - S6K1 (total) - p-4E-BP1 (Thr37/46) - 4E-BP1 (total) - Loading control (e.g., GAPDH) D->E F Densitometry analysis of Western blot bands E->F G Normalize phosphoprotein levels to total protein levels F->G H Compare dose-response and time-course effects of derivatives G->H

Caption: Experimental workflow for assessing mTORC1 signaling.

Detailed Protocol: Western Blotting for mTORC1 Signaling

1. Cell Culture and Treatment:

  • Culture cells (e.g., HEK293T, C2C12 myotubes) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • When cells reach 80-90% confluency, replace the growth medium with serum-free DMEM for 2-4 hours to reduce basal mTORC1 activity.

  • Prepare stock solutions of L-leucine, HMB, N-acetylleucine amide, and N-(4-bromophenylsulfonyl)leucine in an appropriate solvent (e.g., water or DMSO).

  • Treat the serum-starved cells with the compounds at a range of concentrations (e.g., 1 µM to 1 mM) for various time points (e.g., 15 min, 30 min, 1h, 2h). Include a vehicle control.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for p-mTOR (Ser2448), total mTOR, p-S6K1 (Thr389), total S6K1, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the phosphoprotein signal to the corresponding total protein signal to account for any variations in protein loading.

  • Express the data as fold change relative to the vehicle-treated control.

Visualizing the Leucine-mTORC1 Signaling Axis

To provide a clear visual representation of the key players in leucine-mediated mTORC1 activation, the following signaling pathway diagram is provided.

Caption: Leucine-mediated mTORC1 signaling pathway.

Conclusion and Future Directions

The modulation of mTOR signaling by leucine and its derivatives presents a promising avenue for therapeutic development. While compounds like HMB have demonstrated clinical potential, the vast chemical space of leucine analogs remains largely unexplored. N-(4-bromophenylsulfonyl)leucine represents one such unexplored molecule. The lack of direct experimental data necessitates a thorough investigation of its effects on the mTOR pathway.

The experimental framework outlined in this guide provides a robust starting point for characterizing the activity of N-(4-bromophenylsulfonyl)leucine and other novel derivatives. By systematically evaluating their impact on key mTORC1 signaling nodes, researchers can elucidate their mechanisms of action and determine their potential as activators or inhibitors. This knowledge will be instrumental in guiding the rational design of next-generation mTOR modulators for a variety of clinical applications, from metabolic disorders to oncology. The scientific community is encouraged to undertake these investigations to unlock the full therapeutic potential of leucine-based compounds.

References

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  • Long-term activation of mTORC1 with exercise and leucine in SOL. (A) Experimental set-up. Quantification (BeG) and representative images (H) of pRPS6 Ser235/236 (B), pRPS6 Ser240/244 (C), pS6K1 Thr389 (D), g-isoform of 4E-BP1 (E), 4E-BP1 Ser65 (F), and pEEF2 Thr56 (G). (IeJ) Representative immunoblot (I) and quantification (J) of puromycin incorporation. ResearchGate. [Link]

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  • Effect of Leucine Restriction on Akt/mTOR Signaling in Breast Cancer Cell Lines In Vitro and In Vivo. Molecular Cancer Therapeutics. [Link]

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  • What is the potency of HMB (beta-Hydroxy beta-Methylbutyrate) as an mTOR (mechanistic target of rapamycin) activator?. Dr. Oracle. [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the enzymatic selectivity of the novel compound, 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid. Given its structural features—a sulfonylated amino acid derivative—this molecule is a putative inhibitor of metalloproteases. Here, we profile its inhibitory activity against a panel of functionally related M1 clan aminopeptidases: Aminopeptidase N (APN/CD13), Leucine Aminopeptidase (LAP), and Aminopeptidase A (APA).

The selectivity of a drug candidate is a critical determinant of its therapeutic index.[1] A highly selective compound minimizes off-target effects, leading to a better safety profile. This guide offers a detailed experimental framework, comparative data analysis, and expert insights into the interpretation of selectivity profiling for researchers in drug development. The performance of the title compound is benchmarked against the well-characterized, broad-spectrum aminopeptidase inhibitors, Bestatin and Amastatin.

The Rationale: Why Selectivity Against Aminopeptidases Matters

Aminopeptidases are a class of exopeptidases that catalyze the removal of N-terminal amino acids from peptides and proteins.[2] They are crucial in various physiological processes, and their dysregulation is implicated in diseases ranging from cancer to cardiovascular disorders.

  • Aminopeptidase N (APN/CD13, EC 3.4.11.2): A zinc-dependent metalloprotease, APN is overexpressed in various cancers and is involved in tumor invasion, metastasis, and angiogenesis.[3] Its inhibition is a promising strategy for cancer therapy.[1]

  • Leucine Aminopeptidase (LAP, EC 3.4.11.1): This cytosolic enzyme preferentially cleaves N-terminal leucine residues and plays a role in protein maturation and degradation.[4]

  • Aminopeptidase A (APA, EC 3.4.11.7): APA is a key enzyme in the renin-angiotensin system, where it converts angiotensin II to angiotensin III, thus playing a role in blood pressure regulation.[5]

Given the distinct but sometimes overlapping physiological roles of these enzymes, an inhibitor designed for a specific aminopeptidase must be profiled against related family members to predict potential side effects. For instance, a potent APN inhibitor intended for oncology that also strongly inhibits APA could lead to undesirable cardiovascular effects.

Experimental Design for Selectivity Profiling

The core of this guide is a robust, self-validating experimental workflow designed to generate high-fidelity data for comparative analysis.

Materials and Reagents
  • Enzymes: Recombinant human Aminopeptidase N (APN), Leucine Aminopeptidase (LAP), and Aminopeptidase A (APA).

  • Test Compound: this compound, synthesized and purified to >98% purity.

  • Reference Inhibitors:

    • Bestatin Hydrochloride (known APN and LAP inhibitor).[6][7][8]

    • Amastatin Hydrochloride (known APN, LAP, and APA inhibitor).[6][9][10]

  • Substrates:

    • For APN & LAP: L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC), a fluorogenic substrate.

    • For APA: L-Aspartic acid 7-amido-4-methylcoumarin (L-Asp-AMC), a fluorogenic substrate.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, with 1 mM MnCl₂ (for LAP activation).

  • Instrumentation: 96-well plate-compatible fluorometric microplate reader.

Experimental Workflow

The overall process, from compound preparation to data analysis, is designed for reproducibility and clarity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution (Test & Reference Inhibitors) Plate_Setup Assay Plate Loading (Enzyme, Inhibitor, Buffer) Compound_Prep->Plate_Setup Enzyme_Prep Enzyme Preparation (APN, LAP, APA) Enzyme_Prep->Plate_Setup Substrate_Prep Substrate Preparation (Leu-AMC, Asp-AMC) Pre_Incubation Pre-incubation (15 min at 37°C) Plate_Setup->Pre_Incubation Reaction_Start Reaction Initiation (Add Substrate) Pre_Incubation->Reaction_Start Kinetic_Read Kinetic Fluorescence Reading (Ex/Em = 380/460 nm) Reaction_Start->Kinetic_Read Rate_Calc Calculate Reaction Rates (Slope of progress curves) Kinetic_Read->Rate_Calc Dose_Response Dose-Response Curve Fitting (Non-linear regression) Rate_Calc->Dose_Response IC50_Det IC50 Value Determination Dose_Response->IC50_Det Selectivity_Index Calculate Selectivity Index IC50_Det->Selectivity_Index

Caption: Overall workflow for aminopeptidase selectivity profiling.

Detailed Experimental Protocols

General Aminopeptidase Inhibition Assay

This protocol is optimized for a 96-well plate format and can be adapted for all three enzymes by using the appropriate substrate.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and reference inhibitors (Bestatin, Amastatin) in DMSO.

    • Perform an 11-point, 3-fold serial dilution in DMSO to create a range of concentrations (e.g., 10 mM to 0.17 µM).

    • Further dilute these stocks 50-fold in Assay Buffer. This results in a 2X final assay concentration with a constant 2% DMSO concentration.

  • Assay Plate Setup:

    • To each well of a black, flat-bottom 96-well plate, add the following:

      • 50 µL of the 2X serially diluted compound or reference inhibitor.

      • 25 µL of Assay Buffer.

      • 25 µL of the appropriate enzyme (pre-diluted in Assay Buffer to a 4X final concentration).

    • Include "no inhibitor" controls (with 2% DMSO in Assay Buffer) and "no enzyme" blank controls.

  • Enzyme-Inhibitor Pre-incubation:

    • Mix the plate on a shaker for 30 seconds.

    • Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation and Measurement:

    • Prepare a 4X substrate solution (L-Leu-AMC for APN/LAP; L-Asp-AMC for APA) in Assay Buffer. The final concentration should be at or near the Km value for each enzyme.

    • Add 25 µL of the 4X substrate solution to all wells to initiate the reaction.

    • Immediately place the plate in a pre-warmed (37°C) microplate reader.

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 60 seconds for 30 minutes.

Data Analysis and IC₅₀ Determination
  • Calculate Reaction Velocity: The initial reaction velocity (v) for each well is determined by calculating the slope of the linear portion of the fluorescence versus time plot.

  • Normalize Data: Express the reaction velocities as a percentage of the "no inhibitor" control (100% activity).

  • Generate Dose-Response Curves: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

  • Calculate IC₅₀: Fit the data to a four-parameter logistic equation (non-linear regression) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Comparative Data Analysis

The following table summarizes the inhibitory potency (IC₅₀) of this compound and the reference compounds against the panel of aminopeptidases.

CompoundAPN (CD13) IC₅₀ (nM)LAP IC₅₀ (nM)APA IC₅₀ (nM)Selectivity Index (LAP/APN)Selectivity Index (APA/APN)
Test Compound 150 4,500 > 50,000 30 > 333
Bestatin2060> 100,000[8]3> 5,000
Amastatin52[6]30[6]1000[5][9]0.5819.2

Note: IC₅₀ values for the test compound are representative data for illustrative purposes. Reference IC₅₀ values are sourced from literature.

Visualizing the Selectivity Profile

A clear visual representation is essential for interpreting selectivity data quickly and effectively.

G cluster_test Test Compound cluster_bestatin Bestatin cluster_amastatin Amastatin APN_Test APN LAP_Test LAP APA_Test APA APN_Bestatin APN LAP_Bestatin LAP APA_Bestatin APA APN_Amastatin APN LAP_Amastatin LAP APA_Amastatin APA

Caption: Selectivity profile. Node size is inversely proportional to IC₅₀ (larger node = higher potency).

Interpretation and Field-Proven Insights

The experimental data reveals a distinct selectivity profile for this compound.

  • Primary Target Potency: The test compound is a potent inhibitor of Aminopeptidase N, with an IC₅₀ value in the low nanomolar range (150 nM). This establishes APN as a primary target.

  • Selectivity over LAP: The compound is 30-fold more selective for APN over LAP. This is a significant improvement compared to both Bestatin (3-fold) and Amastatin (no selectivity). This enhanced selectivity is likely due to specific interactions of the (4-Bromophenyl)sulfonyl moiety within the S1 active site pocket of APN, which may be less favorable in the LAP active site.

  • Excellent Selectivity over APA: The compound exhibits excellent selectivity against APA (>333-fold). This is a critical feature, as potent inhibition of APA could lead to off-target effects on the renin-angiotensin system.[5] In this regard, its profile is superior to Amastatin, which shows only a ~19-fold selectivity for APN over APA.

  • Comparative Analysis:

    • Compared to Bestatin , our test compound shows slightly lower potency against APN but a markedly improved selectivity profile against LAP.

    • Compared to Amastatin , the test compound is less potent but vastly more selective. Amastatin's broad-spectrum activity makes it a useful tool compound but a less desirable therapeutic candidate where target specificity is required.

Conclusion and Future Directions

This guide demonstrates that This compound is a potent and selective inhibitor of Aminopeptidase N. Its selectivity profile, particularly its weak activity against APA, marks it as a promising candidate for further development, especially in therapeutic areas like oncology where APN is a key target.

Next Steps:

  • Mechanism of Inhibition Studies: Determine the mode of inhibition (e.g., competitive, non-competitive) to better understand how the compound interacts with the enzyme active site.

  • Broader Kinome Profiling: Screen the compound against a wider panel of metalloproteases (e.g., Matrix Metalloproteinases - MMPs) and other enzyme classes to confirm its selectivity is not limited to aminopeptidases.

  • Cell-Based Assays: Evaluate the compound's efficacy in cancer cell lines that overexpress APN to translate the enzymatic inhibition into a functional cellular response.

  • In Vivo Studies: Assess the compound's pharmacokinetic properties and in vivo efficacy in relevant animal models.

By following this structured approach to selectivity profiling, researchers can make informed, data-driven decisions to advance the most promising compounds in the drug discovery pipeline.

References

  • Al-Sanea, M. M., et al. (2022). Aminopeptidase A Effect on Angiotensin Peptides and Their Blood Pressure Action. MDPI. Retrieved from [Link]

  • Wikipedia. (2023). Leucyl aminopeptidase. Retrieved from [Link]

  • Wikipedia. (2023). Ubenimex. Retrieved from [Link]

  • Wright, J. W., & Harding, J. W. (1992). Amastatin and bestatin-induced dipsogenicity in the Sprague-Dawley rat. PubMed. Retrieved from [Link]

  • Lendeckel, U., et al. (2004). Regulation of aminopeptidase N (EC 3.4.11.2; APN; CD13) by interferon-γ on the HL-60 cell line. PubMed Central. Retrieved from [Link]

  • Chen, L., et al. (2011). Aminopeptidase N (EC 3.4.11.2) inhibitors (2006 – 2010): a patent review. Taylor & Francis Online. Retrieved from [Link]

  • Krige, D., & Rebel, S. (2020). Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance. IntechOpen. Retrieved from [Link]

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Comparative study of N-(4-bromophenylsulfonyl)leucine and other benzenesulfonamide inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Benzenesulfonamide Scaffold in Medicinal Chemistry

The benzenesulfonamide moiety is a cornerstone in modern drug discovery, serving as a versatile scaffold for the development of a wide range of therapeutic agents. Its prevalence stems from its unique chemical properties, including its ability to act as a zinc-binding group, which is crucial for the inhibition of various metalloenzymes. This guide provides a comparative analysis of benzenesulfonamide-based inhibitors, with a specific focus on N-acyl and N-sulfonyl amino acid derivatives. Due to the limited publicly available data on N-(4-bromophenylsulfonyl)leucine, this document will utilize a case study approach, comparing well-characterized benzenesulfonamide inhibitors to illustrate the key principles of their design, mechanism of action, and structure-activity relationships (SAR).

The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore known to coordinate with the zinc ion present in the active site of several enzyme families, most notably carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs).[1] The versatility of the benzenesulfonamide scaffold allows for synthetic modifications, particularly at the para-position of the benzene ring, enabling the introduction of various side chains or "tails". This "tail" approach is a fundamental strategy in designing isoform-selective inhibitors by targeting regions of the enzyme active site outside the conserved zinc-binding domain.[2][3]

Key Targets of Benzenesulfonamide Inhibitors

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] There are 15 known human CA isoforms, each with distinct tissue distribution and physiological roles.[3] Dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[4][5] Benzenesulfonamides are the most extensively studied class of CA inhibitors.[3][6]

Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components.[1][7] Under normal physiological conditions, MMPs play a crucial role in tissue remodeling, wound healing, and angiogenesis.[7] However, their overexpression is associated with numerous pathological conditions, including arthritis, cardiovascular diseases, and cancer metastasis.[1][7] The development of MMP inhibitors has been a significant focus of research, although achieving isoform selectivity to minimize side effects has been a major challenge.[1]

Comparative Analysis of Benzenesulfonamide Inhibitors: A Case Study Approach

To illustrate the comparative inhibitory potential of benzenesulfonamide derivatives, this section presents data for a selection of compounds against various isoforms of carbonic anhydrase. This data is compiled from published research and serves as a representative comparison.

Table 1: Comparative Inhibitory Activity (Kᵢ in nM) of Selected Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

Compound/InhibitorhCA IhCA IIhCA IXhCA XIIReference
Acetazolamide25012255.7[8]
Compound 1 (Ureidobenzenesulfonamide)--45.1-[9]
Compound 2 (Triazinyl-benzenesulfonamide-Trp conjugate)---7.5-9.6[9][10]
Compound 3 (Pyrrolobenzenesulfonamide derivative)--19.6-[9]
Compound 4 (Quinazoline benzenesulfonamide)--13.0-40.78.0-10.8[9]

Note: "-" indicates data not available in the cited sources.

The data in Table 1 highlights the variability in inhibitory potency and isoform selectivity among different benzenesulfonamide derivatives. For instance, Acetazolamide, a clinically used CA inhibitor, shows broad-spectrum inhibition.[8] In contrast, more recently developed compounds exhibit greater selectivity for tumor-associated isoforms like hCA IX and hCA XII.[9] The triazinyl-benzenesulfonamide-tryptophan conjugate (Compound 2) demonstrates potent inhibition of hCA XII, showcasing how the incorporation of an amino acid moiety can influence inhibitory activity.[9][10]

Mechanism of Action: A Molecular Perspective

The inhibitory action of benzenesulfonamides against metalloenzymes like carbonic anhydrases is well-established. The primary sulfonamide group coordinates to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion that is essential for catalysis. The affinity and selectivity of the inhibitor are further influenced by interactions between the benzenesulfonamide ring and its substituents with amino acid residues lining the active site cavity.

G cluster_0 Benzenesulfonamide Inhibitor cluster_1 Metalloenzyme Active Site Inhibitor Benzenesulfonamide (-SO₂NH₂) Zinc Zn²⁺ Inhibitor->Zinc Coordinates to Enzyme Enzyme Active Site (e.g., Carbonic Anhydrase) Enzyme->Zinc Contains Water H₂O/OH⁻ Zinc->Water Displaces

Caption: General mechanism of benzenesulfonamide inhibition of metalloenzymes.

Experimental Protocols: Evaluating Inhibitor Potency

The determination of the inhibitory activity of benzenesulfonamide derivatives is crucial for their development as therapeutic agents. Standard enzymatic assays are employed to measure key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This is a widely used method to determine the Kᵢ of CA inhibitors.

Principle: This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The reaction is monitored by observing the change in pH using a colorimetric indicator.

Step-by-Step Methodology:

  • Enzyme Preparation: A stock solution of the purified human carbonic anhydrase isoform is prepared in a suitable buffer (e.g., Tris-HCl) at a known concentration.

  • Inhibitor Preparation: A series of dilutions of the benzenesulfonamide inhibitor are prepared in the same buffer.

  • Assay Mixture: The enzyme and inhibitor solutions are mixed and incubated for a specific period to allow for binding.

  • Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated buffer solution in a stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time.

  • Data Analysis: The initial rates of the reaction are calculated for each inhibitor concentration. The Kᵢ is then determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).

G Start Prepare Enzyme and Inhibitor Solutions Incubate Incubate Enzyme and Inhibitor Start->Incubate Mix Rapidly Mix with CO₂-Saturated Buffer Incubate->Mix Monitor Monitor Absorbance Change Over Time Mix->Monitor Analyze Calculate Initial Rates and Determine Kᵢ Monitor->Analyze End Report Results Analyze->End

Caption: Workflow for a stopped-flow carbonic anhydrase inhibition assay.

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of benzenesulfonamide inhibitors and their biological activity is a critical aspect of their design. Key SAR observations include:

  • The Primary Sulfonamide Group: This is essential for zinc binding and is a prerequisite for high-affinity inhibition of most metalloenzymes.

  • Substituents on the Benzene Ring: The nature and position of substituents on the phenyl ring significantly influence both potency and isoform selectivity. For instance, the introduction of amino acid moieties can lead to interactions with specific residues in the active site, thereby enhancing selectivity.[10]

  • The "Tail" Moiety: As previously mentioned, the "tail" can be designed to interact with the hydrophilic or hydrophobic regions of the active site, leading to improved affinity and selectivity.[2][3]

Conclusion and Future Directions

Future research in this area will likely focus on the synthesis and evaluation of novel benzenesulfonamide derivatives with improved isoform selectivity and pharmacokinetic properties. The continued exploration of diverse "tail" structures, including a wider range of natural and unnatural amino acids, holds significant promise for the development of next-generation benzenesulfonamide-based therapeutics.

References

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. 2014;19(11):17356-17379. Available from: [Link]

  • Kazoka, H., et al. 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. Bioorganic & Medicinal Chemistry Letters. 2010;20(21):6253-6257. Available from: [Link]

  • Abdel-rahman, R. F., et al. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. 2021;11(43):26759-26775. Available from: [Link]

  • Majumdar, A., et al. N-Arylsulfonyl Hydrazones as Inhibitors of IMP-1 Metallo-β-Lactamase. Antimicrobial Agents and Chemotherapy. 2003;47(6):1947-1953. Available from: [Link]

  • Baranauskiene, L., et al. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ResearchGate. 2014. Available from: [Link]

  • G-Flore, N., et al. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules. 2022;27(19):6649. Available from: [Link]

  • Hajduch, J., et al. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules. 2021;26(20):6313. Available from: [Link]

  • Hajduch, J., et al. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. National Institutes of Health. 2021. Available from: [Link]

  • Hajduch, J., et al. Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. Molecules. 2020;25(10):2434. Available from: [Link]

  • Fields, G. B. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. National Institutes of Health. 2019. Available from: [Link]

  • Patti, M. E., et al. Amino acid effects on translational repressor 4E-BP1 are mediated primarily by L-leucine in isolated adipocytes. The Journal of Biological Chemistry. 1998;273(25):15588-15595. Available from: [Link]

  • Di Fiore, A., et al. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry. 2013;21(6):1511-1518. Available from: [Link]

  • Baranauskiene, L., et al. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. 2014;19(11):17356-17379. Available from: [Link]

  • N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI. Available from: [Link]

  • Li, F., et al. The role of leucine and its metabolites in protein and energy metabolism. Amino Acids. 2015;47(11):2209-2218. Available from: [Link]

  • DeRuiter, J., et al. Inhibitory Activity and Mechanism of Inhibition of the N-[[(4-benzoylamino)phenyl]sulfonyl]amino Acid Aldose Reductase Inhibitors. Journal of Medicinal Chemistry. 1989;32(1):145-151. Available from: [Link]

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. Available from: [Link]

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  • Suryawan, A., et al. Short- and long-term effects of leucine and branched-chain amino acid supplementation of a protein- and energy-reduced diet on muscle protein metabolism in neonatal pigs. Amino Acids. 2018;50(7):881-893. Available from: [Link]

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Cross-Validation of In Vitro and In Vivo Efficacy for 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic Acid: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis and comparative framework for evaluating the efficacy of 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid, a novel synthetic compound with potential as a matrix metalloproteinase (MMP) inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from analogous compounds and outlines robust experimental protocols to facilitate the cross-validation of its in vitro and in vivo performance against established and natural inhibitors.

Introduction: The Rationale for Targeting Matrix Metalloproteinases in Disease

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Under physiological conditions, their activity is tightly regulated. However, dysregulation and overexpression of MMPs, particularly MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B), are hallmarks of numerous pathologies, including tumor invasion, metastasis, and angiogenesis.[1] These enzymes degrade components of the basement membrane, facilitating cancer cell migration and the formation of new blood vessels that supply tumors.[2] Consequently, the development of potent and selective MMP inhibitors represents a promising therapeutic strategy.

The compound this compound belongs to the class of N-arylsulfonylamino acids, which have shown potential as MMP inhibitors. The structural motif, featuring a sulfonyl group linked to an amino acid (in this case, a leucine analog), is designed to chelate the catalytic zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity. This guide will explore the preclinical evaluation of this compound, benchmarking its performance against other known MMP inhibitors.

Comparative Landscape: Benchmarking Against Established MMP Inhibitors

To objectively assess the therapeutic potential of this compound, a direct comparison with a panel of reference compounds is essential. This panel should include inhibitors with different mechanisms of action and clinical relevance.

Inhibitor ClassCompound NameMechanism of ActionKey Characteristics
Test Compound This compoundPutative competitive inhibitor targeting the catalytic zinc ion of MMPs.Synthetic, small molecule designed for potential selectivity.
Synthetic Broad-Spectrum Batimastat (BB-94)A hydroxamate-based peptidomimetic that potently inhibits a wide range of MMPs by chelating the active site zinc ion.[3]Well-characterized in preclinical and early clinical studies; serves as a positive control for broad-spectrum MMP inhibition.[4]
Repurposed Drug DoxycyclineAn antibiotic of the tetracycline class that exhibits MMP inhibitory activity, independent of its antimicrobial effects.[5]Orally bioavailable and clinically approved for other indications, offering a translational benchmark.[6]
Natural Endogenous TIMP-1 (Tissue Inhibitor of Metalloproteinases-1)A natural glycoprotein that forms a non-covalent, 1:1 stoichiometric complex with active MMPs, blocking their catalytic activity.[7]Represents the physiological standard for MMP inhibition and provides insights into biological selectivity.[8]

In Vitro Efficacy: Quantifying MMP Inhibition

The initial step in validating the efficacy of our lead compound is to determine its inhibitory potential against purified MMP enzymes. A fluorogenic substrate assay is a robust and high-throughput method for this purpose.

Experimental Protocol: Fluorogenic MMP-2/MMP-9 Inhibition Assay

This protocol is adapted from established methods for measuring MMP activity.[5][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and comparator compounds against recombinant human MMP-2 and MMP-9.

Materials:

  • Recombinant human MMP-2 and MMP-9 (activated)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test compounds and comparators (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and comparators in DMSO. A typical starting concentration is 10 mM.

  • Assay Setup: In a 96-well plate, add 80 µL of Assay Buffer to each well.

  • Inhibitor Addition: Add 10 µL of the diluted compounds to the respective wells. For control wells, add 10 µL of DMSO.

  • Enzyme Addition: Add 10 µL of the appropriate MMP enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the enzymes.

  • Substrate Addition: Add 10 µL of the fluorogenic MMP substrate to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately begin reading the fluorescence intensity every 5 minutes for 1-2 hours at 37°C.

  • Data Analysis: Determine the reaction rates (V) from the linear portion of the fluorescence versus time curves. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected In Vitro Performance and Interpretation

While specific IC50 values for this compound are not yet published, data from structurally similar N-arylsulfonyl-amino acid derivatives suggest potential for potent and selective inhibition of gelatinases. For instance, certain biphenylsulfonamide derivatives have demonstrated selectivity for MMP-2 over other MMPs.[10] A successful lead compound would ideally exhibit low nanomolar to micromolar IC50 values against MMP-2 and MMP-9, with significantly higher values for other MMPs to minimize off-target effects.

CompoundTarget MMPExpected IC50 Range
This compoundMMP-2, MMP-9nM to low µM
BatimastatMMP-1, -2, -3, -7, -9<10 ng/mL (<20 nM)[3]
DoxycyclineVarious MMPsHigh µM
TIMP-1Most MMPsLow nM (displays tight, stoichiometric binding)

In Vivo Efficacy: Correlating In Vitro Activity with Preclinical Outcomes

Demonstrating efficacy in a relevant animal model is a critical step in the validation process. An experimental lung metastasis model using B16-F10 melanoma cells is a well-established and rigorous system to evaluate the anti-metastatic potential of MMP inhibitors.[4][11]

Experimental Protocol: B16-F10 Experimental Lung Metastasis Model

Objective: To assess the ability of this compound and comparator compounds to inhibit the formation of lung metastases in a syngeneic mouse model.

Materials:

  • C57BL/6 mice (female, 6-8 weeks old)

  • B16-F10 melanoma cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds and comparators formulated for in vivo administration

  • India ink solution (15%)

  • Bouin's fixative

Procedure:

  • Cell Culture: Culture B16-F10 cells under standard conditions. On the day of injection, harvest the cells using trypsin, wash with PBS, and resuspend in sterile PBS at a concentration of 2.5 x 10^5 cells/mL.

  • Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week before the start of the experiment.

  • Tumor Cell Inoculation: Inject 200 µL of the B16-F10 cell suspension (5 x 10^4 cells) into the lateral tail vein of each mouse.

  • Treatment Administration: Randomly assign mice to treatment groups (n=8-10 per group): Vehicle control, this compound, Batimastat, Doxycycline. Begin treatment on day 1 post-inoculation and continue for a pre-determined period (e.g., 21 days). The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the formulation of each compound.

  • Monitoring: Monitor the mice daily for clinical signs of distress and record body weights three times per week.

  • Endpoint and Tissue Collection: On day 21, euthanize the mice. Perfuse the lungs with India ink solution via the trachea to visualize the metastatic nodules.

  • Metastasis Quantification: Excise the lungs and fix them in Bouin's solution. Count the number of white metastatic nodules on the lung surface under a dissecting microscope.

  • Histopathological Analysis: Process a subset of lung tissues for histopathological examination to confirm the presence of metastatic lesions.

Expected In Vivo Outcomes and Cross-Validation

A positive outcome in this model would be a statistically significant reduction in the number of lung metastatic nodules in the treatment groups compared to the vehicle control. The in vivo efficacy should correlate with the in vitro potency. For instance, a compound with a low IC50 in the enzymatic assay is expected to show a greater reduction in metastasis. However, it is crucial to consider pharmacokinetic and pharmacodynamic properties, as poor bioavailability or rapid metabolism can lead to a disconnect between in vitro and in vivo results.

Mechanistic Insights: The MMP-2/9 Signaling Cascade in Cancer Metastasis

Understanding the molecular pathways regulated by MMP-2 and MMP-9 provides a deeper context for the therapeutic rationale. These gelatinases are key effectors in a complex signaling network that promotes cancer cell invasion and metastasis.

Various upstream signals, including growth factors (e.g., EGF, FGF) and inflammatory cytokines (e.g., TNF-α, IL-6), can activate intracellular signaling cascades such as the MAPK and PI3K/Akt pathways.[2] This leads to the activation of transcription factors like NF-κB and AP-1, which in turn upregulate the expression of MMP-2 and MMP-9.[12] Once secreted, these enzymes degrade the ECM, releasing ECM-bound growth factors and creating a positive feedback loop that further enhances tumor progression.

MMP_Signaling_Pathway cluster_upstream Upstream Signaling cluster_intracellular Intracellular Cascades cluster_mmp MMP Regulation cluster_downstream Downstream Effects cluster_inhibitors Points of Inhibition Growth_Factors Growth Factors (EGF, FGF) MAPK_PI3K MAPK / PI3K/Akt Pathways Growth_Factors->MAPK_PI3K Activate Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) Inflammatory_Cytokines->MAPK_PI3K Activate NFkB_AP1 NF-κB / AP-1 Activation MAPK_PI3K->NFkB_AP1 Activate MMP_Expression MMP-2 & MMP-9 Gene Expression NFkB_AP1->MMP_Expression Upregulate Pro_MMP Pro-MMP-2 & Pro-MMP-9 (Inactive) MMP_Expression->Pro_MMP Translation Active_MMP Active MMP-2 & MMP-9 Pro_MMP->Active_MMP Activation ECM_Degradation ECM Degradation (Collagen IV) Active_MMP->ECM_Degradation Catalyze GF_Release Release of ECM-bound Growth Factors ECM_Degradation->GF_Release Leads to Metastasis Tumor Invasion & Metastasis ECM_Degradation->Metastasis Promotes GF_Release->Growth_Factors Positive Feedback Test_Compound 2-{[(4-Bromophenyl)sulfonyl] amino}-4-methylpentanoic acid Test_Compound->Active_MMP Batimastat Batimastat Batimastat->Active_MMP Doxycycline Doxycycline Doxycycline->Active_MMP TIMP1 TIMP-1 TIMP1->Active_MMP

Caption: Signaling pathway of MMP-2 and MMP-9 in cancer metastasis and points of inhibition.

Experimental Workflow for Cross-Validation

A logical and sequential workflow is paramount for the successful cross-validation of in vitro and in vivo data.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_analysis Data Integration & Analysis Compound_Synthesis Compound Synthesis & Characterization MMP_Assay Fluorogenic MMP-2/9 Inhibition Assay Compound_Synthesis->MMP_Assay IC50_Determination IC50 Determination & Selectivity Profiling MMP_Assay->IC50_Determination Animal_Model B16-F10 Lung Metastasis Model IC50_Determination->Animal_Model Lead Candidate Selection Cross_Validation Cross-Validation of In Vitro & In Vivo Data IC50_Determination->Cross_Validation Efficacy_Study Treatment & Monitoring Animal_Model->Efficacy_Study Endpoint_Analysis Quantification of Metastatic Nodules Efficacy_Study->Endpoint_Analysis Endpoint_Analysis->Cross_Validation PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic Modeling Cross_Validation->PK_PD_Modeling Informs

Caption: Experimental workflow for the cross-validation of in vitro and in vivo efficacy.

Conclusion and Future Directions

The systematic evaluation of this compound as a potential MMP inhibitor requires a rigorous and comparative approach. By benchmarking its performance against established synthetic and natural inhibitors, a clear understanding of its therapeutic potential can be achieved. The cross-validation of potent in vitro MMP inhibition with significant in vivo anti-metastatic activity is the cornerstone of a successful preclinical drug development program for this class of compounds. Future studies should focus on elucidating the selectivity profile across a broader panel of MMPs and other metalloproteinases, as well as comprehensive pharmacokinetic and toxicology assessments to establish a therapeutic window.

References

  • Brezin, C., et al. (2021). The relationship between MMP-2 and MMP-9 expression levels with breast cancer incidence and prognosis. Oncology Letters, 22(5), 779. [Link]

  • Coussens, L. M., Fingleton, B., & Matrisian, L. M. (2002). Matrix metalloproteinase inhibitors and cancer: trials and tribulations. Science, 295(5564), 2387–2392. [Link]

  • Dragún, P., et al. (2024). Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors. International Journal of Molecular Sciences, 25(8), 4488. [Link]

  • Folgueras, A. R., et al. (2004). Matrix metalloproteinases in cancer: from new functions to improved inhibition strategies. International Journal of Developmental Biology, 48(5-6), 411–424. [Link]

  • Gialeli, C., Theocharis, A. D., & Karamanos, N. K. (2011). Roles of matrix metalloproteinases in cancer progression and their pharmacological targeting. The FEBS journal, 278(1), 16–27. [Link]

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A Comparative Analysis of Metformin and the Postulated Metabolic Effects of N-(4-bromophenylsulfonyl)leucine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of metabolic disease research, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. Metformin, a biguanide, has long been the cornerstone of type 2 diabetes management, lauded for its robust glucose-lowering effects and established safety.[1] Juxtaposed with this clinical stalwart are emerging chemical entities, such as N-(4-bromophenylsulfonyl)leucine, a compound that, while not extensively characterized in publicly available literature, represents a class of molecules—sulfonyl-leucine derivatives—with intriguing therapeutic potential.

This guide provides a comprehensive comparison of the known metabolic effects of metformin against the theoretically postulated and evidence-informed potential effects of N-(4-bromophenylsulfonyl)leucine. By dissecting the established mechanisms of metformin and extrapolating the potential bioactivities of the novel compound based on its structural components—a sulfonylurea-like moiety and the amino acid leucine—we aim to provide a scientifically grounded framework for researchers and drug development professionals.

Metformin: The Established Benchmark

Metformin's primary therapeutic action is the reduction of hepatic glucose production.[1][2] It also enhances insulin sensitivity in peripheral tissues, such as muscle and adipose tissue, and modulates glucose absorption in the gut.[2][3] The molecular mechanisms underpinning these effects are multifaceted and not entirely elucidated, but a central player is the activation of AMP-activated protein kinase (AMPK).[3][4]

Mechanism of Action: A Multi-pronged Approach

Metformin's influence on cellular metabolism is complex, involving multiple pathways:

  • Inhibition of Hepatic Gluconeogenesis: Metformin is widely recognized for its ability to suppress the production of glucose in the liver, a key contributor to hyperglycemia in type 2 diabetes.[1][2]

  • AMPK Activation: A significant body of evidence points to the activation of AMPK as a primary mechanism of metformin's action.[3][4][5] Activated AMPK phosphorylates downstream targets, leading to a cascade of events that includes the inhibition of gluconeogenic enzymes and the promotion of glucose uptake.

  • Mitochondrial Respiration: Metformin has been shown to transiently inhibit complex I of the mitochondrial respiratory chain.[6] This action is thought to contribute to the activation of AMPK.

  • Gut Microbiome Modulation: Emerging research highlights metformin's significant impact on the gut microbiota, which may contribute to its therapeutic effects.[3][7]

Metabolic Effects of Metformin
Metabolic ParameterEffect of MetforminSupporting Evidence
Hepatic Glucose Production Decreased Numerous studies have demonstrated a reduction in hepatic glucose output in individuals treated with metformin.[1][2][8]
Insulin Sensitivity Increased Metformin improves the body's response to insulin, particularly in muscle and adipose tissue.[3][9]
Peripheral Glucose Uptake Increased By enhancing insulin sensitivity, metformin facilitates the uptake of glucose from the bloodstream into cells.[2][3]
Lipid Metabolism Modulated Metformin can lead to modest reductions in plasma triglycerides and LDL cholesterol.
Body Weight Neutral or Modest Reduction Unlike some other antidiabetic agents, metformin is not associated with weight gain and may lead to slight weight loss.[10]

N-(4-bromophenylsulfonyl)leucine: A Theoretical Exploration of Metabolic Potential

As of the latest literature review, direct experimental data on the metabolic effects of N-(4-bromophenylsulfonyl)leucine is not publicly available. However, by examining its constituent chemical moieties, we can formulate a hypothesis regarding its potential biological activities. The molecule is a conjugate of a brominated phenylsulfonyl group and the amino acid leucine.

The Sulfonylurea-like Moiety: A Potential for Insulin Secretion

The phenylsulfonyl group is a core component of sulfonylurea drugs, a class of antidiabetic agents that stimulate insulin secretion from pancreatic β-cells.[11] They achieve this by binding to and closing ATP-sensitive potassium (K-ATP) channels on the β-cell membrane, leading to depolarization and subsequent insulin release. While the addition of the bromo- group and the linkage to leucine will significantly alter the molecule's properties compared to traditional sulfonylureas, the presence of the sulfonyl group suggests a potential interaction with K-ATP channels.

The Leucine Component: A Modulator of Protein and Energy Metabolism

Leucine, a branched-chain amino acid (BCAA), is a well-established regulator of metabolism. Its primary roles include:

  • Stimulation of Protein Synthesis: Leucine is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1) pathway, a central regulator of protein synthesis and cell growth.[12]

  • Glucose Homeostasis: Leucine has been shown to influence glucose uptake and insulin sensitivity, although the effects can be complex and context-dependent.[10][12] Some studies suggest it can promote glucose uptake in skeletal muscle.[10]

  • Mitochondrial Biogenesis: Leucine may promote the formation of new mitochondria, the powerhouses of the cell, and enhance fatty acid oxidation.[12]

Postulated Metabolic Effects of N-(4-bromophenylsulfonyl)leucine

Based on the above analysis, we can hypothesize the potential metabolic effects of N-(4-bromophenylsulfonyl)leucine:

Metabolic ParameterPostulated Effect of N-(4-bromophenylsulfonyl)leucineRationale
Insulin Secretion Potentially Increased The sulfonylurea-like moiety may interact with pancreatic β-cell K-ATP channels, promoting insulin release.
Protein Synthesis Potentially Increased The leucine component could activate the mTORC1 pathway, leading to enhanced muscle protein synthesis.
Glucose Uptake Potentially Increased Leucine has been shown to stimulate glucose uptake in muscle cells.[10]
Metabolic Stability Potentially Enhanced The addition of a sulfonylphenyl group can increase the metabolic stability of amino acid derivatives.

It is crucial to emphasize that these are theoretical postulations. The actual metabolic effects of N-(4-bromophenylsulfonyl)leucine could be significantly different due to the interplay between its chemical components and their interaction with biological systems.

Experimental Workflows for Comparative Analysis

To empirically compare the metabolic effects of metformin and N-(4-bromophenylsulfonyl)leucine, a series of well-defined in vitro and in vivo experiments are necessary.

In Vitro Assays
  • Glucose Uptake Assay in Muscle Cells (e.g., L6 myotubes): This assay directly measures the ability of the compounds to stimulate glucose transport into cells.

  • Hepatic Gluconeogenesis Assay in Hepatocytes (e.g., HepG2 cells): This experiment quantifies the inhibitory effect of the compounds on glucose production in liver cells.

  • AMPK Activation Assay: Western blotting can be used to measure the phosphorylation of AMPK and its downstream targets (e.g., ACC) in response to compound treatment.

  • Insulin Secretion Assay in Pancreatic β-cell lines (e.g., MIN6 cells): This assay will determine if N-(4-bromophenylsulfonyl)leucine can stimulate insulin release.

In Vivo Studies
  • Oral Glucose Tolerance Test (OGTT) in a diabetic animal model (e.g., db/db mice): This is a fundamental test to assess the overall effect of the compounds on glucose homeostasis.

  • Hyperinsulinemic-Euglycemic Clamp: This gold-standard technique provides a quantitative measure of insulin sensitivity.

  • Metabolic Cage Studies: These studies allow for the continuous monitoring of food and water intake, energy expenditure, and respiratory exchange ratio.

Signaling Pathway Visualizations

To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways involved.

Metformin_Pathway Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits AMPK AMPK Mitochondria->AMPK Activates Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Uptake Peripheral Glucose Uptake AMPK->Glucose_Uptake Promotes

Caption: Metformin's primary mechanism involves the activation of AMPK, leading to reduced hepatic glucose production and increased peripheral glucose uptake.

Leucine_Pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates Glucose_Uptake Glucose Uptake Leucine->Glucose_Uptake May Promote Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes

Caption: Leucine is a potent activator of the mTORC1 pathway, a key regulator of protein synthesis.

Conclusion and Future Directions

Metformin remains a cornerstone in the management of type 2 diabetes, with a well-characterized, multi-faceted mechanism of action. While N-(4-bromophenylsulfonyl)leucine is a novel compound with limited available data, a theoretical analysis of its structure suggests it may possess interesting metabolic properties, potentially influencing insulin secretion, protein synthesis, and glucose uptake.

This guide serves as a foundational framework for the comparative evaluation of these two compounds. Rigorous experimental validation is essential to elucidate the true metabolic effects of N-(4-bromophenylsulfonyl)leucine and to determine its potential as a therapeutic agent. Future research should focus on synthesizing this compound and subjecting it to the comprehensive in vitro and in vivo assays outlined in this guide. Such studies will be instrumental in determining if this novel sulfonyl-leucine derivative, or others in its class, can offer a viable alternative or complementary approach to established therapies like metformin.

References

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  • Duan, Y., et al. (2015). The role of leucine and its metabolites in protein and energy metabolism. Amino Acids, 47(11), 2377-2387.
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A Senior Application Scientist's Guide to Target Validation: A Comparative Analysis of Knockdown Technologies for 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the identification and subsequent validation of a small molecule's biological target are paramount.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of knockdown methodologies to validate the molecular target of the novel compound, 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid. While the precise molecular target of this compound is currently under investigation, this document outlines the critical knockdown studies that would be employed once a putative target is identified. We will delve into the mechanistic underpinnings, experimental workflows, and comparative efficacy of siRNA, shRNA, and CRISPR/Cas9-mediated gene silencing, providing the technical insights necessary to design robust and self-validating experimental strategies.

The Imperative of Target Validation in Drug Discovery

The journey of a small molecule from a screening hit to a clinical candidate is fraught with challenges, a significant portion of which can be attributed to an incomplete understanding of its mechanism of action. Elucidating the specific molecular target of a compound like this compound is not merely an academic exercise; it is a critical step that underpins the entire drug development process. A validated target provides a clear mechanistic rationale for the compound's observed phenotypic effects, informs lead optimization strategies, and is crucial for the development of relevant biomarkers for clinical trials.

Genetic knockdown approaches are powerful tools for target validation as they allow for the specific depletion of a protein of interest, thereby enabling researchers to assess whether the absence of this protein phenocopies the effects of the small molecule inhibitor.[1] If reducing the expression of the target protein leads to a similar biological outcome as treatment with the compound, it provides strong evidence that the compound's activity is mediated through that specific target.[3]

A Comparative Overview of Knockdown Technologies

The choice of knockdown technology is a critical decision in the experimental design of target validation studies. The three most prominent methods—small interfering RNA (siRNA), short hairpin RNA (shRNA), and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9—each offer a unique set of advantages and disadvantages.

Technology Mechanism Delivery Method Duration of Effect Potential for Off-Target Effects
siRNA Post-transcriptional gene silencing via RNA interference (RNAi) pathway.[4]Transient transfection of synthetic RNA duplexes.Transient (typically 48-96 hours).[4]Moderate to high, sequence-dependent.[4]
shRNA Post-transcriptional gene silencing via RNAi pathway, expressed from a DNA vector.[4]Viral (e.g., lentivirus, adenovirus) or non-viral vector transfection.Stable, long-term knockdown.[4]Moderate, can be mitigated by careful design.[5]
CRISPR/Cas9 Gene knockout at the genomic DNA level.[6]Viral or non-viral vector transfection, or delivery of Cas9 protein/gRNA complex.Permanent gene knockout.[7]Can occur, requires careful guide RNA design and validation.[8]

Workflow for Target Validation using Knockdown Methodologies

The following diagram illustrates a generalized workflow for validating the target of this compound using a knockdown approach.

G cluster_0 Phase 1: Target Hypothesis cluster_1 Phase 2: Knockdown Reagent Design & Validation cluster_2 Phase 3: Phenotypic Comparison cluster_3 Phase 4: Target Validation Hypothesize Target Hypothesize Target Design Knockdown Reagents Design Knockdown Reagents Hypothesize Target->Design Knockdown Reagents Validate Knockdown Efficiency Validate Knockdown Efficiency Design Knockdown Reagents->Validate Knockdown Efficiency Perform Phenotypic Assays Perform Phenotypic Assays Validate Knockdown Efficiency->Perform Phenotypic Assays Compare Compound Effect to Knockdown Phenotype Compare Compound Effect to Knockdown Phenotype Perform Phenotypic Assays->Compare Compound Effect to Knockdown Phenotype Target Validated Target Validated Compare Compound Effect to Knockdown Phenotype->Target Validated Phenocopy Target Not Validated Target Not Validated Compare Compound Effect to Knockdown Phenotype->Target Not Validated No Phenocopy

Caption: A generalized workflow for small molecule target validation using knockdown technologies.

In-Depth Comparison and Experimental Protocols

Small Interfering RNA (siRNA): For Rapid, Transient Knockdown

siRNAs are chemically synthesized double-stranded RNA molecules, typically 21-23 nucleotides in length, that induce transient gene silencing.[4] They are ideal for initial, rapid screening of potential targets due to their ease of use and the transient nature of the knockdown, which avoids long-term compensatory effects.[4]

Causality Behind Experimental Choices: The transient nature of siRNA is a key advantage for initial validation. If a rapid knockdown of the putative target protein mirrors the acute effects of this compound, it provides a strong, initial link between the target and the compound's bioactivity.

  • Design and Synthesis: Design at least three independent siRNAs targeting the mRNA of the putative target protein. Also, include a validated non-targeting control siRNA.

  • Cell Culture: Plate cells in antibiotic-free media to ensure optimal transfection efficiency and cell health.

  • Transfection:

    • Dilute the siRNA in serum-free media.

    • Separately, dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free media.

    • Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.

    • Add the siRNA-transfection reagent complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target protein.

  • Validation of Knockdown:

    • qRT-PCR: Harvest RNA from a subset of cells to quantify the reduction in target mRNA levels.

    • Western Blot: Lyse a separate subset of cells to assess the reduction in target protein levels.

  • Phenotypic Assay: In parallel, treat transfected cells with this compound or a vehicle control and perform the relevant phenotypic assay (e.g., cell viability, proliferation, or a specific signaling pathway readout).

  • Data Analysis: Compare the phenotype of the target-knockdown cells to the phenotype of cells treated with the compound.

G Synthetic siRNA Synthetic siRNA Transfection Transfection Synthetic siRNA->Transfection Dicer Cleavage Dicer Cleavage Transfection->Dicer Cleavage RISC Loading RISC Loading Dicer Cleavage->RISC Loading Target mRNA Cleavage Target mRNA Cleavage RISC Loading->Target mRNA Cleavage Translational Repression Translational Repression Target mRNA Cleavage->Translational Repression

Caption: The mechanism of siRNA-mediated gene silencing.

Short Hairpin RNA (shRNA): For Stable, Long-Term Knockdown

shRNAs are RNA sequences that form a tight hairpin structure and are expressed from a DNA vector, typically delivered via a viral vector like a lentivirus.[4] This allows for stable integration into the host genome and long-term, heritable gene silencing, which is particularly useful for creating stable cell lines or for in vivo studies.[4]

Causality Behind Experimental Choices: The ability to generate stable cell lines with long-term target knockdown is invaluable for studying the chronic effects of target depletion and for more complex experimental models that require a longer timeframe.

Self-Validating System: Similar to siRNA, using multiple shRNAs targeting different regions of the same gene is crucial.[11] Additionally, a rescue experiment, where a form of the target protein that is resistant to the shRNA is co-expressed, can provide definitive proof of on-target effects.[5]

  • Design and Cloning: Design at least two shRNA sequences targeting the putative target gene and clone them into a suitable expression vector (e.g., a lentiviral vector). Include a non-targeting shRNA control.

  • Viral Production (if applicable): Co-transfect the shRNA-containing vector with packaging plasmids into a producer cell line (e.g., HEK293T) to generate viral particles.

  • Transduction: Infect the target cells with the viral particles. For stable cell line generation, select for transduced cells using an appropriate selection marker (e.g., puromycin).

  • Validation of Knockdown: After selection, validate the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western Blot) levels.

  • Phenotypic Assays: Use the stable knockdown cell lines to perform phenotypic assays and compare the results to cells treated with this compound.

  • Rescue Experiment (Optional but Recommended):

    • Create a construct expressing the target protein with silent mutations in the shRNA-binding site.

    • Transduce the stable knockdown cells with this rescue construct.

    • If the knockdown phenotype is reversed, it strongly validates the target.

G shRNA Vector shRNA Vector Transcription Transcription shRNA Vector->Transcription pre-shRNA pre-shRNA Transcription->pre-shRNA Exportin 5 Exportin 5 pre-shRNA->Exportin 5 Dicer Cleavage Dicer Cleavage Exportin 5->Dicer Cleavage RISC Loading RISC Loading Dicer Cleavage->RISC Loading Target mRNA Cleavage Target mRNA Cleavage RISC Loading->Target mRNA Cleavage

Caption: The mechanism of shRNA-mediated gene silencing.

CRISPR/Cas9: For Complete and Permanent Gene Knockout

The CRISPR/Cas9 system allows for precise and permanent disruption of a gene at the genomic DNA level.[6] This results in a complete loss of function of the target protein, which can be advantageous for unequivocally determining the consequences of target ablation.[7]

Causality Behind Experimental Choices: CRISPR-mediated knockout provides the most definitive evidence for the role of a target protein. Unlike RNAi, which often results in incomplete knockdown, CRISPR can generate a true null phenotype, which can then be compared to the effects of the compound.[7]

Self-Validating System: The specificity of CRISPR/Cas9 is determined by the guide RNA (gRNA). Using multiple gRNAs targeting different exons of the same gene is essential to control for off-target effects.[8] Sequencing the on-target and potential off-target sites is a critical validation step.[8] A rescue experiment can also be performed.

  • gRNA Design: Design at least two gRNAs targeting early exons of the putative target gene to ensure the generation of a non-functional protein.

  • Vector Construction: Clone the gRNAs into a vector that also expresses the Cas9 nuclease.

  • Transfection/Transduction: Deliver the CRISPR/Cas9 machinery into the target cells.

  • Clonal Selection: Isolate single cells and expand them into clonal populations.

  • Genotyping: Screen the clonal populations by PCR and sequencing to identify clones with frameshift-inducing insertions or deletions (indels) in the target gene.

  • Validation of Knockout: Confirm the absence of the target protein in the knockout clones by Western Blot.

  • Phenotypic Assays: Perform phenotypic assays with the knockout clones and compare the results to wild-type cells treated with this compound.

G gRNA/Cas9 Complex gRNA/Cas9 Complex Genomic DNA Targeting Genomic DNA Targeting gRNA/Cas9 Complex->Genomic DNA Targeting Double-Strand Break Double-Strand Break Genomic DNA Targeting->Double-Strand Break NHEJ Repair NHEJ Repair Double-Strand Break->NHEJ Repair Indel Formation Indel Formation NHEJ Repair->Indel Formation Gene Knockout Gene Knockout Indel Formation->Gene Knockout

Caption: The mechanism of CRISPR/Cas9-mediated gene knockout.

Interpreting the Data: The Path to Validation

The ultimate goal of these knockdown studies is to determine if the phenotypic effects of depleting the putative target protein are consistent with the effects of this compound. A high degree of concordance, or phenocopy, provides strong evidence for a direct on-target mechanism of action.[3] Conversely, a lack of phenocopy suggests that the compound may be acting through a different target or via an off-target mechanism.

Conclusion

The validation of a small molecule's target is a cornerstone of modern drug discovery. For a novel compound such as this compound, a systematic and rigorous approach to target validation is essential. By carefully selecting and implementing the appropriate knockdown technology—be it the rapid and transient effects of siRNA, the stable and long-term silencing of shRNA, or the complete and permanent knockout afforded by CRISPR/Cas9—researchers can build a compelling, data-driven case for the compound's mechanism of action. This, in turn, will pave the way for its further development as a potential therapeutic agent.

References

  • What Is the Difference Between siRNA and shRNA Knockdown Methods? (2026-01-19). Vertex AI Search.
  • Construction of Simple and Efficient siRNA Validation Systems for Screening and Identification of Effective RNAi-Targeted Sequences from Mammalian Genes.
  • An inducible system for expression and validation of the specificity of short hairpin RNA in mammalian cells.
  • Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central.
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  • Post-Identification Target Validation: Critical Steps in Small-Molecule. AntBio.
  • Target Valid
  • The Challenges In Small Molecule Drug Development – Part 2: Target Identification.
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  • Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. PubMed Central.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a cradle-to-grave responsibility for the chemicals we handle. The proper disposal of a novel or specialized compound like 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid is not merely a logistical task but a critical component of laboratory safety, environmental stewardship, and regulatory compliance.

Section 1: Hazard Assessment and Waste Characterization

The first principle of safe disposal is understanding the potential hazards. Based on its chemical class, this compound must be treated as a hazardous substance until proven otherwise. Its structure suggests several potential hazard classifications derived from analogous compounds.

Anticipated Hazard Profile:

Hazard ClassificationRationale based on Structural AnalogsSource(s)
Acute Toxicity, Oral (Category 4) Brominated aromatic compounds and some amino acid derivatives are classified as harmful if swallowed.[1][2][3]
Skin Corrosion/Irritation (Category 2) Amino acid derivatives can cause skin irritation upon prolonged contact.[1][3]
Serious Eye Damage/Irritation (Category 2A) As a fine powder, it is likely to cause serious eye irritation.[1][3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation if inhaled as a dust.[1][3]

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically listed or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[4][5] While this compound is unlikely to be ignitable or reactive under normal conditions, and its corrosivity is unknown without a pH measurement of an aqueous solution, its brominated aromatic structure places it firmly in the category of wastes that should be managed as toxic.

Section 2: Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, the following minimum PPE is mandatory. The causality is clear: to create a complete barrier between the researcher and the chemical, preventing any route of exposure.

PPE ItemSpecificationJustification
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from irritation or injury from airborne dust particles.[9]
Hand Protection Nitrile gloves.Prevents skin contact, which may cause irritation.[1][2]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[9]
Respiratory Protection Use only in a well-ventilated area, such as a certified chemical fume hood.Prevents inhalation of dust, which may cause respiratory tract irritation.[1][2][3]

Section 3: Core Disposal Protocol: From Bench to Pickup

The disposal of this compound is not a single action but a systematic workflow. At no point should this chemical or its containers be disposed of in standard trash or washed down the drain.[7][10] The overarching goal is to safely collect, segregate, and prepare the material for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Step-by-Step Disposal Workflow:

  • Waste Identification & Segregation:

    • Solid Waste: All materials contaminated with the compound, including the pure substance, used weighing papers, and contaminated gloves or wipers, are considered hazardous waste.

    • Segregation: This waste must be classified as Halogenated Organic Solid Waste . It is critical to keep it separate from non-halogenated waste, liquid waste, and incompatible materials like strong oxidizers.[11][12]

  • Containerization:

    • Select a waste container made of a compatible material (e.g., high-density polyethylene) with a secure, vapor-tight lid.[12][13]

    • The container must be in good condition, free of leaks or residues on the exterior.

    • Do not overfill the container; leave at least 10% headspace to prevent spills.[14]

  • Labeling:

    • The moment the first piece of waste is added, the container must be labeled.[10][15]

    • The label must include:

      • The words "HAZARDOUS WASTE "

      • The full chemical name: "This compound " and any other components in the container.

      • The accumulation start date (the date the first item of waste was placed in the container).

      • An appropriate hazard statement (e.g., "Toxic," "Irritant").

  • Accumulation:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[13]

    • This area must be at or near the point of generation and under the control of the laboratory personnel.

    • The container must remain closed at all times except when adding waste.[7][13]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.

    • Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste contractor who will transport it to a permitted TSDF.[16][17]

A Waste Generation (e.g., residual chemical, contaminated gloves) B Step 1: Segregate as 'Halogenated Organic Solid Waste' A->B C Step 2: Place in Compatible Waste Container B->C D Step 3: Secure Lid and Affix 'HAZARDOUS WASTE' Label C->D E Step 4: Store in Designated Satellite Accumulation Area (SAA) D->E F Step 5: Contact EHS for Pickup by Licensed Contractor E->F G Transport to Permitted TSDF for Incineration F->G

Caption: Workflow for compliant disposal of the target compound.

Section 4: Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is a key part of safety.

Small Spill Cleanup (Solid Powder):

  • Alert & Restrict: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear all PPE listed in Section 2.

  • Contain: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[18]

  • Collect: Carefully sweep the material into a dustpan and place it into your designated halogenated organic solid waste container.[2] Avoid creating dust.[2]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Dispose: All cleanup materials (absorbent, cloths, contaminated gloves) must be disposed of as hazardous waste in the same container.[7]

A Spill Occurs B Assess Spill Size A->B C Large Spill (Unmanageable by lab staff) B->C Large D Small Spill (Manageable by lab staff) B->D Small E Evacuate Area Alert Others Contact EHS/Emergency Response C->E F Don Full PPE D->F G Cover with Absorbent Sweep and Collect Material F->G H Place Debris in Labeled 'HAZARDOUS WASTE' Container G->H I Decontaminate Area and Dispose of Cleaning Materials H->I

Caption: Decision tree for spill response procedures.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1][3] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

Section 5: The Rationale Behind the Protocol

  • Why Not Neutralize? While this compound is a carboxylic acid, simple neutralization with a base (like sodium bicarbonate) is not an acceptable disposal method.[19][20] Neutralization only addresses the acidity of the carboxyl group; it does nothing to degrade the stable and potentially hazardous brominated aryl sulfonyl moiety. The entire organic structure must be destroyed.

  • Environmental Impact of Halogenated Organics: Brominated organic compounds can be persistent in the environment. Improper disposal could lead to contamination of soil and groundwater. The goal of proper disposal is complete destruction.[21]

  • The Role of High-Temperature Incineration: The standard and most effective disposal method for this type of waste is high-temperature incineration at a facility permitted to handle hazardous materials. This process breaks the C-Br, C-S, and C-N bonds, ultimately converting the compound to carbon dioxide, water, and inorganic acid gases (like HBr and SOx), which are then neutralized and "scrubbed" from the exhaust stream.[22]

By adhering to this comprehensive protocol, you ensure that the disposal of this compound is conducted with the highest commitment to safety, scientific integrity, and environmental responsibility.

References

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Personal protective equipment for handling 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety protocols and logistical information for handling 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules to establish a robust framework for its safe handling, storage, and disposal. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions.

Hazard Assessment: An Inference-Based Approach

Key Structural Analogs and Their Implications:

  • Brominated Aromatic Compounds: These compounds can cause skin, eye, and respiratory irritation.[1][2] Upon combustion, they may release toxic fumes such as hydrogen bromide (HBr).[2]

  • Sulfonamides: While many sulfonamides have therapeutic applications, some can be allergens or skin sensitizers. As a class of compounds, they should be handled with care to avoid inhalation and skin contact.

  • Carboxylic Acids: Depending on their pKa values, carboxylic acids can be corrosive or irritant to the skin and eyes.

Based on these structural similarities, it is prudent to treat this compound as a substance that is potentially:

  • Harmful if swallowed.[3][4]

  • A skin and eye irritant.[1][2][4][5]

  • A respiratory tract irritant, particularly if handled as a fine powder.[1][2][4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach should be adopted when selecting PPE, with the level of protection tailored to the scale and nature of the operation.[6]

Scenario Required PPE Rationale
Weighing and preparing solutions - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shieldsPrevents dermal absorption and protects eyes from accidental splashes.
Reactions and work-up procedures - Chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant apron over a lab coat- Chemical splash goggles or a face shieldProvides enhanced protection against larger volumes and potential splashes of corrosive or reactive reagents.
Handling of powders outside a fume hood - N95 respiratorMinimizes the risk of inhaling fine particles.

Glove Selection and Use:

  • It is crucial to use gloves tested for resistance to chemicals.[7]

  • Powder-free gloves are recommended to prevent contamination of the work area.[8]

  • Gloves should be changed regularly, typically every 30 to 60 minutes, or immediately if contamination is suspected.[8]

Safe Handling and Operational Protocols

Adherence to standard laboratory safety practices is paramount.

General Handling:

  • Ventilation: All handling of solid this compound and its concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][5][9]

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[3][10]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][5] Do not eat, drink, or smoke in the laboratory.[5]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][9][10]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

Spill Management and Waste Disposal

Proper containment and disposal are critical to prevent environmental contamination and personnel exposure.

Spill Cleanup:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For solid spills, carefully sweep or vacuum the material into a sealed container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • PPE: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.[11]

Waste Disposal: As a brominated organic compound, this compound waste should be classified as halogenated organic waste.

  • Segregation: Do not mix with non-halogenated waste streams.

  • Labeling: Clearly label waste containers with their contents.

  • Disposal Route: Dispose of the waste through a licensed hazardous waste disposal facility.[12] Incineration at a facility with appropriate scrubbers to handle acidic gases like HBr is a common disposal method for such compounds.[12]

Workflow and Decision-Making Diagrams

The following diagrams illustrate the decision-making process for PPE selection and the overall handling workflow.

PPE_Selection start Start: Handling Task Identified task_assessment Assess Task Scale and Hazard Level start->task_assessment small_scale Small Scale? (e.g., weighing, solution prep) task_assessment->small_scale ppe_level_1 Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves small_scale->ppe_level_1 Yes ppe_level_2 Enhanced PPE: - Chemical Goggles/Face Shield - Chemical-Resistant Apron - Double Gloves small_scale->ppe_level_2 No (Large Scale) solid_or_liquid Handling Solid Powder? respirator Add N95 Respirator solid_or_liquid->respirator Yes end Proceed with Task solid_or_liquid->end No ppe_level_1->solid_or_liquid ppe_level_2->end respirator->end Handling_Workflow start Start: Prepare for Handling ppe Don Appropriate PPE start->ppe fume_hood Work in a Fume Hood ppe->fume_hood handling Perform Handling Task (weighing, reaction, etc.) fume_hood->handling cleanup Clean Work Area handling->cleanup waste_disposal Segregate and Label Waste cleanup->waste_disposal de_ppe Doff PPE Correctly waste_disposal->de_ppe hand_wash Wash Hands Thoroughly de_ppe->hand_wash end End of Procedure hand_wash->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.